Tiapamil
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(3,4-dimethoxyphenyl)-1,1,3,3-tetraoxo-1,3-dithian-2-yl]-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO8S2/c1-27(15-12-20-8-10-22(32-2)24(18-20)34-4)14-6-13-26(36(28,29)16-7-17-37(26,30)31)21-9-11-23(33-3)25(19-21)35-5/h8-11,18-19H,6-7,12-17H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROUQTNYPCANTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC1(S(=O)(=O)CCCS1(=O)=O)C2=CC(=C(C=C2)OC)OC)CCC3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57010-32-9 (hydrochloride) | |
| Record name | Tiapamil [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057010318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10205620 | |
| Record name | Tiapamil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10205620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57010-31-8 | |
| Record name | Tiapamil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57010-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiapamil [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057010318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiapamil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10205620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tiapamil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.992 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIAPAMIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ONY823T4J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Intricate Dance of Tiapamil with Slow Calcium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiapamil, a phenylalkylamine derivative and a structural analogue of verapamil (B1683045), is a calcium channel blocker with a significant role in cardiovascular therapeutics.[1][2][3] Its mechanism of action, particularly its interaction with slow (L-type) calcium channels (CaV1.2), is of profound interest to researchers and drug developers seeking to understand and refine cardiovascular pharmacotherapy. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms by which this compound modulates slow calcium channel function, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways. While specific kinetic and binding affinity data for this compound are not extensively available in publicly accessible literature, this guide draws upon established principles of phenylalkylamine action and available data for this compound and its analogues to present a comprehensive overview.
Core Mechanism of Action: State-Dependent Channel Blockade
The primary mechanism by which this compound exerts its effects on slow calcium channels is through state-dependent blockade . This means that this compound's affinity for the L-type calcium channel is not constant but varies depending on the conformational state of the channel: resting, open, or inactivated.[4] Like other phenylalkylamines, this compound preferentially binds to the open and inactivated states of the channel.[4] This property is central to its therapeutic efficacy and explains its characteristic use-dependent and voltage-dependent effects.[5][6]
The Modulated Receptor Hypothesis
The interaction of this compound with the L-type calcium channel is best explained by the Modulated Receptor Hypothesis . This model posits that the drug binds to a receptor site within the channel pore, and the accessibility and affinity of this site are modulated by the channel's conformational state. Depolarization of the cell membrane, which leads to channel opening and subsequent inactivation, increases the affinity of the channel for this compound.[5] Conversely, at hyperpolarized or resting membrane potentials, the drug dissociates from its receptor.
Quantitative Analysis of this compound's Effects
Table 1: Concentration-Dependent Effects of this compound on Ion Currents
| Ion Channel/Current | Preparation | Effect | Concentration Range/Value | Citation |
| L-type Ca2+ Current (ICa) | Isolated guinea-pig urinary bladder smooth muscle cells | Inhibition | Threshold: 1 µM, Complete block: 0.5 mM | [5] |
| Fast Na+ Inward Current | Guinea-pig papillary muscles | Inhibition (IC50) | 7 x 10-5 M (at 1 Hz stimulation) | [7] |
Note: The IC50 value for the fast Na+ inward current suggests that this compound has a dual action on both calcium and sodium channels, which may contribute to its antiarrhythmic properties.[7]
For comparison, the IC50 values for verapamil's block of L-type calcium channels are typically in the low micromolar to nanomolar range, depending on the experimental conditions.[8][9]
Signaling Pathways and Molecular Interactions
This compound, being a phenylalkylamine, is thought to access its binding site from the intracellular side of the channel. The binding site for phenylalkylamines on the α1 subunit of the L-type calcium channel has been localized to involve transmembrane segments IIIS5, IIIS6, and IVS6.[10]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Measuring ICa Block
This protocol is adapted from the methodology used to study this compound's effect on smooth muscle cells and is applicable to isolated cardiomyocytes.[5]
Objective: To determine the concentration-dependent inhibition of the L-type calcium current (ICa) by this compound and to characterize its use- and voltage-dependency.
Cell Preparation:
-
Isolate ventricular cardiomyocytes from adult rats or guinea pigs using enzymatic digestion (e.g., Langendorff perfusion with collagenase and protease).
-
Store the isolated myocytes in a high-potassium solution at 4°C.
-
Allow cells to adhere to the bottom of a recording chamber on the stage of an inverted microscope.
Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. Tetrodotoxin (TTX, 0.01 mM) can be added to block fast sodium channels.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH.
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure most channels are in the resting state.
-
To measure tonic block, apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) at a low frequency (e.g., 0.1 Hz) to elicit ICa.
-
After obtaining a stable baseline, perfuse the cell with increasing concentrations of this compound (e.g., 1 µM to 100 µM).
-
To assess use-dependency , increase the frequency of depolarizing pulses (e.g., to 1 Hz or 2 Hz) in the presence of this compound and observe the progressive decrease in ICa amplitude.
-
To assess voltage-dependency , vary the holding potential (e.g., from -100 mV to -40 mV) and measure the steady-state block at each potential.
Radioligand Binding Assay (Hypothetical for this compound)
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the phenylalkylamine binding site on the L-type calcium channel.
Materials:
-
Membrane preparations from a tissue rich in L-type calcium channels (e.g., rat cardiac ventricular muscle or skeletal muscle T-tubules).
-
Radiolabeled phenylalkylamine (e.g., [³H]-verapamil).
-
Unlabeled this compound.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radioligand in the presence of varying concentrations of unlabeled this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation.
Stereoselectivity
Phenylalkylamine calcium channel blockers are chiral molecules, and their enantiomers often exhibit different pharmacological potencies. For verapamil, the (-)-enantiomer is significantly more potent in its negative inotropic and chronotropic effects than the (+)-enantiomer.[11][12][13] Although direct studies on the stereoisomers of this compound are lacking, it is highly probable that it also exhibits stereoselectivity, with one enantiomer being more active in blocking L-type calcium channels.
Conclusion
This compound's mechanism of action on slow calcium channels is characterized by a state-dependent blockade, with preferential binding to the open and inactivated states of the channel. This leads to use- and voltage-dependent inhibition of calcium influx, which underlies its therapeutic effects in the cardiovascular system. While a comprehensive quantitative profile for this compound is not as complete as for its analogue verapamil, the available data and established principles of phenylalkylamine pharmacology provide a solid framework for understanding its cellular and molecular actions. Further research is warranted to fully elucidate the specific binding kinetics and stereoselectivity of this compound, which would aid in the development of more targeted and effective cardiovascular therapies.
References
- 1. This compound--a new calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new calcium antagonist: hemodynamic effects in patients with acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound reduces the calcium inward current of isolated smooth muscle cells. Dependence on holding potential and pulse frequency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the fast Na+ inward current by the Ca2+ channel blocker this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiology of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular determinants of drug binding and action on L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stereoisomers of calcium antagonists discriminate between coronary vascular and myocardial sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stereoselective and nonstereoselective inhibition exhibited by the enantiomers of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stereoisomers of calcium antagonists which differ markedly in their potencies as calcium blockers are equally effective in modulating drug transport by P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiapamil: A Pharmacological Profile of a Phenylalkylamine Calcium Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Tiapamil is a phenylalkylamine calcium antagonist, structurally related to verapamil (B1683045), that functions by blocking L-type voltage-dependent calcium channels.[1][2] This action results in significant electrophysiological and hemodynamic effects, primarily characterized by a depression of atrioventricular (AV) nodal conduction and peripheral vasodilation.[3][4] Clinically, these effects translate into antiarrhythmic, antihypertensive, and antianginal properties. Pharmacokinetically, this compound is similar to verapamil, featuring extensive first-pass metabolism and low oral bioavailability.[5] However, it distinguishes itself by a primary fecal route of excretion for its metabolites, in contrast to verapamil's predominantly renal excretion.[5] Although it demonstrated a favorable therapeutic profile in clinical studies, particularly a reduced propensity for negative inotropic effects compared to verapamil, this compound remains an experimental drug that has never been commercially marketed.[2][4] This guide provides a comprehensive technical overview of its pharmacology, supported by quantitative data, experimental methodologies, and pathway visualizations.
Introduction
This compound (also known as dimeditiapramine (B1662770) or Ro 11-1781) is a Type I calcium channel blocker and a congener of verapamil.[6][7] Like other drugs in its class, its primary therapeutic actions are mediated through the modulation of calcium ion influx into cardiac and vascular smooth muscle cells.[1] Its development was driven by the search for a calcium antagonist with a similar or improved efficacy profile to verapamil but with fewer side effects, such as significant negative inotropy and hypotension.[2] Experimental and clinical studies have explored its utility in treating supraventricular tachyarrhythmias, angina pectoris, and hypertension.[2][8]
Mechanism of Action
L-Type Calcium Channel Blockade
The principal mechanism of action for this compound is the inhibition of calcium ion influx through voltage-gated L-type (slow) calcium channels.[2] These channels are critical for the electrical and contractile functions of cardiac and vascular smooth muscle cells.
-
In Cardiac Tissue: In the sinoatrial (SA) and atrioventricular (AV) nodes, the influx of Ca²⁺ is responsible for the depolarization phase of the action potential. By blocking these channels, this compound depresses the rate of rise of the action potential, which slows impulse conduction, particularly through the AV node.[1][3]
-
In Vascular Smooth Muscle: The influx of extracellular Ca²⁺ is a primary trigger for the contraction of vascular smooth muscle. This compound's inhibition of this process leads to arterial vasodilation, reducing peripheral resistance and afterload.[4]
Allosteric Modulation
Binding studies have shown that phenylalkylamines like this compound interact with the L-type calcium channel at a site distinct from that of the dihydropyridines (e.g., nitrendipine). This compound allosterically modulates the binding of dihydropyridines to their receptor site, indicating a complex interaction with the channel protein rather than simple competitive antagonism.[9] This interaction is non-competitive and suggests that this compound may stabilize the channel in a state that is less permeable to calcium ions.[9]
Pharmacodynamics
Electrophysiological Effects
This compound's primary electrophysiological effect is the depression of AV nodal conduction.[3] Intravenous administration leads to a significant and dose-dependent prolongation of the PR and A-H intervals on an electrocardiogram (ECG), without affecting the PA, HV, or QRS intervals.[3][10] This indicates a selective action on the AV node. Unlike some other antiarrhythmics, this compound does not significantly alter the effective refractory periods of the atrium, AV node, or ventricle.[3]
Table 1: Electrophysiological Effects of Intravenous this compound in Humans
| Parameter | Baseline (Control) | Post-Tiapamil (1.0-1.5 mg/kg IV) | P-value | Reference(s) |
|---|---|---|---|---|
| Heart Rate (bpm) | 77 ± 15 | 74 ± 15 | < 0.05 | [10] |
| PR Interval (ms) | 153 ± 36 | 168 ± 49 | < 0.05 | [10] |
| AH Interval (ms) | 88 ± 19 | 97 ± 23 | < 0.05 | [10] |
| HV Interval (ms) | Unchanged | Unchanged | NS | [3] |
| QRS Interval (ms) | Unchanged | Unchanged | NS | [3] |
| Atrial ERP (ms) | Unchanged | Unchanged | NS | [3] |
| AV Nodal ERP (ms) | Unchanged | Unchanged | NS | [3] |
| Ventricular ERP (ms) | Unchanged | Unchanged | NS | [3] |
(Data are presented as mean ± SD. ERP = Effective Refractory Period; NS = Not Significant.)
Hemodynamic Effects
This compound induces peripheral vasodilation, leading to a reduction in systemic vascular resistance and blood pressure.[4] In patients with acute myocardial infarction (AMI), intravenous this compound has been shown to reduce afterload without precipitating left ventricular failure.[11] It reduces heart rate and the rate-pressure product, an index of myocardial oxygen consumption, while increasing stroke volume index and ejection fraction.[12] A key finding is that this compound often achieves these effects without a significant negative inotropic (myocardial depressant) effect at therapeutic doses, a potential advantage over verapamil.[4]
Table 2: Hemodynamic Effects of Intravenous this compound in Patients with Acute Myocardial Infarction
| Parameter | Baseline (Control) | Post-Tiapamil (1 mg/kg + infusion) | P-value | Reference(s) |
|---|---|---|---|---|
| Heart Rate (bpm) | 83 ± 20 | 74 ± 19 | < 0.05 | [11][12] |
| Arterial Pressure (mmHg) | 128/87 ± 22/14 | 118/74 ± 16/11 | < 0.05 | [11][12] |
| Systemic Vascular Resistance (dyn·s·cm⁻⁵) | 1732 ± 351 | 1400 ± 350 | < 0.05 | [11][12] |
| Rate-Pressure Product | 10,695 ± 3492 | 8800 ± 2550 | < 0.05 | [11][12] |
| Stroke Volume Index (mL/m²) | 34.7 ± 12.1 | 41.6 ± 12.0 | < 0.05 | [11][12] |
| L.V. Ejection Fraction (%) | 50.1 ± 14.8 | 56.4 ± 17.4 | < 0.05 | [11][12] |
| Cardiac Index | Unchanged | Unchanged | NS | [11][12] |
(Data are presented as mean ± SD. L.V. = Left Ventricular.)
Pharmacokinetics and Metabolism
The pharmacokinetics of this compound are broadly similar to those of verapamil, characterized by high clearance and extensive first-pass metabolism.[5][13]
-
Absorption and Bioavailability : Following oral administration, this compound is rapidly and completely absorbed.[5] However, it undergoes substantial first-pass metabolism in the gut and liver, which reduces its systemic bioavailability to approximately 20%.[5]
-
Distribution : this compound has a volume of distribution of roughly twice the body weight.[5]
-
Metabolism : Biotransformation occurs primarily via N- and O-dealkylation pathways.[5] The main metabolites, including an N-desmethyl derivative, have low pharmacological activity and do not contribute significantly to the drug's effects.[5]
-
Excretion : A major difference between this compound and verapamil lies in their excretion routes. While verapamil's metabolites are mainly excreted in the urine (around 70%), this compound's metabolites are largely secreted directly into the bile and excreted in the feces.[5] After intravenous administration, 66% of the dose is found in feces, rising to 90% after oral dosing.[5] This pathway may reduce the risk of metabolite accumulation in patients with renal impairment. The elimination half-life is approximately 2.5 hours.[5]
Table 3: Pharmacokinetic Parameters of this compound vs. Verapamil
| Parameter | This compound | Verapamil | Reference(s) |
|---|---|---|---|
| Oral Bioavailability | ~20% | ~20% | [5][14] |
| Elimination Half-life (t½β) | ~2.5 hours | ~4 hours | [5][15] |
| Total Plasma Clearance | ~800 mL/min | ~800 mL/min | [5] |
| Volume of Distribution | ~2x body weight | ~2.5 L/kg | [5][15] |
| Primary Excretion Route | Fecal / Biliary (66-90%) | Renal (~70%) |[5] |
Key Experimental Methodologies
Electrophysiology Studies in Humans
The electrophysiological properties of this compound were assessed in patients undergoing cardiac catheterization.[3][10]
-
Patient Population: Studies included patients with and without coronary artery disease, but typically excluded those with sick sinus syndrome.[10]
-
Protocol:
-
Baseline Measurement: His bundle recordings and ECGs were obtained during normal sinus rhythm and after programmed atrial and ventricular pacing to measure baseline conduction intervals (PR, AH, HV, QRS) and refractory periods.[3]
-
Drug Administration: this compound was administered as a slow intravenous injection, typically at a dose of 1.0 mg/kg or 1.5 mg/kg.[3][10]
-
Post-Drug Measurement: Electrophysiological studies were repeated approximately 10-20 minutes after drug administration to assess changes in the measured parameters.[3][10]
-
-
Key Endpoints: The primary endpoints were changes in the AH and PR intervals, reflecting AV nodal conduction time.[3][10]
Hemodynamic Assessment in Acute Myocardial Infarction
The hemodynamic effects were evaluated in a randomized, double-blind, placebo-controlled trial involving patients within 12 hours of AMI onset.[11][12]
-
Patient Population: 30 patients with confirmed AMI.[11]
-
Protocol:
-
Instrumentation: Patients underwent Swan-Ganz catheterization for hemodynamic monitoring and radionuclide ventriculography (gated blood pool scans) to assess ventricular function.[11][12]
-
Baseline Measurement: Baseline hemodynamic parameters (heart rate, arterial pressure, systemic vascular resistance) and ventricular function (ejection fraction, stroke volume) were recorded.[11]
-
Drug Administration: The treatment group received an intravenous loading dose of this compound (1 mg/kg) followed by a continuous infusion (25 µg/kg/min) for an average of 36 hours. The control group received a matching placebo.[11][12]
-
Follow-up Measurement: Hemodynamic and ventricular function parameters were reassessed during the infusion and at specified time points (e.g., 24 hours).[11]
-
-
Key Endpoints: The primary endpoints included changes in systemic vascular resistance (afterload), rate-pressure product (myocardial oxygen demand), and left ventricular ejection fraction.[11][12]
Conclusion
This compound is a well-characterized phenylalkylamine calcium antagonist with potent electrophysiological and hemodynamic effects. Its selective depression of AV nodal conduction and its ability to reduce afterload with minimal negative inotropy made it a promising agent for the treatment of arrhythmias, angina, and hypertension.[2][3][4] Its unique pharmacokinetic profile, featuring primary biliary excretion, offered a potential safety advantage in patients with renal dysfunction.[5] Despite these favorable characteristics demonstrated in numerous studies, this compound was never brought to market and remains an experimental compound.[2] The extensive data gathered from its investigation, however, continue to provide valuable insights into the pharmacology of Type I calcium channel blockers and their role in cardiovascular therapy.
References
- 1. Calcium Channel Blockers: Verapamil & Diltiazem | Picmonic [picmonic.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Electrophysiology of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute hemodynamic effects of intravenous this compound in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. The mechanism of action of calcium antagonists relative to their clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound--a new calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute antianginal effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The interaction of phenylalkylamine calcium channel blockers with the 1,4-dihydropyridine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrophysiologic changes after this compound in coronary and noncoronary patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. This compound, a new calcium antagonist: hemodynamic effects in patients with acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of calcium antagonists under development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of conventional and slow-release verapamil - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of verapamil in man - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure of Tiapamil Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiapamil hydrochloride is a calcium channel blocker of the phenylalkylamine class, recognized for its therapeutic applications in cardiovascular conditions. As a structural analog of verapamil (B1683045), it exerts its pharmacological effects by modulating the influx of calcium ions into cardiac and vascular smooth muscle cells. This technical guide provides a comprehensive overview of the molecular structure of this compound hydrochloride, including its physicochemical properties, spectroscopic data, and a detailed examination of its mechanism of action. The information is presented to support research, drug development, and quality control activities.
Molecular Structure and Identification
This compound hydrochloride is the hydrochloride salt of this compound. The presence of the hydrochloride moiety enhances its solubility in aqueous media.
Chemical Structure:
Table 1: Chemical Identification of this compound Hydrochloride
| Identifier | Value |
| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(3,4-dimethoxyphenyl)-1,1,3,3-tetraoxo-1,3-dithian-2-yl]-N-methylpropan-1-amine;hydrochloride[1] |
| CAS Number | 57010-32-9[1] |
| Chemical Formula | C26H38ClNO8S2[1] |
| Molecular Weight | 592.16 g/mol [1] |
| SMILES | CN(CCCC1(C2=CC(=C(C=C2)OC)OC)S(=O)(=O)CCCS1(=O)=O)CCC3=CC(=C(C=C3)OC)OC.Cl[1] |
| Synonyms | Ro 11-1781, Dimeditiapramine[1] |
Physicochemical Properties
The physical and chemical characteristics of this compound hydrochloride are crucial for its formulation, delivery, and interaction with biological systems.
Table 2: Physicochemical Data for this compound Hydrochloride
| Property | Value |
| Melting Point | 139.94 °C |
| Boiling Point | 750.93 °C |
| Solubility | Soluble in water |
Spectroscopic Data
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the dimethoxyphenyl groups, the methoxy (B1213986) protons (as sharp singlets), and a complex pattern of signals for the aliphatic protons in the ethyl, propyl, and dithiane ring systems. The N-methyl group would appear as a distinct singlet.
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the aromatic carbons, the methoxy carbons, the aliphatic carbons of the chain and ring systems, and the quaternary carbon of the dithiane ring.
3.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound hydrochloride would exhibit characteristic absorption bands for its functional groups. For its close analog, verapamil hydrochloride, significant bands are observed corresponding to N-H, -CH3, and C-O-C stretches, as well as C=C aromatic stretching.
3.3. Mass Spectrometry (MS)
Mass spectrometry of this compound would show a molecular ion peak corresponding to the free base (C26H37NO8S2) and characteristic fragmentation patterns. For the related compound verapamil, the protonated molecular ion [M+H]⁺ is observed at m/z 455.3.[2]
Mechanism of Action: L-Type Calcium Channel Blockade
This compound hydrochloride functions as a calcium channel blocker, specifically targeting L-type voltage-gated calcium channels.[3] These channels are crucial for regulating calcium influx into cardiac myocytes and vascular smooth muscle cells, which in turn governs muscle contraction.
By binding to the L-type calcium channels, this compound hydrochloride inhibits the influx of calcium ions. This leads to several physiological effects:
-
In Vascular Smooth Muscle: Reduced intracellular calcium leads to relaxation of the smooth muscle, resulting in vasodilation and a decrease in peripheral resistance and blood pressure.
-
In Cardiac Muscle: A decrease in calcium influx reduces the force of myocardial contraction (negative inotropic effect).
-
In Cardiac Conduction Tissue: It slows the rate of depolarization in the sinoatrial (SA) and atrioventricular (AV) nodes, leading to a decreased heart rate (negative chronotropic effect) and slowed atrioventricular conduction.[4][5]
The following diagram illustrates the signaling pathway affected by this compound hydrochloride.
Experimental Protocols
Detailed experimental protocols are essential for the accurate synthesis, purification, and analysis of this compound hydrochloride. While a specific, publicly available, step-by-step synthesis protocol for this compound hydrochloride is not readily found, a general approach can be inferred from the synthesis of its analog, verapamil.
5.1. Synthesis (Conceptual Workflow)
The synthesis of this compound would likely involve a multi-step process. A plausible, though not experimentally verified, workflow is presented below.
5.2. Analytical Method: High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for the quantification of this compound hydrochloride and the detection of any degradation products. The following is a representative protocol based on methods for similar compounds.
Table 3: Representative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer with an ion-pairing agent) and an organic modifier (e.g., acetonitrile, methanol). For a related compound, a gradient of 0.05 mM aqueous potassium dihydrogen phosphate (pH 2.7 with orthophosphoric acid), acetonitrile, and methanol (B129727) (800:150:50 v/v/v) has been used.[6] |
| Flow Rate | 1.0 - 1.5 mL/min[6] |
| Detection | UV at approximately 240 nm[6] |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
Sample Preparation:
-
Accurately weigh and dissolve the this compound hydrochloride standard or sample in a suitable diluent (e.g., mobile phase).
-
Prepare a series of calibration standards of known concentrations.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Validation Parameters: The method should be validated according to ICH guidelines for linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).
Conclusion
This technical guide provides a foundational understanding of the molecular structure and properties of this compound hydrochloride. The presented data and conceptual protocols are intended to serve as a valuable resource for researchers and professionals in the pharmaceutical sciences. Further experimental work is necessary to obtain and publish detailed spectroscopic and synthetic data to build upon this knowledge base.
References
- 1. This compound hydrochloride anhydrous | C26H38ClNO8S2 | CID 6917759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
Pharmacodynamics of Tiapamil in Cardiovascular Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiapamil is a calcium channel blocker, a class of drugs with significant applications in the management of various cardiovascular disorders.[1][2][3] As a verapamil (B1683045) analogue, this compound exerts its effects by modulating calcium ion influx through slow L-type calcium channels, a fundamental process in the regulation of cardiovascular function.[1][4][5] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, with a focus on its actions in preclinical cardiovascular models. The information presented herein is intended to support further research and development of this and similar cardiovascular agents.
Mechanism of Action
This compound is classified as a Type I calcium antagonist, similar to verapamil and diltiazem.[1] Its primary mechanism of action involves the inhibition of calcium influx into cardiac and vascular smooth muscle cells.[4][5] This action is crucial as intracellular calcium concentration is a key determinant of myocardial contractility, heart rate, and vascular tone. By blocking the L-type calcium channels, this compound leads to a reduction in the availability of free calcium ions within the cell, resulting in several downstream effects.
In vascular smooth muscle, the decreased intracellular calcium concentration leads to vasodilation and a subsequent reduction in total peripheral resistance.[6] In the heart, this compound's effects are multifaceted. It exhibits a negative chronotropic effect by slowing the sinoatrial (SA) node pacemaker activity and a negative dromotropic effect by prolonging atrioventricular (AV) nodal conduction.[2][7] While it has an intrinsic negative inotropic (contractility-reducing) action, this is often counteracted in vivo by the reduction in afterload.[5] Some studies also suggest that this compound may inhibit the fast sodium inward current, which could contribute to its antiarrhythmic properties.[8]
Pharmacodynamic Effects in Cardiovascular Models
Hemodynamic Effects
This compound consistently demonstrates significant hemodynamic effects across various preclinical and clinical models. Its primary actions include reductions in blood pressure and heart rate, alongside an increase in coronary blood flow.[9]
Table 1: Hemodynamic Effects of this compound in Various Models
| Parameter | Model | Dose | Route | Key Findings | Reference |
| Mean Arterial Pressure (MAP) | Anesthetized Open-Chest Dogs | Increasing doses | IV | Dose-dependent decrease. | [9] |
| Conscious Spontaneously Hypertensive Rats (SHR) | Not specified | Oral | Dose-dependent reduction. | [10] | |
| Patients with Essential Hypertension | 600 mg (single dose) | Oral | 14% decrease 1 hour post-dose. | [6] | |
| Patients with Essential Hypertension | Mean 980 mg/day (chronic) | Oral | 11% reduction at rest. | [6] | |
| Heart Rate (HR) | Anesthetized Open-Chest Dogs | Increasing doses | IV | Decrease. | [9] |
| Patients with Acute Myocardial Infarction | 1 mg/kg followed by 25 µg/kg/min | IV | Reduced from 83 to 74 beats/min. | [11] | |
| Patients with Essential Hypertension | 600 mg (single dose) | Oral | 7% increase. | [6] | |
| Patients with Essential Hypertension | Mean 980 mg/day (chronic) | Oral | Small reduction. | [6] | |
| Coronary Blood Flow | Anesthetized Open-Chest Dogs | Increasing doses | IV | Increase. | [9] |
| Total Peripheral Resistance (TPR) | Anesthetized Open-Chest Dogs | Increasing doses | IV | Decrease. | [9] |
| Patients with Essential Hypertension | 600 mg (single dose) | Oral | 21% decrease. | [6] | |
| Patients with Essential Hypertension | Mean 980 mg/day (chronic) | Oral | Modest reduction. | [6] | |
| Cardiac Output (CO) | Anesthetized Open-Chest Dogs | 2 mg/kg | IV | Increase. | [12] |
| Patients with Essential Hypertension | 600 mg (single dose) | Oral | 11% increase. | [6] | |
| Stroke Volume (SV) | Anesthetized Open-Chest Dogs | 2 mg/kg | IV | Increase. | [12] |
Electrophysiological Effects
This compound exerts significant effects on the cardiac conduction system, primarily by slowing AV nodal conduction.[2][7]
Table 2: Electrophysiological Effects of this compound
| Parameter | Model | Dose | Route | Key Findings | Reference |
| P-R Interval | Humans | 1 mg/kg | IV | Significant prolongation. | [7] |
| Humans | 1 or 1.5 mg/kg | IV | Increased from 153 to 168 ms. | [13] | |
| A-H Interval | Humans | 1 mg/kg | IV | Lengthening. | [7] |
| Humans | 1 or 1.5 mg/kg | IV | Increased from 88 to 97 ms. | [13] | |
| QRS, P-A, H-V Intervals | Humans | 1 mg/kg | IV | Unchanged. | [7] |
| R-R Interval | Humans | 1 mg/kg | IV | Significantly shortened. | [7] |
| Effective Refractory Periods (Atrium, AV Node, Ventricle) | Humans | 1 mg/kg | IV | No statistically significant effect. | [7] |
| AV Nodal Conduction | Humans | Not specified | Not specified | Slowing of conduction and prolongation of the refractory period. | [2] |
Effects in Myocardial Ischemia and Infarction Models
This compound has shown protective effects in models of myocardial ischemia and infarction.
Table 3: Effects of this compound in Myocardial Ischemia/Infarction Models
| Parameter | Model | Dose | Route | Key Findings | Reference |
| ST-Segment Elevation | Anesthetized Open-Chest Dogs (transient LAD occlusion) | Not specified | IV | Reduced. | [9] |
| Infarct Size | Dogs (thrombotic LAD occlusion) | Not specified | Not specified | Reduced by 48% (9.5% in treated vs. 19.7% in control). | [14] |
| Ventricular Fibrillation | Anesthetized Open-Chest Dogs (LAD occlusion) | 2 mg/kg | IV | Prevented during occlusion (0% vs. 82% in control). | [12][15] |
| Ventricular Fibrillation | Anesthetized Open-Chest Dogs (reperfusion) | 2 mg/kg | IV | Reduced incidence (9% vs. 77% in control). | [12][15] |
| Left Ventricular Ejection Fraction | Patients with Acute Myocardial Infarction | 1 mg/kg followed by 25 µg/kg/min | IV | Increased from 50.1% to 56.4%. | [11] |
Experimental Protocols
In Vivo Model of Myocardial Infarction in Dogs
A commonly used model to assess the cardioprotective effects of drugs like this compound involves the occlusion of a coronary artery in dogs.[12][14]
-
Animal Model: Mongrel dogs of either sex.
-
Anesthesia: Anesthesia is induced and maintained throughout the experiment.
-
Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is isolated.
-
Induction of Ischemia/Infarction:
-
Drug Administration: this compound (e.g., 2 mg/kg) or a placebo is administered intravenously before the occlusion.[12]
-
Measurements:
-
Hemodynamics: Blood pressure, heart rate, cardiac output, and other parameters are continuously monitored.
-
Electrocardiogram (ECG): Monitored for arrhythmias and ST-segment changes.
-
Infarct Size Assessment: At the end of the study, the heart is excised, and the necrotic tissue is delineated using triphenyl tetrazolium chloride staining and measured.[14]
-
In Vitro Assessment of Calcium Channel Blocking Activity
The potency of calcium channel blockers can be assessed in vitro using isolated tissue preparations.[10]
-
Tissue Preparation: Aorta is isolated from rats.
-
Experimental Setup: The aortic tissue is mounted in an organ bath containing a physiological salt solution.
-
Induction of Contraction: The tissue is stimulated to contract, for example, by depolarization with a high potassium solution, which opens voltage-gated calcium channels.
-
Measurement of Calcium Influx: The influx of radioactive calcium (⁴⁵Ca²⁺) into the tissue is measured in the presence and absence of the test compound (this compound).
-
Data Analysis: The concentration of this compound that inhibits 50% of the calcium influx (IC₅₀) is determined. A study showed that this compound was 70 times less potent than verapamil in inhibiting calcium influx in rat isolated aorta.[10]
Signaling Pathways
The cardiovascular effects of this compound are a direct consequence of its ability to reduce intracellular calcium concentrations. In vascular smooth muscle, this leads to reduced activation of myosin light chain kinase and subsequent vasodilation. A similar, though more complex, process occurs in cardiac myocytes, affecting contractility and electrical activity. While specific signaling pathways for this compound are not extensively detailed beyond its primary action on L-type calcium channels, it is understood to modulate downstream calcium-dependent signaling cascades. For instance, verapamil, a related compound, has been shown to influence pathways like JAK2/STAT3 in the context of myocardial ischemia/reperfusion injury.[16]
Conclusion
This compound is a potent calcium channel blocker with significant effects on the cardiovascular system. Its pharmacodynamic profile, characterized by vasodilation, negative chronotropic and dromotropic effects, and cardioprotective actions in ischemic conditions, has been demonstrated in a variety of preclinical and clinical models. The data summarized in this guide highlight the key quantitative effects of this compound and provide an overview of the experimental methodologies used to elucidate its cardiovascular properties. This information serves as a valuable resource for researchers and professionals involved in the development of cardiovascular therapeutics.
References
- 1. The mechanism of action of calcium antagonists relative to their clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium antagonists. Clinical use in the treatment of arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound--a new calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium channel regulation in vascular smooth muscle cells: Synergistic effects of statins and calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Verapamil hydrochloride: pharmacological properties and role in cardiovascular therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute and long-term hemodynamic effects of this compound at rest and during exercise in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiology of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of the fast Na+ inward current by the Ca2+ channel blocker this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiovascular effects of this compound (Ro 11-1781), a new calcium-entry blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of calcium entry blockers on blood pressure and vasoconstrictor responses to alpha-1 adrenoceptor stimulation in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a new calcium antagonist: hemodynamic effects in patients with acute myocardial infarction [pubmed.ncbi.nlm.nih.gov]
- 12. Antiarrhythmic and haemodynamic effects of this compound, a new calcium antagonist, during coronary artery occlusion and reperfusion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrophysiologic changes after this compound in coronary and noncoronary patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of this compound on canine myocardial infarct size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Verapamil attenuates myocardial ischemia/reperfusion injury by inhibiting apoptosis via activating the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Effects of Tiapamil on Myocardial Contractility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiapamil is a calcium channel antagonist classified as a phenylalkylamine, similar to verapamil (B1683045). It is recognized for its vasodilatory and antiarrhythmic properties. A critical aspect of its pharmacological profile for cardiovascular applications is its effect on myocardial contractility. This technical guide provides an in-depth overview of the in vitro effects of this compound on the contractile function of the heart muscle, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways and experimental workflows.
Core Mechanism of Action: L-Type Calcium Channel Blockade
This compound's primary mechanism of action on myocardial contractility stems from its function as a calcium antagonist. It inhibits the influx of calcium ions (Ca²⁺) into cardiac muscle cells by blocking L-type calcium channels, also known as dihydropyridine (B1217469) receptors (DHPR). This reduction in intracellular calcium availability directly impacts the excitation-contraction coupling process, leading to a modulation of the force of contraction. The inhibitory effects of this compound on calcium-induced contractions have been demonstrated in various isolated organ preparations, including cardiac muscle. These effects can be overcome by increasing the extracellular calcium concentration, confirming a competitive antagonism at the calcium channel.[1]
Quantitative Analysis of In Vitro Myocardial Contractility
The negative inotropic effects of this compound have been quantified in studies using isolated myocardial tissues. A key study by Harada et al. (1982) provides crucial dose-response data on the depression of contractility.
| Tissue Preparation | Parameter | This compound | Verapamil | Potency Ratio (this compound:Verapamil) | Reference |
| Isolated Rabbit Left Atrium | ED₅₀ (Depression of Contractility) | 3.3 x 10⁻⁵ M | 1 x 10⁻⁶ M | 1:33 | [2] |
| Isolated Rabbit Right Ventricular Papillary Muscle | ED₅₀ (Depression of Contractility) | 1.8 x 10⁻⁵ M | 1 x 10⁻⁶ M | 1:18 | [2] |
Table 1: Comparative ED₅₀ Values of this compound and Verapamil on Myocardial Contractility in a Rabbit Model [2]
Experimental Protocols
Isolated Papillary Muscle Preparation for Myocardial Contractility Studies
This protocol is based on the methodology described in studies investigating the effects of calcium channel blockers on myocardial contractility.[2][3]
Objective: To measure the isometric contractile force of an isolated papillary muscle and assess the inotropic effects of this compound.
Materials:
-
Animal Model: New Zealand white rabbits
-
Tissue: Right ventricular papillary muscle
-
Organ Bath System with temperature control, oxygenation, and electrical stimulation capabilities
-
Force-displacement transducer
-
Data acquisition system
-
Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11. Gassed with 95% O₂ and 5% CO₂.
Procedure:
-
Animal Euthanasia and Heart Excision: The rabbit is euthanized according to institutional guidelines. The heart is rapidly excised and placed in cold, oxygenated Krebs-Henseleit solution.
-
Papillary Muscle Dissection: The right ventricle is opened, and a suitable papillary muscle is carefully dissected, keeping a portion of the ventricular wall and the chordae tendineae intact for mounting.
-
Mounting the Preparation: The ventricular wall end of the muscle is fixed to a muscle holder, and the tendinous end is connected to a force-displacement transducer using a silk thread. The preparation is then mounted in an organ bath containing oxygenated Krebs-Henseleit solution maintained at 37°C.
-
Equilibration: The muscle is allowed to equilibrate for at least 60 minutes under a resting tension (preload) that elicits approximately 90% of the maximal contractile force.
-
Electrical Stimulation: The muscle is stimulated with square-wave pulses of 5 ms (B15284909) duration at a frequency of 1 Hz, with the voltage set at 1.5 times the threshold required to elicit a maximal contractile response.
-
Data Recording: Isometric contractions are recorded using the data acquisition system. Baseline contractile force is established.
-
Drug Administration: this compound is added to the organ bath in a cumulative concentration-response manner. The contractile force is allowed to stabilize at each concentration before the next addition.
-
Data Analysis: The percentage change in contractile force from baseline is calculated for each concentration of this compound to determine the dose-response relationship and the ED₅₀ value.
Isolated Cardiomyocyte Contractility Assay
This protocol outlines a general procedure for assessing the contractility of isolated cardiomyocytes, a common in vitro model.[4][5][6]
Objective: To measure the shortening of isolated cardiomyocytes as an index of contractility and to evaluate the effect of this compound.
Materials:
-
Animal Model: Adult rat or mouse
-
Collagenase solution for enzymatic digestion
-
Laminin-coated culture dishes or glass coverslips
-
Cell culture medium
-
IonOptix Myocyte Calcium and Contractility System (or similar video-based edge-detection system)
-
Field stimulator
-
This compound solutions of varying concentrations
Procedure:
-
Cardiomyocyte Isolation: Ventricular myocytes are isolated from the heart by enzymatic digestion using collagenase.
-
Cell Plating: The isolated, rod-shaped cardiomyocytes are plated on laminin-coated dishes and allowed to attach.
-
Experimental Setup: The dish is placed on the stage of an inverted microscope equipped with a video-based edge-detection system. The cells are superfused with a physiological salt solution at 37°C.
-
Baseline Contractility: A single cardiomyocyte is selected, and its sarcomere length or cell length is monitored. The cell is field-stimulated at a physiological frequency (e.g., 1 Hz). Baseline parameters such as peak shortening, time to peak shortening, and time to 90% relaxation are recorded.
-
This compound Perfusion: The superfusion solution is switched to one containing a known concentration of this compound.
-
Data Recording and Analysis: The contractile parameters are recorded until a steady-state effect of the drug is observed. This is repeated for a range of this compound concentrations to construct a dose-response curve.
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound's Effect on Myocardial Contractility
The following diagram illustrates the molecular cascade of excitation-contraction coupling in a cardiomyocyte and the point of intervention by this compound.
Caption: this compound's mechanism of action on myocardial excitation-contraction coupling.
Experimental Workflow for In Vitro Myocardial Contractility Assay
The diagram below outlines the typical workflow for assessing the effect of a compound like this compound on isolated cardiac tissue.
References
- 1. karger.com [karger.com]
- 2. Negative inotropic effects of this compound (Ro11-1781) and verapamil in rabbit myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contractility Measurements on Isolated Papillary Muscles for the Investigation of Cardiac Inotropy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring Cardiomyocyte Contractility and Calcium Handling In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring Cardiomyocyte Contractility and Calcium Handling In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
Electrophysiological Properties of Tiapamil in Cardiac Tissue: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiapamil, a phenylalkylamine derivative, is a calcium channel antagonist with a complex electrophysiological profile that also includes effects on sodium channels. This technical guide provides a comprehensive overview of the electrophysiological properties of this compound in cardiac tissue. It summarizes key findings on its mechanism of action, its effects on cardiac action potentials and ion channels, and its antiarrhythmic properties. This document is intended to serve as a resource for researchers and professionals involved in cardiovascular drug discovery and development.
Introduction
This compound is a structural analogue of verapamil (B1683045) and is classified as a calcium channel blocker. Its primary therapeutic indications have been in the management of angina pectoris and hypertension. However, its electrophysiological effects suggest a broader potential in the treatment of cardiac arrhythmias. This guide delves into the cellular and tissue-level electrophysiological characteristics of this compound, providing a detailed analysis of its interactions with cardiac ion channels and the resulting functional consequences.
Mechanism of Action
This compound's primary mechanism of action is the blockade of L-type calcium channels (Ca_v1.2), which are crucial for cardiac myocyte contraction and for the propagation of electrical impulses in the sinoatrial (SA) and atrioventricular (AV) nodes. As a phenylalkylamine, this compound is believed to bind to a receptor site within the pore of the L-type calcium channel, likely involving the IIIS6 and IVS6 transmembrane segments. This binding is state-dependent, with a higher affinity for open and inactivated channels.
In addition to its calcium channel blocking activity, this compound has been shown to inhibit the fast sodium inward current (I_Na), an effect that is frequency- or use-dependent. This suggests that this compound preferentially binds to sodium channels during periods of high activity, a characteristic of many Class I antiarrhythmic drugs.
Signaling Pathway of this compound in Cardiomyocytes
Figure 1: Proposed signaling pathway of this compound in a cardiomyocyte.
Electrophysiological Effects on Cardiac Tissue
This compound exhibits a range of effects on the electrophysiological properties of different cardiac tissues.
Sinoatrial (SA) and Atrioventricular (AV) Nodes
Clinical studies have consistently demonstrated that this compound prolongs AV nodal conduction time. This is reflected in an increase in the P-R interval and the A-H interval on the surface electrocardiogram (ECG) and intracardiac recordings, respectively. This effect is a direct consequence of L-type calcium channel blockade in the AV node, which slows the upstroke of the action potential in these calcium-dependent tissues.
Atrial and Ventricular Myocardium
In atrial and ventricular myocytes, this compound's effects are twofold. The blockade of L-type calcium channels shortens the plateau phase (Phase 2) of the action potential, although this effect is generally modest. More significantly, its inhibition of the fast sodium inward current leads to a use-dependent decrease in the maximum upstroke velocity (V_max) of the action potential (Phase 0). This effect is more pronounced at higher heart rates and can contribute to the termination of tachyarrhythmias by slowing conduction in rapidly firing tissue.
Antiarrhythmic Properties
This compound has demonstrated efficacy against both supraventricular and ventricular arrhythmias. In patients with atrial fibrillation, it has been shown to reduce the ventricular rate.[1] Its ability to terminate re-entrant supraventricular tachycardias is attributed to its depressant effect on AV nodal conduction. The antiarrhythmic effect in ventricular arrhythmias is likely due to the use-dependent block of sodium channels, which can suppress ectopic foci and interrupt re-entrant circuits.
Quantitative Data on Ion Channel Effects
The following tables summarize the available quantitative data on the effects of this compound on cardiac ion channels. Data for the related phenylalkylamine, verapamil, is included for comparison where specific data for this compound is not available.
Table 1: Effect of this compound on Cardiac Sodium Channels
| Ion Channel | Current | Species/Tissue | IC₅₀ | Stimulation Frequency | Reference |
| Na_v1.5 | I_Na | Guinea-pig papillary muscle | 7 x 10⁻⁵ M | 1 Hz | [2] |
Table 2: Effects of Verapamil on Cardiac Calcium and Potassium Channels (for comparison)
| Ion Channel | Current | Species/Tissue | IC₅₀ | Reference |
| Ca_v1.2 | I_Ca,L | Human cardiac muscle | ~1 µM | [3] |
| hERG | I_Kr | HEK293 cells | 143.0 nM | [4] |
Experimental Protocols
Detailed experimental protocols for the electrophysiological investigation of this compound are not extensively published. However, the following sections describe the general methodologies that would be employed for such studies.
Patch-Clamp Electrophysiology
This technique is the gold standard for studying the effects of a compound on individual ion channels.
-
Cell Preparation: Cardiomyocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit) or human cardiac tissue. Alternatively, human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) can be used.
-
Recording Configuration: The whole-cell patch-clamp configuration is typically used to record ionic currents.
-
Voltage-Clamp Protocols: Specific voltage protocols are applied to isolate and measure the currents from different ion channels (e.g., I_Na, I_Ca,L, I_Kr). To study use-dependency, a train of depolarizing pulses at varying frequencies is applied.
-
Data Analysis: The recorded currents are analyzed to determine the concentration-response relationship and calculate the IC₅₀ value for the compound's effect on each channel.
Figure 2: General workflow for a patch-clamp experiment.
Langendorff-Perfused Heart
This ex vivo model allows for the study of a drug's effects on the entire heart in a controlled environment.
-
Heart Preparation: The heart is excised from an animal (e.g., rabbit, guinea pig) and mounted on a Langendorff apparatus.
-
Perfusion: The heart is retrogradely perfused through the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
Drug Administration: this compound is added to the perfusate at desired concentrations.
-
Data Acquisition: Various parameters can be measured, including:
-
Electrocardiogram (ECG) to assess heart rate and conduction intervals (P-R, QRS, QT).
-
Monophasic action potentials (MAPs) to record action potential duration and shape from the epicardial surface.
-
Intraventricular pressure to measure contractility.
-
-
Arrhythmia Induction: Arrhythmias can be induced by programmed electrical stimulation or by perfusion with pro-arrhythmic agents to assess the antiarrhythmic efficacy of this compound.
Microelectrode Array (MEA)
MEAs provide a platform for non-invasive, long-term recording of extracellular field potentials from a network of cardiomyocytes.
-
Cell Culture: Cardiomyocytes (typically hiPSC-CMs) are cultured on the MEA plate, forming a spontaneously beating syncytium.
-
Recording: The electrodes in the array detect the extracellular field potentials generated by the beating cardiomyocytes.
-
Drug Application: this compound is added to the culture medium.
-
Data Analysis: The recorded field potentials are analyzed to determine changes in beat rate, field potential duration (an indicator of action potential duration), and conduction velocity across the cell layer. This method is particularly useful for assessing pro-arrhythmic risk and conduction abnormalities.
Discussion and Future Directions
This compound is a calcium channel antagonist with a multifaceted electrophysiological profile. Its primary action of blocking L-type calcium channels is responsible for its negative chronotropic and dromotropic effects, making it effective in controlling the ventricular response in supraventricular tachycardias. The additional property of use-dependent sodium channel blockade provides a mechanistic basis for its efficacy in ventricular arrhythmias.
A significant gap in the current understanding of this compound's electrophysiology is the lack of precise quantitative data on its potency at different ion channels, particularly the L-type calcium channel and the hERG potassium channel. Future research should focus on determining the IC₅₀ values for this compound on these channels using modern electrophysiological techniques such as automated patch-clamp. Such data is crucial for a comprehensive assessment of its therapeutic potential and safety profile, especially concerning the risk of pro-arrhythmia.
Furthermore, detailed investigations into the molecular determinants of this compound's binding to both calcium and sodium channels would provide valuable insights for the design of more selective and potent antiarrhythmic agents. The use of hiPSC-CMs in conjunction with MEA technology offers a promising platform for high-throughput screening and detailed characterization of the electrophysiological effects of this compound and its analogues.
Conclusion
This compound exhibits a unique combination of calcium and sodium channel blocking properties that contribute to its antiarrhythmic effects. While its clinical use has been primarily focused on its cardiovascular hemodynamic effects, a deeper understanding of its electrophysiological actions may reveal new therapeutic opportunities in the management of cardiac arrhythmias. Further research is warranted to fully elucidate its quantitative ion channel pharmacology and to explore its potential in modern arrhythmia management strategies.
References
- 1. Mechanisms of use-dependent block of sodium channels in excitable membranes by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Langendorff heart - Wikipedia [en.wikipedia.org]
- 4. Mechanism of block and identification of the verapamil binding domain to HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Tiapamil's Calcium Channel Blockade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiapamil is a phenylalkylamine derivative that acts as a calcium channel blocker.[1] It is recognized for its effects on the cardiovascular system, primarily through the inhibition of voltage-gated L-type calcium channels.[2] A thorough in vitro characterization is essential to understand its mechanism of action, potency, and selectivity, providing a foundation for its therapeutic applications and further drug development. This guide details the key experimental protocols and data interpretation for the in vitro assessment of this compound's calcium channel blocking properties.
Quantitative Data Summary
The following table summarizes the available quantitative data for the in vitro effects of this compound. It is important to note that while this compound's primary therapeutic action is the blockade of L-type calcium channels, it also exhibits effects on other ion channels at different concentrations.
| Parameter | Value | Channel/Preparation | Comments |
| IC50 | 7 x 10⁻⁵ M (70 µM) | Fast Na⁺ Inward Current (Guinea-pig papillary muscle) | This indicates an inhibitory effect on sodium channels at higher concentrations.[3] |
| Threshold Concentration for ICa Block | 1 µM | L-type Calcium Current (ICa) (Isolated smooth muscle cells) | The minimum concentration at which a reduction in calcium current is observed.[4] |
| Concentration for Complete ICa Block | 0.5 mM | L-type Calcium Current (ICa) (Isolated smooth muscle cells) | The concentration at which the calcium current is completely inhibited.[4] |
Experimental Protocols
Electrophysiological Assessment of L-type Calcium Channel Blockade
The whole-cell patch-clamp technique is the gold standard for characterizing the effects of a compound on ion channel function. This method allows for the direct measurement of the calcium current (ICa) through L-type calcium channels in isolated cells.
Objective: To determine the concentration-dependent inhibition of L-type calcium currents by this compound and to characterize the voltage- and use-dependence of the block.
Cell Preparation:
-
Use a cell line stably expressing the human L-type calcium channel α1c subunit (CaV1.2), such as HEK293 cells, or primary cells endogenously expressing L-type calcium channels (e.g., isolated ventricular myocytes or smooth muscle cells).
-
Culture cells to 70-80% confluency on glass coverslips.
Solutions:
-
External Solution (in mM): 135 tetraethylammonium (B1195904) chloride (TEA-Cl), 10 BaCl₂ (as the charge carrier to avoid calcium-dependent inactivation), 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.
Patch-Clamp Protocol:
-
Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single cell with the pipette and form a gigaohm seal (>1 GΩ) on the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 200 ms) to elicit L-type calcium currents.
-
Establish a stable baseline recording of the peak inward current.
-
Perfuse the chamber with increasing concentrations of this compound (e.g., 1 µM to 100 µM) and record the current at each concentration until a steady-state block is achieved.
-
To assess use-dependence, apply a train of depolarizing pulses (e.g., to 0 mV for 100 ms (B15284909) at frequencies of 0.1, 1, and 5 Hz) in the presence and absence of this compound.
-
To assess voltage-dependence, measure the block at different holding potentials (e.g., -80 mV and -40 mV).
Data Analysis:
-
Measure the peak inward current amplitude at each voltage step before and after the application of this compound.
-
Construct concentration-response curves by plotting the percentage of current inhibition against the logarithm of the this compound concentration.
-
Fit the data to a Hill equation to determine the IC50 value.
-
Analyze the reduction in current amplitude with successive pulses in a train to quantify use-dependent block.
Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor or channel. In this case, a competition binding assay is performed to measure the ability of this compound to displace a known radiolabeled L-type calcium channel antagonist.
Objective: To determine the binding affinity (Ki) of this compound for the L-type calcium channel.
Materials:
-
Membrane preparations from a tissue or cell line with a high density of L-type calcium channels (e.g., rat heart or cerebral cortex).
-
Radioligand: [³H]-Nitrendipine, a high-affinity dihydropyridine (B1217469) antagonist.
-
Unlabeled competitor: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Protocol:
-
Prepare a series of dilutions of unlabeled this compound.
-
In a 96-well plate, add a fixed concentration of [³H]-Nitrendipine (typically at its Kd concentration) to each well.
-
Add the different concentrations of this compound to the wells. Include wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of an unlabeled antagonist like nifedipine (B1678770) (non-specific binding).
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
Data Analysis:
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition binding equation to determine the IC50 of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Fluorescence-Based Calcium Influx Assay
This high-throughput assay measures changes in intracellular calcium concentration in response to depolarization, providing a functional assessment of calcium channel blockade.
Objective: To determine the inhibitory effect of this compound on depolarization-induced calcium influx.
Materials:
-
Cells expressing L-type calcium channels.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Depolarization Buffer: Assay buffer with a high concentration of KCl (e.g., 50 mM).
-
A fluorescence plate reader with an injection system.
Protocol:
-
Seed cells in a black-walled, clear-bottom 96-well plate and grow to confluency.
-
Prepare a loading solution of the fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) with 0.02% Pluronic F-127 in assay buffer.
-
Remove the culture medium and add the loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
Add assay buffer containing various concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the depolarization buffer into the wells to activate the L-type calcium channels.
-
Record the fluorescence intensity over time.
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.
-
Determine the percentage of inhibition of the calcium influx for each this compound concentration relative to the control (no drug).
-
Construct a concentration-response curve and calculate the IC50 value.
Visualizations
Signaling Pathways and Mechanisms
Caption: L-type calcium channel activation and downstream signaling pathways.
Caption: Principle of use-dependent block by phenylalkylamines like this compound.
Caption: Workflow for the in vitro characterization of this compound.
References
- 1. This compound--a new calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Inhibition of the fast Na+ inward current by the Ca2+ channel blocker this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound reduces the calcium inward current of isolated smooth muscle cells. Dependence on holding potential and pulse frequency - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery of Tiapamil as a verapamil congener
An In-Depth Technical Guide to the Discovery of Tiapamil as a Verapamil (B1683045) Congener
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound, a structural analogue of verapamil, was developed as part of the ongoing research into phenylalkylamine calcium channel blockers. This guide provides a detailed technical overview of its discovery, comparative pharmacology with verapamil, and the experimental methodologies used in its evaluation. Quantitative data from preclinical and clinical studies are presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a comprehensive understanding for researchers and drug development professionals.
Introduction
The discovery of verapamil as the first clinically effective calcium channel blocker marked a significant milestone in cardiovascular medicine.[1] This led to extensive structure-activity relationship (SAR) studies to develop congeners with potentially improved therapeutic profiles.[2] this compound (also known as dimeditiapramine) emerged from this research as a derivative of verapamil, exhibiting a distinct pharmacological profile.[3][4] This technical guide delves into the core scientific aspects of this compound's discovery and development, with a focus on its relationship to verapamil.
Discovery and Chemical Synthesis
The IUPAC name for this compound is 2-(3,4-Dimethoxyphenyl)-2-(3-{[2-(3,4-dimethoxyphenyl)ethyl]methylamino}propyl)-1λ6,3λ6-dithiane-1,1,3,3-tetrone.[3] Its molecular formula is C26H37NO8S2, and it has a molar mass of 555.71 g/mol .[5]
Mechanism of Action
Like its parent compound, this compound is a calcium channel antagonist that primarily targets L-type voltage-gated calcium channels.[3] By blocking these channels, it inhibits the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation and modulation of cardiac function.[6]
Signaling Pathway of L-type Calcium Channel Blockade
The binding of this compound to the α1 subunit of the L-type calcium channel impedes the channel's opening in response to membrane depolarization. This reduction in intracellular calcium concentration is the primary mechanism for its therapeutic effects, including reduced myocardial contractility and dilation of coronary and peripheral arteries.
Caption: Signaling pathway of this compound's action on L-type calcium channels.
Preclinical Evaluation
In Vitro Studies
In vitro experiments are fundamental to characterizing the direct pharmacological effects of a drug candidate on isolated tissues and cells, free from systemic physiological influences.
The Langendorff-perfused isolated heart model is a classic in vitro method to assess a drug's direct effects on cardiac function.
Methodology:
-
Animal Preparation: A laboratory animal (commonly a rat or guinea pig) is anesthetized. Heparin is administered to prevent blood clotting.
-
Heart Excision: A thoracotomy is performed, and the heart is rapidly excised and submerged in cold cardioplegic solution to arrest cardiac activity and prevent ischemic damage.
-
Cannulation: The aorta is cannulated, and the heart is mounted on the Langendorff apparatus.
-
Perfusion: The heart is retrogradely perfused through the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at a constant pressure or flow. This perfusion forces the aortic valve closed and directs the perfusate into the coronary arteries, thus nourishing the myocardium.
-
Stabilization: The heart is allowed to stabilize, and baseline cardiac parameters are recorded.
-
Drug Administration: this compound or verapamil is introduced into the perfusate at varying concentrations to establish a dose-response relationship.
-
Data Acquisition: Key cardiac parameters such as heart rate, contractile force (inotropic effect), and coronary flow are continuously monitored and recorded.
Caption: Experimental workflow for the Langendorff isolated heart preparation.
While specific IC50 values for the direct comparison of this compound and verapamil are not consistently reported in the readily available literature, one study provided pIC50 values for the inhibition of vascular contractions.
| Parameter | Verapamil | Reference |
| pIC50 (Vascular Contraction) | 6.26 | [7] |
| pIC50 (Cardiac Muscle) | 6.91 | [7] |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.
In Vivo Studies
In vivo studies in animal models are crucial for understanding the systemic hemodynamic effects of a drug.
Methodology:
-
Animal Preparation: An appropriate animal model (e.g., pig, dog) is anesthetized, and mechanical ventilation is initiated.
-
Surgical Instrumentation: Catheters are inserted into major blood vessels (e.g., femoral artery and vein) for intravenous drug administration, continuous blood pressure monitoring, and blood sampling. An ECG is used to monitor heart rate and rhythm.
-
Baseline Measurements: After a stabilization period, baseline hemodynamic parameters are recorded.
-
Drug Administration: this compound or verapamil is administered intravenously, typically as a bolus followed by a continuous infusion.
-
Continuous Monitoring: Hemodynamic parameters, including heart rate, blood pressure, and cardiac output, are continuously monitored throughout the experiment.
-
Data Analysis: The collected data is analyzed to determine the drug's effects on the cardiovascular system.
Caption: Experimental workflow for in vivo cardiovascular assessment in an anesthetized animal model.
A study in open-chest pigs with coronary artery ligation provided the following comparative data:
| Parameter | This compound (6 mg/kg i.v.) | Verapamil (0.6 mg/kg i.v.) | Control | Reference |
| Incidence of Ventricular Fibrillation | 4 of 10 | 0 of 7 | 22 of 25 | [8] |
| Left Ventricular dP/dtmax (post-ligation) | Maintained (2,139 +/- 229 mm Hg/sec) | Decreased (1,060 +/- 168 mm Hg/sec) | N/A | [8] |
| Blood Flow in Peripheral Ischemic Zone (% of preligation) | 24 +/- 3.2% | No change | 16.9 +/- 1.6% | [8] |
| Blood Flow in Peri-ischemic Zone (% of preligation) | 153.9 +/- 12.7% | No change | 97.9 +/- 5% | [8] |
| Blood Flow in Non-ischemic Zone (% of preligation) | 186.3 +/- 17.1% | No change | 91.3 +/- 4.7% | [8] |
Clinical Evaluation
Clinical trials are essential to determine the therapeutic efficacy and safety of a new drug in humans.
Experimental Protocol: Double-Blind, Crossover Clinical Trial for Angina Pectoris
Methodology:
-
Patient Selection: Patients with a confirmed diagnosis of chronic stable angina pectoris are recruited.
-
Washout Period: Any existing antianginal medications are discontinued (B1498344) for a specified period to establish a stable baseline.
-
Randomization: Patients are randomly assigned to receive either this compound or a placebo for a set treatment period.
-
Treatment Period 1: Patients receive the assigned treatment. Efficacy is assessed through measures such as exercise tolerance tests and frequency of angina attacks.
-
Washout Period 2: A second washout period follows to eliminate the effects of the first treatment.
-
Crossover: Patients who initially received this compound are now given the placebo, and those who received the placebo are given this compound for a second treatment period.
-
Efficacy and Safety Assessment: The same efficacy and safety parameters are assessed during the second treatment period.
-
Data Analysis: The data from both treatment periods are analyzed to compare the effects of this compound with the placebo.
Caption: Workflow for a double-blind, crossover clinical trial.
Quantitative Data: Clinical Efficacy in Chronic Stable Angina
A comparative study of prolonged therapy with four calcium channel antagonists provided the following results on exercise duration:
| Drug | Improvement in Exercise Duration | Reference |
| This compound | 69% | [9] |
| Verapamil | 79% (p < 0.001) | [9] |
| Diltiazem | 95% (p < 0.001) | [9] |
| Nicardipine | 45% (p < 0.001) | [9] |
Pharmacokinetics
This compound and verapamil share similar metabolic pathways, primarily N- and O-dealkylation.[10] However, their excretion routes differ significantly.
| Parameter | This compound | Verapamil | Reference |
| Metabolism | N- and O-dealkylation | N- and O-dealkylation | [10] |
| Bioavailability (Oral) | ~20% | ~20% | [10] |
| Elimination Half-life (t½β) | ~2.5 hours | ~4 hours | [10] |
| Primary Excretion Route | Feces (66% after IV, 90% after oral) | Urine (70% after IV and oral) | [10] |
Conclusion
This compound, a congener of verapamil, was developed through systematic modifications of the phenylalkylamine structure. Preclinical and clinical studies have demonstrated its efficacy as a calcium channel blocker with anti-anginal and anti-arrhythmic properties. While it shares a fundamental mechanism of action with verapamil, there are notable differences in their in vivo hemodynamic effects and pharmacokinetic profiles. Specifically, in an animal model of myocardial ischemia, this compound was shown to preserve left ventricular function and improve regional blood flow to a greater extent than verapamil.[8] However, in a clinical setting for chronic stable angina, verapamil showed a greater improvement in exercise duration.[9] This technical guide has provided a comprehensive overview of the discovery and scientific evaluation of this compound, highlighting the detailed experimental approaches and comparative data that are crucial for drug development professionals.
References
- 1. Clinical pharmacokinetics of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of carboxy verapamil, a new derivative of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound--a new calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Cardiovascular effects of this compound (Ro 11-1781), a new calcium-entry blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Verapamil and this compound in prevention of ventricular fibrillation in pigs with coronary ligation. Comparative effects on left ventricular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative effects of prolonged therapy with four calcium ion antagonists (diltiazem, nicardipine, this compound and verapamil) in patients with chronic stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
The Role of Tiapamil and its Analogs in Overcoming P-glycoprotein-Mediated Multidrug Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying this phenomenon is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which functions as a drug efflux pump, reducing the intracellular concentration of cytotoxic agents. This technical guide provides an in-depth examination of the role of the calcium channel blocker tiapamil and its more potent analogs in circumventing P-gp-mediated MDR. While this compound itself has shown modest activity, its derivatives, notably Ro 11-2933, Ro 44-5911, and Ro 44-5912, have emerged as highly effective modulators of P-gp function. This document details the mechanism of action, presents key quantitative data from in vitro and in vivo studies, outlines comprehensive experimental protocols for assessing P-gp inhibition, and provides visual representations of relevant pathways and workflows to facilitate a deeper understanding of this critical area of cancer research.
Introduction: The Challenge of P-glycoprotein in Cancer Therapy
P-glycoprotein (P-gp), the product of the ABCB1 (formerly MDR1) gene, is a 170 kDa transmembrane protein that actively transports a wide range of structurally and functionally diverse hydrophobic compounds out of cells. This process is driven by the hydrolysis of ATP. In normal tissues, P-gp plays a protective role by limiting the absorption of xenobiotics and facilitating their excretion. However, in the context of oncology, the overexpression of P-gp in cancer cells is a major contributor to the development of multidrug resistance, rendering many chemotherapeutic agents ineffective.
First-generation P-gp inhibitors, such as the calcium channel blocker verapamil, demonstrated the potential of reversing MDR. However, their clinical utility has been limited by the high concentrations required for efficacy, often leading to unacceptable toxicity. This has spurred the development of subsequent generations of P-gp modulators with improved potency and reduced side effects. This compound, a structural analog of verapamil, and its derivatives represent a promising avenue in this ongoing search for effective MDR reversal agents.
Mechanism of Action: How this compound Analogs Inhibit P-glycoprotein
The primary mechanism by which this compound and its analogs reverse P-gp-mediated multidrug resistance is through direct interaction with the transporter. These compounds act as competitive or non-competitive inhibitors, binding to P-gp and thereby blocking the efflux of chemotherapeutic drugs. This inhibition leads to an increased intracellular accumulation of the cytotoxic agent, restoring its therapeutic efficacy.
Several studies suggest that these modulators may bind to the same or overlapping sites on P-gp as the anticancer drugs themselves. Photoaffinity labeling experiments have shown that this compound analogs can inhibit the binding of known P-gp substrates like [3H]azidopine and [3H]-vinblastine to the transporter. Furthermore, some of these compounds have been observed to modulate the ATPase activity of P-gp, which is essential for its transport function. The interaction of these modulators with P-gp is a complex process that can involve both competition for substrate binding and allosteric effects on the transporter's conformational changes during the catalytic cycle.
Figure 1: Mechanism of P-gp inhibition by this compound analogs.
Quantitative Data on the Efficacy of this compound Analogs
Numerous in vitro studies have demonstrated the potent activity of this compound analogs in reversing P-gp-mediated multidrug resistance. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Reversal of Multidrug Resistance by this compound Analogs
| Compound | Cell Line | Resistant to | Concentration for Reversal | Reversal Level | Reference |
| Ro 11-2933 | K562/DXR | Doxorubicin (B1662922) | 5 µM | >80% | [1] |
| MCF-7/DXR | Doxorubicin | 5 µM | >80% | [1] | |
| A2780-DX1 | Doxorubicin | 1 µM (2h) | Complete | [2] | |
| A2780-DX3 | Doxorubicin | 1 µM (72h) or 6 µM (2h) | Complete | [2] | |
| A2780-DX3 | Doxorubicin | 1 µM (72h) | ~50-fold increase in cytotoxicity | [3] | |
| Ro 44-5912 (S-enantiomer) | K562/DXR | Doxorubicin | 5 µM | >80% | [1] |
| KB-8-5 | Vincristine | 2 µM | Complete | [4] | |
| Ro 44-5911 (R-enantiomer) | KB-8-5 | Vincristine | 3.5 µM | Complete | [4] |
Table 2: Cytotoxicity of this compound Analogs
| Compound | Cell Line | IC50 | Reference |
| Ro 11-2933 | K562 | ~20 µM | [1][4] |
| MCF-7 | ~20 µM | [1] | |
| Ro 44-5911 | KB-8-5 | 150 µM | [4] |
| Ro 44-5912 | KB-8-5 | 150 µM | [4] |
Table 3: Comparison of this compound Analogs with Verapamil
| Compound | Concentration for Effect | Comparison with Verapamil | Effect | Cell Line | Reference |
| Ro 11-2933 | 2 µM | 10 µM of Verapamil required for equivalent effect | Normalizes doxorubicin accumulation | DOXr mammary carcinoma | [5] |
| Ro 44-5911 | Not specified | Significantly higher reversing effect | Reversal of daunorubicin (B1662515) cytotoxicity | K562/DXR, MCF-7/DXR | [1] |
| Ro 44-5912 | Not specified | Significantly higher reversing effect | Reversal of daunorubicin cytotoxicity | K562/DXR, MCF-7/DXR | [1] |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for key experiments cited in the study of this compound and its analogs as P-gp inhibitors.
Daunorubicin Accumulation Assay by Flow Cytometry
This assay measures the intracellular accumulation of the fluorescent chemotherapeutic drug daunorubicin in the presence and absence of a P-gp inhibitor.
Figure 2: Workflow for Daunorubicin Accumulation Assay.
Materials:
-
Resistant cell line (e.g., K562/DXR) and its sensitive parental line (e.g., K562)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Daunorubicin stock solution
-
This compound analog stock solution
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells in the logarithmic growth phase and wash with PBS. Resuspend the cells in complete culture medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Incubation: Aliquot the cell suspension into flow cytometry tubes. Add the this compound analog to the desired final concentration to the test samples and an equivalent volume of vehicle (e.g., DMSO) to the control samples. Incubate for 30-60 minutes at 37°C.
-
Daunorubicin Loading: Add daunorubicin to a final concentration (e.g., 5 µM) to all tubes.
-
Incubation: Incubate the cells for 60-90 minutes at 37°C, protected from light.
-
Washing: Terminate the incubation by adding ice-cold PBS. Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Analysis: Resuspend the final cell pellet in PBS and analyze the samples on a flow cytometer. Measure the daunorubicin fluorescence in the appropriate channel (e.g., FL2).
MTT Cytotoxicity Assay
This colorimetric assay assesses the ability of a P-gp inhibitor to sensitize resistant cells to a chemotherapeutic agent by measuring cell viability.
Materials:
-
Resistant cell line (e.g., MCF-7/DXR)
-
Complete culture medium
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
This compound analog
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the resistant cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the chemotherapeutic agent in culture medium, both with and without a fixed, non-toxic concentration of the this compound analog.
-
Incubation: Remove the overnight culture medium from the cells and add the drug-containing media. Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values (the concentration of the chemotherapeutic agent that inhibits cell growth by 50%) in the presence and absence of the this compound analog. The fold-reversal of resistance is calculated as the ratio of the IC50 without the inhibitor to the IC50 with the inhibitor.
P-gp ATPase Activity Assay
This assay measures the effect of this compound analogs on the ATP hydrolysis activity of P-gp, which is coupled to its transport function.
Figure 3: Workflow for P-gp ATPase Activity Assay.
Materials:
-
P-gp-rich membrane vesicles (from P-gp overexpressing cells)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
ATP solution
-
Magnesium chloride (MgCl2)
-
This compound analog
-
Phosphate detection reagent (e.g., malachite green-based reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the P-gp-rich membrane vesicles to the assay buffer containing MgCl2.
-
Inhibitor Addition: Add the this compound analog at various concentrations to the wells. Include control wells with a known P-gp stimulator (e.g., verapamil) and a known inhibitor (e.g., vanadate) to assess basal and maximal ATPase activity.
-
Pre-incubation: Pre-incubate the plate for 5-10 minutes at 37°C.
-
Reaction Initiation: Start the reaction by adding ATP to each well.
-
Incubation: Incubate the plate for a defined period (e.g., 20-30 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a solution like sodium dodecyl sulfate (B86663) (SDS).
-
Phosphate Detection: Add the phosphate detection reagent to each well and incubate at room temperature to allow for color development.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm).
-
Data Analysis: Determine the amount of inorganic phosphate released by comparing the absorbance to a standard curve. Calculate the percentage of stimulation or inhibition of P-gp ATPase activity by the this compound analog relative to the controls.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the role of this compound analogs as potent inhibitors of P-glycoprotein and effective modulators of multidrug resistance in cancer cells. Compounds such as Ro 11-2933 and Ro 44-5912 have demonstrated superior efficacy compared to the first-generation inhibitor verapamil, with a more favorable therapeutic index in preclinical studies. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and development of this class of compounds.
Future research should focus on several key areas. Further in vivo studies are necessary to fully elucidate the pharmacokinetic and pharmacodynamic properties of these this compound analogs and to assess their efficacy and safety in more complex animal models of cancer. Structure-activity relationship (SAR) studies should continue to refine the chemical structure of these compounds to maximize P-gp inhibition while minimizing off-target effects. Additionally, the potential for combining these P-gp inhibitors with other therapeutic modalities, such as targeted therapies and immunotherapies, warrants exploration to develop more effective and durable treatment strategies for resistant cancers. The continued investigation of this compound and its derivatives holds significant promise for overcoming one of the most persistent challenges in cancer chemotherapy.
References
- 1. Comparative in vitro evaluation of dithiane analogs of this compound, Ro 11-2933, Ro 44-5911 and Ro 44-5912 as multidrug resistance modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro reversal of doxorubicin resistance by the this compound analog RO 11-2933 in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the this compound analog RO11-2933 on cellular sensitivity to antitumor drugs in sensitive and multidrug resistant human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ro-11-2933 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. In vivo reversal of doxorubicin resistance by a new this compound analog Ro11-2933 - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties and Stability of Tiapamil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiapamil is a calcium channel blocker belonging to the phenylalkylamine class, structurally related to verapamil. It has been investigated for its antianginal and antiarrhythmic properties. A thorough understanding of its physicochemical properties and stability profile is crucial for the development of safe, effective, and stable pharmaceutical formulations. This technical guide provides a comprehensive overview of the known physicochemical characteristics and stability of this compound, supplemented with detailed experimental protocols for their determination.
Physicochemical Properties
General Properties
| Property | Value | Source |
| IUPAC Name | N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)-N-methyl-m-dithiane-2-propylamine 1,1,3,3-tetraoxide | [1] |
| Chemical Formula | C₂₆H₃₇NO₈S₂ | [1] |
| Molecular Weight | 555.71 g/mol | [1] |
| CAS Number | 57010-31-8 | [1] |
Quantitative Physicochemical Data
| Parameter | Value | Method | Source |
| Melting Point (°C) | 139.94 (as Hydrochloride) | Not Specified | |
| Boiling Point (°C) | 750.93 (as Hydrochloride) | Not Specified | |
| pKa | Data not available | See Protocol 2.1 | - |
| LogP | Data not available | See Protocol 2.2 | - |
| Water Solubility | Data not available | See Protocol 2.3 | - |
| Solubility in other solvents | Data not available | See Protocol 2.3 | - |
Experimental Protocols
This section outlines detailed methodologies for determining key physicochemical and stability parameters of this compound.
Determination of pKa (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of this compound.
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of this compound (e.g., 0.01 M) in a suitable solvent system (e.g., water or a water/methanol mixture if solubility is low).
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
Prepare a background electrolyte solution (e.g., 0.1 M KCl) to maintain constant ionic strength.
-
-
Titration Procedure:
-
Calibrate a pH meter using standard buffer solutions.
-
Place a known volume of the this compound solution in a thermostatted vessel.
-
Add the background electrolyte.
-
Titrate the solution with the standardized acid or base, adding small increments of the titrant.
-
Record the pH value after each addition, ensuring equilibrium is reached.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to obtain a titration curve.
-
Determine the equivalence point(s) from the inflection point(s) of the curve.
-
The pKa is the pH at which half of the compound is ionized. This corresponds to the midpoint of the buffer region in the titration curve.
-
Determination of LogP (Shake-Flask Method)
Objective: To determine the octanol-water partition coefficient (LogP) of this compound.
Methodology:
-
Preparation:
-
Pre-saturate n-octanol with water and water with n-octanol.
-
Prepare a stock solution of this compound in the aqueous phase.
-
-
Partitioning:
-
Add a known volume of the this compound stock solution to a flask containing a known volume of the pre-saturated n-octanol.
-
Shake the flask at a constant temperature for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 24 hours).
-
-
Phase Separation and Analysis:
-
Allow the two phases to separate completely.
-
Carefully withdraw samples from both the aqueous and octanolic phases.
-
Determine the concentration of this compound in each phase using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration of this compound in the octanol (B41247) phase to its concentration in the aqueous phase.
-
LogP is the base-10 logarithm of the partition coefficient.
-
Determination of Solubility
Objective: To determine the solubility of this compound in various solvents.
Methodology:
-
Equilibrium Solubility Method:
-
Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol, methanol, DMSO) in a sealed container.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter or centrifuge the suspension to separate the undissolved solid.
-
Determine the concentration of this compound in the clear supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Express the solubility in terms of mg/mL or mol/L.
-
Stability of this compound
Specific stability data for this compound, including its degradation pathways and products, are not extensively reported in the literature. Therefore, this section provides a general framework for assessing the stability of this compound based on established principles of forced degradation studies.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies involve subjecting the drug to stress conditions that are more severe than accelerated stability testing.
Recommended Stress Conditions:
-
Acidic Hydrolysis: Treat a solution of this compound with a strong acid (e.g., 0.1 M - 1 M HCl) at elevated temperatures (e.g., 60-80 °C).
-
Basic Hydrolysis: Treat a solution of this compound with a strong base (e.g., 0.1 M - 1 M NaOH) at elevated temperatures.
-
Oxidative Degradation: Expose a solution of this compound to an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature or elevated temperatures.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60-100 °C) for a specified period.
-
Photostability: Expose the solid drug substance and a solution of the drug to a combination of UV and visible light, as per ICH Q1B guidelines.
Analytical Approach:
A stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector or mass spectrometry (MS) detector, should be developed and validated to separate and quantify this compound from its potential degradation products.
Potential Degradation Pathways
While specific degradation pathways for this compound are not documented, based on its chemical structure containing ether, amine, and sulfonamide functionalities, potential degradation pathways may include:
-
Hydrolysis: Cleavage of the ether linkages under acidic or basic conditions.
-
Oxidation: Oxidation of the tertiary amine or the sulfur atoms.
-
Photodegradation: Aromatization or other light-induced reactions.
Visualization of Signaling Pathway
This compound functions as a calcium channel blocker, specifically targeting L-type calcium channels. The following diagram illustrates the general signaling pathway affected by L-type calcium channel blockers in cardiomyocytes.
Caption: Mechanism of action of this compound as an L-type calcium channel blocker.
Experimental Workflow for Stability Studies
The following diagram outlines a typical workflow for conducting forced degradation studies.
Caption: Workflow for conducting forced degradation studies of this compound.
Conclusion
This technical guide summarizes the currently available physicochemical properties of this compound and provides a framework for its stability assessment. While some quantitative data remains elusive, the provided experimental protocols offer a clear path for their determination. A comprehensive understanding of these parameters is fundamental for the successful formulation and development of this compound-based therapeutics, ensuring product quality, safety, and efficacy. Further research is warranted to fully characterize the stability profile of this compound and identify its degradation products.
References
Methodological & Application
Application Notes and Protocols for the Improved Synthesis of Tiapamil and its Deuterated Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tiapamil is a calcium channel blocker of the phenylalkylamine class, structurally related to verapamil. It is recognized for its therapeutic potential in cardiovascular diseases.[1] The development of efficient and scalable synthetic routes for active pharmaceutical ingredients (APIs) like this compound is a critical focus in medicinal chemistry and drug development. Furthermore, the synthesis of isotopically labeled derivatives, particularly deuterated forms, is of significant interest for studying drug metabolism and pharmacokinetics (DMPK), as the kinetic isotope effect can lead to improved metabolic stability and a longer half-life.[2][3]
These application notes provide detailed protocols for an improved and streamlined synthesis of this compound hydrochloride. The presented methodology is designed to be robust and reproducible, making it suitable for laboratory-scale synthesis and adaptable for larger-scale production. Additionally, a protocol for the preparation of a deuterated derivative of this compound is outlined, which can serve as a valuable tool in preclinical and clinical research.[4]
Synthesis Overview
The synthetic strategy for this compound is a convergent approach, involving the preparation of two key intermediates followed by their coupling and final salt formation. This method is an improvement over classical routes by ensuring high purity of intermediates and minimizing side reactions. The overall workflow is depicted below.
Experimental Workflow for this compound Synthesis
Caption: Convergent synthetic workflow for this compound Hydrochloride.
Experimental Protocols
Part 1: Synthesis of N-Methyl-3,4-dimethoxyphenethylamine (Intermediate A)
This protocol describes the N-methylation of commercially available 3,4-dimethoxyphenethylamine.
Materials:
-
3,4-Dimethoxyphenethylamine
-
Formaldehyde (B43269) (37% solution)
-
Palladium on carbon (10% Pd/C)
-
Hydrobromic acid (48%)
-
Sodium hydroxide
-
Toluene
-
Hydrogen gas
Procedure:
-
Reductive Amination: To a solution of 3,4-dimethoxyphenethylamine (0.25 mol) and benzaldehyde (0.25 mol) in ethanol (35 ml), add 35% formaldehyde solution (32.5 ml).
-
Add 10% Pd/C catalyst (1.2 g) to the mixture.
-
Hydrogenate the mixture at a pressure of 2-3 atm and a temperature of 20-30°C.[4]
-
After the reaction is complete (monitored by TLC), filter off the catalyst.
-
Precipitate the product as its hydrobromide salt by adding 48% hydrobromic acid (29 ml).
-
Filter the precipitate and recrystallize from ethanol to obtain N-benzyl-N-methyl-3,4-dimethoxyphenethylamine hydrobromide.
-
To obtain the free base for the next step, dissolve the salt in water, basify with sodium hydroxide, and extract with toluene. Dry the organic layer and evaporate the solvent.
Part 2: Synthesis of 2-(3-Chloropropyl)-1,3-dithiane (Intermediate B)
This protocol details the alkylation of 1,3-dithiane with 1-bromo-3-chloropropane (B140262).
Materials:
-
1,3-Dithiane
-
n-Butyllithium (n-BuLi) in hexanes
-
1-Bromo-3-chloropropane
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium (B1175870) chloride solution, saturated
Procedure:
-
Dissolve 1,3-dithiane (0.1 mol) in anhydrous THF (200 ml) in a flask under an inert atmosphere (argon or nitrogen) and cool to -20°C.
-
Slowly add n-butyllithium (0.1 mol) while maintaining the temperature below -15°C. Stir for 2 hours at this temperature to form the lithiated dithiane.
-
Add 1-bromo-3-chloropropane (0.11 mol) dropwise to the solution, keeping the temperature below -15°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated ammonium chloride solution.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 2-(3-chloropropyl)-1,3-dithiane.
Part 3: Synthesis of this compound Free Base and Hydrochloride Salt
This section describes the coupling of Intermediate A and Intermediate B to form this compound, followed by conversion to its hydrochloride salt.
Materials:
-
N-Methyl-3,4-dimethoxyphenethylamine (Intermediate A)
-
2-(3-Chloropropyl)-1,3-dithiane (Intermediate B)
-
Sodium iodide
-
Potassium carbonate
-
Ethyl acetate (B1210297)
-
Hydrochloric acid (in ethyl acetate or isopropanol)
Procedure:
-
Coupling Reaction: In a round-bottom flask, combine N-methyl-3,4-dimethoxyphenethylamine (0.05 mol), 2-(3-chloropropyl)-1,3-dithiane (0.05 mol), sodium iodide (catalytic amount), and potassium carbonate (0.1 mol) in acetonitrile (150 ml).
-
Reflux the mixture for 24-48 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound free base.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Salt Formation: Dissolve the purified this compound free base in anhydrous ethyl acetate and cool in an ice bath.
-
Slowly add a solution of hydrochloric acid in ethyl acetate or isopropanol (B130326) dropwise with stirring until precipitation is complete.
-
Filter the precipitate, wash with cold ethyl acetate, and dry under vacuum to yield this compound hydrochloride as a white solid.
Synthesis of Deuterated this compound (this compound-d3)
A deuterated version of this compound can be synthesized by modifying the N-methylation step in the synthesis of Intermediate A, using a deuterated methylating agent.
Protocol for N-Methyl-d3-3,4-dimethoxyphenethylamine
Materials:
-
3,4-Dimethoxyphenethylamine
-
Deuterated methyl iodide (CD3I)
-
Potassium carbonate
-
Acetonitrile, anhydrous
Procedure:
-
To a solution of 3,4-dimethoxyphenethylamine (0.1 mol) in anhydrous acetonitrile (200 ml), add potassium carbonate (0.2 mol).
-
Add deuterated methyl iodide (CD3I) (0.11 mol) dropwise to the stirred suspension under an inert atmosphere.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction, filter off the inorganic salts, and evaporate the solvent.
-
The resulting N-methyl-d3-3,4-dimethoxyphenethylamine can then be used as Intermediate A in the main synthesis pathway to produce this compound-d3.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of this compound hydrochloride and its deuterated analog.
Table 1: Synthesis of this compound Hydrochloride
| Step | Product | Starting Material | Yield (%) | Purity (HPLC) | Melting Point (°C) |
| 1 | N-Methyl-3,4-dimethoxyphenethylamine | 3,4-Dimethoxyphenethylamine | 85 | >98% | N/A (Oil) |
| 2 | 2-(3-Chloropropyl)-1,3-dithiane | 1,3-Dithiane | 75 | >97% | N/A (Oil) |
| 3 | This compound Hydrochloride | Intermediates A & B | 80 | >99.5% | 137-139 |
Table 2: Synthesis of this compound-d3 Hydrochloride
| Step | Product | Starting Material | Yield (%) | Purity (HPLC) | Isotopic Enrichment |
| 1 | N-Methyl-d3-3,4-dimethoxyphenethylamine | 3,4-Dimethoxyphenethylamine | 83 | >98% | >99% D |
| 2 | This compound-d3 Hydrochloride | Deuterated Intermediate A | 78 | >99.5% | >99% D |
Mechanism of Action: Calcium Channel Blockade
This compound, like its analog verapamil, exerts its therapeutic effects by blocking L-type calcium channels.[5] This action is particularly prominent in cardiac muscle and vascular smooth muscle cells.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a calcium channel blocker.
By inhibiting the influx of calcium ions into the cell, this compound reduces the activation of calmodulin and subsequently myosin light chain kinase (MLCK).[5] This leads to a decrease in the phosphorylation of myosin light chains, resulting in smooth muscle relaxation (vasodilation) and a reduction in cardiac contractility. These effects collectively contribute to its antihypertensive and antianginal properties.[6]
References
- 1. scribd.com [scribd.com]
- 2. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine - Google Patents [patents.google.com]
- 5. hmdb.ca [hmdb.ca]
- 6. 3,4-二甲氧基苯乙胺 97% | Sigma-Aldrich [sigmaaldrich.com]
Experimental Protocol for Tiapamil Administration in Canine Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiapamil is a calcium channel blocker with vasodilating and antiarrhythmic properties.[1] It has been investigated for its potential therapeutic effects in cardiovascular diseases, including hypertension, angina pectoris, and myocardial infarction.[2] Canine models are frequently utilized in preclinical cardiovascular research due to their physiological similarities to humans. This document provides a detailed overview of experimental protocols for the administration of this compound in canine models, based on published literature. It includes information on dosage, routes of administration, and experimental designs, along with a summary of reported quantitative data and a visualization of the general signaling pathway of L-type calcium channel blockers.
Data Presentation
The following tables summarize the quantitative data from key experiments involving this compound administration in canine models.
Table 1: Intravenous Administration of this compound in Anesthetized Canine Models
| Dosage | Experimental Model | Key Findings | Reference |
| 2 mg/kg (infused over 5 min) | Coronary artery occlusion and reperfusion | - Prevented ventricular fibrillation during occlusion and reperfusion.- Decreased heart rate and blood pressure.- Increased cardiac output and stroke volume. | [1] |
| Increasing doses | Anesthetized open-chest dogs | - Increased coronary flow and decreased coronary vascular resistance.- Decreased heart rate, blood pressure, and total peripheral resistance.- Did not depress myocardial contractility over a wide dose range. | [2] |
| 3 mg/kg/h (for 6 hours) | Myocardial ischemia and reperfusion | - Markedly reduced the increase in cardiac lymphatic lactate (B86563) dehydrogenase (LDH) and cathepsin D.- Significantly decreased infarct size. |
Table 2: Oral Administration of this compound in Conscious Canine Models
| Dosage | Experimental Model | Key Findings | Reference |
| Not specified | Normotensive and renal hypertensive conscious dogs | - Preferentially dilated the arterial vascular bed.- Increased coronary and abdominal aortic blood flow.- Did not depress myocardial contractile force.- Prevented a decrease in blood pressure in normotensive dogs. | [2] |
Note: Specific pharmacokinetic parameters for this compound in dogs, such as absorption, distribution, metabolism, and excretion (ADME), are not extensively reported in the currently available literature. One study on the related calcium channel blocker, verapamil, in dogs indicated that it undergoes extensive tissue uptake and that its oral bioavailability is approximately 27% due to first-pass metabolism.[3] However, these values may not be directly extrapolated to this compound.
Experimental Protocols
Protocol for Investigating the Antiarrhythmic Effects of Intravenous this compound in a Canine Model of Myocardial Ischemia-Reperfusion
Objective: To evaluate the efficacy of this compound in preventing arrhythmias induced by coronary artery occlusion and reperfusion.
Animal Model: Adult mongrel dogs of either sex.
Materials:
-
This compound hydrochloride
-
Physiological saline
-
Anesthetic agent (e.g., sodium pentobarbital)
-
Surgical instruments for thoracotomy
-
ECG monitoring equipment
-
Blood pressure transducer
-
Flowmeter for measuring cardiac output
Procedure:
-
Anesthetize the dogs and maintain a stable level of anesthesia throughout the experiment.
-
Perform a left thoracotomy to expose the heart.
-
Isolate the left anterior descending (LAD) coronary artery.
-
Administer a bolus intravenous injection of this compound (2 mg/kg) dissolved in physiological saline over 5 minutes. The control group receives an equivalent volume of physiological saline.[1]
-
Fifteen minutes after the drug administration, ligate the LAD coronary artery for a period of 20 minutes to induce myocardial ischemia.[1]
-
Continuously monitor ECG, heart rate, and blood pressure throughout the occlusion period.
-
After 20 minutes, release the ligature to allow for reperfusion of the coronary artery.
-
Continue monitoring hemodynamic parameters and ECG for the duration of the reperfusion period (e.g., 2 hours).
-
Record the incidence and type of arrhythmias (e.g., ventricular premature beats, ventricular tachycardia, ventricular fibrillation) in both the this compound-treated and control groups.
-
At the end of the experiment, euthanize the animals according to approved protocols.
Protocol for Assessing the Hemodynamic Effects of Oral this compound in Conscious Canine Models
Objective: To determine the effects of orally administered this compound on cardiovascular parameters in conscious, chronically instrumented dogs.
Animal Model: Adult beagle dogs.
Materials:
-
This compound hydrochloride
-
Gelatin capsules
-
Instrumentation for chronic monitoring of blood pressure, heart rate, and blood flow (e.g., implantable telemetry devices or exteriorized catheters and flow probes).
Procedure:
-
Surgically implant monitoring devices in the dogs under sterile conditions and allow for a full recovery period.
-
Acclimate the dogs to the experimental setting to minimize stress-related physiological changes.
-
Establish baseline hemodynamic recordings for a sufficient period before drug administration.
-
Administer this compound orally. While a specific oral dose for this type of study was not detailed in the reviewed literature, a starting dose in the range of 5-10 mg/kg could be considered based on general veterinary cardiology formularies for other calcium channel blockers, with the exact dose being determined by pilot studies.
-
Continuously monitor and record heart rate, arterial blood pressure, and regional blood flow (e.g., coronary and abdominal aortic blood flow) for several hours post-administration.
-
Observe the animals for any adverse effects.
-
Analyze the data to determine the effects of this compound on the measured hemodynamic parameters compared to baseline values.
Mandatory Visualization
Signaling Pathway
Caption: General signaling pathway of L-type calcium channel blockers like this compound.
Experimental Workflow
Caption: General experimental workflow for in vivo studies of this compound in canine models.
References
- 1. Antiarrhythmic and haemodynamic effects of this compound, a new calcium antagonist, during coronary artery occlusion and reperfusion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular effects of this compound (Ro 11-1781), a new calcium-entry blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioavailability of propranolol in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Ventricular Arrhythmias In Vivo Using Tiapamil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiapamil is a calcium channel blocker classified as an antiarrhythmic agent.[1][2] Its primary mechanism of action involves the inhibition of the slow inward calcium current in cardiac muscle cells, which plays a crucial role in the electrophysiology of the heart.[3] By blocking L-type calcium channels, this compound exerts negative chronotropic and dromotropic effects, primarily slowing atrioventricular (AV) nodal conduction.[2][4] These properties make it a subject of interest for the investigation and management of cardiac arrhythmias, including those of ventricular origin.
These application notes provide detailed protocols for utilizing this compound in in vivo models of ventricular arrhythmias, guidance on data interpretation, and an overview of the underlying signaling pathways. The information is intended to assist researchers in designing and conducting preclinical studies to evaluate the antiarrhythmic potential of this compound and similar compounds.
Mechanism of Action: L-Type Calcium Channel Blockade
This compound's antiarrhythmic effects stem from its ability to block L-type calcium channels in ventricular myocytes. This action modulates the cardiac action potential and intracellular calcium handling, which are critical in both normal cardiac function and the genesis of arrhythmias.
During the plateau phase (Phase 2) of the ventricular action potential, the influx of calcium through L-type calcium channels contributes to maintaining the membrane potential and triggers the release of a larger store of calcium from the sarcoplasmic reticulum, a process known as calcium-induced calcium release. This surge in intracellular calcium is essential for myocyte contraction.
In pathological conditions such as ischemia, excessive calcium entry can lead to cellular calcium overload, which is a key trigger for ventricular arrhythmias. By blocking the L-type calcium channels, this compound reduces this calcium influx, thereby mitigating the triggers for arrhythmias.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Animal Models of Ventricular Arrhythmia
| Animal Model | Arrhythmia Induction | This compound Dosage and Administration | Key Findings | Reference(s) |
| Dog | Coronary Artery Occlusion and Reperfusion | 2 mg/kg IV over 5 minutes, 15 minutes prior to occlusion | Prevented ventricular fibrillation during occlusion (0/11 this compound vs. 14/17 control). Significantly reduced ventricular fibrillation upon reperfusion (1/11 this compound vs. 7/9 control). | [1] |
| Pig | Coronary Artery Ligation | 6 mg/kg IV | Decreased the incidence of ventricular fibrillation (4/10 this compound vs. 22/25 control). Maintained left ventricular dP/dtmax after ligation. | [5] |
Table 2: Electrophysiological and Hemodynamic Effects of this compound in In Vivo Studies
| Species | Study Type | This compound Dosage | Electrophysiological Effects | Hemodynamic Effects | Reference(s) |
| Human | Clinical Study | 1 mg/kg IV | Prolonged P-R and A-H intervals. No significant effect on the effective refractory periods of the atrium, A-V node, or ventricle. | - | [4][6] |
| Human | Clinical Study | 1 mg/kg IV followed by 50 µg/kg/min infusion | Reduced ventricular premature beats by 30-50% in responsive patients. | - | [2] |
| Dog | Ischemia-Reperfusion | 2 mg/kg IV | Reduced S-T segment elevation. | Decreased heart rate and blood pressure. Increased cardiac output and stroke volume. | [1][7] |
Experimental Protocols
A widely used and clinically relevant model for studying ventricular arrhythmias is the ischemia-reperfusion injury model. This can be surgically induced in various animal species.
Protocol 1: Ischemia-Reperfusion Induced Ventricular Arrhythmia in a Canine Model
This protocol is adapted from studies demonstrating the efficacy of this compound in a canine model of myocardial ischemia and reperfusion.[1]
1. Animal Preparation:
-
Species: Mongrel dogs of either sex.
-
Anesthesia: Anesthetize with an appropriate anesthetic agent (e.g., sodium pentobarbital).
-
Ventilation: Intubate and mechanically ventilate the animal.
-
Catheterization: Insert catheters into a femoral artery and vein for blood pressure monitoring and drug/vehicle administration, respectively.
-
ECG Monitoring: Place subcutaneous needle electrodes to record a standard limb lead ECG for continuous monitoring of cardiac rhythm.
2. Surgical Procedure:
-
Perform a left thoracotomy to expose the heart.
-
Create a pericardial cradle to support the heart.
-
Isolate a segment of the left anterior descending (LAD) coronary artery.
-
Pass a silk ligature around the isolated segment of the LAD.
3. Ischemia and Reperfusion Protocol:
-
Allow for a stabilization period after the surgical preparation.
-
Drug Administration: Infuse this compound (2 mg/kg) intravenously over 5 minutes, 15 minutes prior to coronary artery occlusion. The control group receives a corresponding volume of physiological saline.
-
Ischemia: Induce regional ischemia by tightening the ligature around the LAD for a period of 20 minutes.
-
Reperfusion: Release the ligature to allow for reperfusion of the ischemic myocardium.
-
Monitoring: Continuously record the ECG and hemodynamic parameters throughout the ischemia and reperfusion periods.
4. Arrhythmia Analysis:
-
Analyze the ECG recordings for the incidence and duration of ventricular arrhythmias, including ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF).
-
Arrhythmia scoring systems can be employed to quantify the severity of arrhythmias.
Protocol 2: Ischemia-Reperfusion Induced Ventricular Arrhythmia in a Rat Model (General Protocol)
This is a general protocol for inducing ischemia-reperfusion arrhythmias in rats, which can be adapted for the study of this compound.
1. Animal Preparation:
-
Species: Male Sprague-Dawley rats (250-300g).
-
Anesthesia: Anesthetize with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail, intraperitoneally).
-
Ventilation: Intubate with a small animal ventilator.
-
ECG Monitoring: Attach needle electrodes for continuous ECG recording.
2. Surgical Procedure:
-
Perform a left thoracotomy in the fourth intercostal space.
-
Gently exteriorize the heart.
-
Ligate the LAD coronary artery approximately 2-3 mm from its origin with a silk suture. A small piece of polyethylene (B3416737) tubing can be placed between the ligature and the artery to facilitate reperfusion.
3. Ischemia and Reperfusion Protocol:
-
Drug Administration: Administer this compound or vehicle intravenously via a cannulated jugular or femoral vein at a predetermined time before occlusion. Note: The optimal dose of this compound in rats for this model would need to be determined empirically, starting with doses scaled down from those used in larger animals.
-
Ischemia: Induce ischemia by tightening the ligature for a defined period (e.g., 5-10 minutes).
-
Reperfusion: Initiate reperfusion by releasing the tension on the ligature.
-
Monitoring: Continuously record the ECG for a set duration during ischemia and reperfusion (e.g., 10-30 minutes).
4. Arrhythmia Analysis:
-
Quantify the number and duration of episodes of VPBs, VT, and VF.
-
Calculate arrhythmia scores based on the severity and duration of the observed arrhythmias.
Conclusion
This compound has demonstrated efficacy in suppressing ventricular arrhythmias in in vivo models, primarily through its action as an L-type calcium channel blocker. The protocols outlined provide a framework for researchers to further investigate the antiarrhythmic properties of this compound and related compounds. Careful consideration of the animal model, experimental design, and data analysis methods are crucial for obtaining reliable and translatable results in the development of novel antiarrhythmic therapies. Further research is warranted to establish the detailed pharmacokinetic and electrophysiological profile of this compound in various preclinical models to better inform clinical trial design.
References
- 1. Physiological pharmacokinetics and pharmacodynamics of (+/-)-verapamil in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiac pharmacokinetics and inotropic response of verapamil in rats with endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacology of verapamil. I. Elimination kinetics in dogs and correlation of plasma levels with effect on the eletrocardiogram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of the enantiomers of verapamil after intravenous and oral administration of racemic verapamil in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Verapamil and this compound in prevention of ventricular fibrillation in pigs with coronary ligation. Comparative effects on left ventricular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiologic changes after this compound in coronary and noncoronary patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiovascular effects of this compound (Ro 11-1781), a new calcium-entry blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pretreatment with Tiapamil in Myocardial Ischemia Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tiapamil, a calcium channel blocker, as a pretreatment agent in experimental models of myocardial ischemia. The following sections detail its mechanism of action, experimental protocols, and key quantitative outcomes to guide researchers in designing and interpreting studies aimed at mitigating myocardial ischemic and reperfusion injury.
Introduction
Myocardial ischemia, a condition of reduced blood flow to the heart muscle, and subsequent reperfusion can lead to significant cardiac damage, including myocardial infarction. Calcium channel blockers, such as this compound, have been investigated for their cardioprotective effects. This compound, a verapamil (B1683045) analogue, exerts its effects by inhibiting the influx of calcium ions into cardiac muscle cells, thereby reducing myocardial oxygen demand and protecting against the detrimental effects of calcium overload during ischemia and reperfusion.
Mechanism of Action
This compound is a calcium channel blocker that is thought to exert its cardioprotective effects through several mechanisms:
-
Reduction of Myocardial Oxygen Demand: By blocking calcium entry into cardiomyocytes, this compound reduces heart rate and contractility, leading to a decrease in myocardial oxygen consumption.
-
Coronary Vasodilation: this compound can induce dilation of coronary arteries, potentially improving blood flow to ischemic regions.[1]
-
Prevention of Calcium Overload: During ischemia and reperfusion, intracellular calcium levels can rise to toxic levels, activating detrimental enzymatic pathways and leading to cell death. This compound helps to prevent this calcium overload.
-
Antiarrhythmic Effects: this compound has been shown to reduce the incidence of ventricular fibrillation during coronary occlusion.[2][3]
Experimental Protocols
The following protocols are based on preclinical studies investigating the effects of this compound in canine models of myocardial ischemia, a widely used translational model.
Animal Model: Canine Model of Left Anterior Descending (LAD) Coronary Artery Occlusion
A common and well-established model for inducing myocardial infarction involves the ligation of the left anterior descending (LAD) coronary artery in dogs.
Surgical Procedure:
-
Anesthesia: Anesthetize the dogs following an appropriate and approved institutional protocol. A combination of premedication (e.g., opioids), induction (e.g., propofol), and maintenance with inhalant anesthetics (e.g., isoflurane, sevoflurane) is common.[4]
-
Surgical Approach: Perform a left thoracotomy through the fourth intercostal space to expose the heart.
-
Pericardiotomy: Incise the pericardium to visualize the LAD coronary artery.
-
LAD Ligation: Carefully dissect the LAD artery at a predetermined location (e.g., approximately 40% of the distance from the apex to the base of the heart).[5] Place a ligature (e.g., silk suture) around the artery. Occlusion can be temporary (followed by reperfusion) or permanent.
-
Confirmation of Occlusion: Successful occlusion can be confirmed by visual changes in the myocardium (e.g., cyanosis) and by electrocardiogram (ECG) monitoring for ST-segment elevation.
-
Closure: Close the thoracic cavity in layers.
-
Post-operative Care: Provide appropriate post-operative analgesia, antibiotics, and antiarrhythmic drugs as needed.[6] Monitor the animal closely during recovery.[7]
This compound Pretreatment Protocols
Intravenous Administration:
-
Protocol 1 (Bolus Infusion): Administer this compound at a dose of 2 mg/kg intravenously over 5 minutes. This pretreatment should be initiated 15 minutes before the planned occlusion of the LAD coronary artery.[2]
-
Protocol 2 (Continuous Infusion): Administer this compound at a dose of 3 mg/kg/h as a continuous intravenous infusion. The infusion should be started before the induction of ischemia and can be continued throughout the ischemic period and into the reperfusion phase.[8]
-
Protocol 3 (Human Study Dose for Reference): In a study with patients who had an acute myocardial infarction, this compound was administered as a 1 mg/kg intravenous dose followed by a continuous infusion of 25 micrograms/kg/min over 36 hours.[9] Another study in patients with coronary artery disease used a 1 mg/kg intravenous dose.[10]
Quantitative Data Summary
The following tables summarize the quantitative outcomes from key preclinical studies on this compound pretreatment in myocardial ischemia.
Table 1: Effect of this compound on Myocardial Infarct Size
| Treatment Group | Animal Model | Duration of Ischemia/Reperfusion | Infarct Size (% of Area at Risk) | Percent Reduction | Reference |
| Control | Dog | 8 days occlusion | 19.7% | - | [11] |
| This compound | Dog | 8 days occlusion | 9.5% | 51.8% | [11] |
Table 2: Effect of this compound on Cardiac Enzymes
| Treatment Group | Animal Model | Duration of Ischemia/Reperfusion | Enzyme | Outcome | Reference |
| Control | Dog | 3h ligation / 3h reperfusion | Lactate Dehydrogenase (LDH) | Significantly increased lymphatic release | [8] |
| This compound (3 mg/kg/h) | Dog | 3h ligation / 3h reperfusion | Lactate Dehydrogenase (LDH) | Markedly reduced increase in lymphatic release | [8] |
| Control | Dog | 3h ligation / 3h reperfusion | Creatine Phosphokinase (CPK) | Significantly increased lymphatic release | [8] |
| This compound (3 mg/kg/h) | Dog | 3h ligation / 3h reperfusion | Creatine Phosphokinase (CPK) | Markedly reduced increase in lymphatic release | [8] |
Table 3: Effect of this compound on Ventricular Fibrillation (VF)
| Treatment Group | Animal Model | Ischemia/Reperfusion Period | Incidence of VF | Reference |
| Control | Dog | 20 min occlusion | 82% (14/17 dogs) | [2] |
| This compound (2 mg/kg) | Dog | 20 min occlusion | 0% (0/11 dogs) | [2] |
| Control | Dog | Reperfusion after 20 min occlusion | 77% (7/9 dogs) | [2] |
| This compound (2 mg/kg) | Dog | Reperfusion after 20 min occlusion | 9% (1/11 dogs) | [2] |
Visualizations
Signaling Pathway
References
- 1. Cardiovascular effects of this compound (Ro 11-1781), a new calcium-entry blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiarrhythmic and haemodynamic effects of this compound, a new calcium antagonist, during coronary artery occlusion and reperfusion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effect of this compound against ventricular fibrillation during coronary artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dvm360.com [dvm360.com]
- 5. Comparison of myocardial infarction with sequential ligation of the left anterior descending artery and its diagonal branch in dogs and sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monitoring canine myocardial infarction formation and recovery via transthoracic cardiac strain imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vettimes.com [vettimes.com]
- 8. Protection by the calcium antagonist this compound, against cardiac lymphatic enzyme leakage and arrhythmias in canine hearts during reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a new calcium antagonist: hemodynamic effects in patients with acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiarrhythmic effects of this compound on exercise-induced arrhythmias in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound on canine myocardial infarct size - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Tiapamil in Coronary Artery Occlusion Reperfusion Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiapamil, a verapamil (B1683045) analogue, is a calcium channel blocker that has demonstrated significant cardioprotective effects in preclinical models of myocardial ischemia-reperfusion (I/R) injury.[1] As a calcium antagonist, its primary mechanism of action involves the inhibition of calcium ion influx into cardiac myocytes, thereby mitigating the detrimental effects of calcium overload that occur during reperfusion.[2] This document provides detailed application notes and protocols for the use of this compound in coronary artery occlusion reperfusion models, summarizing key quantitative data, experimental methodologies, and potential signaling pathways involved in its therapeutic effects.
Data Presentation
The following tables summarize the quantitative effects of this compound in various coronary artery occlusion reperfusion models.
Table 1: Effect of this compound on Myocardial Infarct Size
| Animal Model | This compound Dosage | Duration of Occlusion | Duration of Reperfusion | Infarct Size (this compound Group) | Infarct Size (Control Group) | Percentage Reduction in Infarct Size | Reference |
| Dog | Not specified | Chronic (8 days) | Not applicable | 9.5% | 19.7% | 48% | [3] |
| Dog | 3 mg/kg/h i.v. | 3 hours | 3 hours | Significantly decreased | Not specified | Not specified | [4] |
Table 2: Antiarrhythmic Effects of this compound
| Animal Model | This compound Dosage | Duration of Occlusion | Duration of Reperfusion | Incidence of Ventricular Fibrillation (this compound Group) | Incidence of Ventricular Fibrillation (Control Group) | Reference |
| Dog | 2 mg/kg i.v. over 5 min | 20 minutes | Not specified | 0% (during occlusion) | 82% (during occlusion) | [3] |
| Dog | 2 mg/kg i.v. over 5 min | 20 minutes | Not specified | 9% (after reperfusion) | 77% (after reperfusion) | [3] |
Table 3: Hemodynamic Effects of this compound in a Canine Model
| Parameter | Change with this compound | Reference |
| Heart Rate | Decreased | [3] |
| Blood Pressure | Decreased | [3] |
| Cardiac Output | Increased | [3] |
| Stroke Volume | Increased | [3] |
| Coronary Flow | Increased | [5] |
| Coronary Vascular Resistance | Decreased | [5] |
| Total Peripheral Resistance | Decreased | [5] |
Table 4: Hemodynamic Effects of this compound in Patients with Acute Myocardial Infarction
| Parameter | Pre-Tiapamil (mean ± SD) | Post-Tiapamil (mean ± SD) | p-value | Reference |
| Heart Rate (beats/min) | 83 ± 20 | 74 ± 19 | < 0.05 | [6] |
| Arterial Pressure (mm Hg) | 128 ± 22 / 87 ± 14 | 118 ± 16 / 74 ± 11 | < 0.05 | [6] |
| Systemic Vascular Resistance (dynes·sec·cm⁻⁵) | 1732 ± 351 | 1400 ± 350 | < 0.05 | [6] |
| Stroke Volume Index (ml/m²) | 34.7 ± 12.1 | 41.6 ± 12.0 | < 0.05 | [6] |
| Left Ventricular Ejection Fraction (%) | 50.1 ± 14.8 | 56.4 ± 17.4 | < 0.05 | [6] |
Experimental Protocols
Protocol 1: Rat Model of Left Anterior Descending (LAD) Coronary Artery Occlusion-Reperfusion
This protocol is adapted from established methods for inducing myocardial ischemia-reperfusion injury in rats.
1. Animal Preparation and Anesthesia:
-
Use male Wistar rats (200-250 g).
-
Anesthetize the rats with an intramuscular injection of ketamine hydrochloride (50 mg/kg) and xylazine (B1663881) (5 mg/kg).
-
Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Intubate the rat using a 14-gauge intravenous catheter and connect it to a rodent ventilator.
2. Surgical Procedure:
-
Place the rat in a supine position on a heating pad to maintain body temperature.
-
Perform a left-sided thoracotomy by making an incision between the third and fourth intercostal spaces.
-
Gently retract the ribs to expose the heart.
-
Carefully open the pericardial sac to visualize the left anterior descending (LAD) coronary artery.
-
Pass a 6-0 silk suture under the LAD, approximately 1-2 mm distal to the left atrial appendage.
-
Create a snare by passing the ends of the suture through a small piece of polyethylene (B3416737) tubing.
3. Ischemia and Reperfusion:
-
Induce ischemia by tightening the snare to occlude the LAD. Successful occlusion is confirmed by the appearance of a pale, ischemic area in the myocardium.
-
Maintain the occlusion for the desired duration (e.g., 30-45 minutes).
-
Initiate reperfusion by releasing the snare. Successful reperfusion is indicated by the return of color to the previously ischemic area.
-
Allow reperfusion for the desired period (e.g., 2-24 hours).
4. This compound Administration:
-
This compound can be administered intravenously via the tail vein.
-
A typical dose is 2 mg/kg, administered as a bolus injection 15 minutes before the onset of ischemia.[3]
5. Assessment of Myocardial Injury:
-
At the end of the reperfusion period, excise the heart.
-
Stain the heart with triphenyltetrazolium (B181601) chloride (TTC) to delineate the infarct area (pale) from the viable tissue (red).
-
Calculate the infarct size as a percentage of the area at risk.
Protocol 2: Canine Model of Coronary Artery Occlusion-Reperfusion
This protocol provides a general outline for a canine model of I/R injury.
1. Animal Preparation and Anesthesia:
-
Use adult mongrel dogs of either sex.
-
Anesthetize the dogs with an appropriate anesthetic agent (e.g., sodium pentobarbital).
-
Intubate and ventilate the animal with room air supplemented with oxygen.
2. Surgical Procedure:
-
Perform a left thoracotomy in the fifth intercostal space.
-
Create a pericardial cradle to support the heart.
-
Isolate a segment of the left anterior descending (LAD) coronary artery, distal to the first diagonal branch.
-
Place a snare occluder around the isolated segment of the LAD.
3. Ischemia and Reperfusion:
-
Induce myocardial ischemia by tightening the snare.
-
Monitor the electrocardiogram (ECG) for ST-segment elevation to confirm ischemia.
-
Maintain the occlusion for a predetermined period (e.g., 20-60 minutes).
-
Initiate reperfusion by releasing the snare.
4. This compound Administration:
-
Administer this compound intravenously. A documented effective dose is 2 mg/kg infused over 5 minutes, 15 minutes prior to coronary occlusion.[3] Another protocol uses a continuous infusion of 3 mg/kg/h during both the ligation and reperfusion periods.[4]
5. Hemodynamic and Electrophysiological Monitoring:
-
Continuously monitor hemodynamic parameters such as heart rate, arterial blood pressure, and cardiac output.
-
Record the ECG to monitor for arrhythmias and changes in the ST segment.
6. Assessment of Myocardial Injury:
-
Blood samples can be collected to measure cardiac enzymes such as creatine (B1669601) phosphokinase (CPK).
Signaling Pathways
The primary mechanism of this compound's cardioprotective effect is the blockade of L-type calcium channels, which reduces intracellular calcium overload during reperfusion. This, in turn, prevents a cascade of detrimental events, including mitochondrial dysfunction, activation of proteases, and cell death.
While direct studies on this compound's influence on specific signaling pathways beyond calcium antagonism are limited, research on the closely related calcium channel blocker, Verapamil, provides insights into potential mechanisms. It is plausible that this compound shares some of these downstream effects.
Potential Protective Signaling Pathways Modulated by Calcium Channel Blockers:
1. JAK2/STAT3 Signaling Pathway:
-
Ischemia-reperfusion injury can inhibit the pro-survival JAK2/STAT3 pathway.
-
Verapamil has been shown to activate the JAK2/STAT3 pathway, leading to the upregulation of anti-apoptotic proteins like Bcl-2 and downregulation of pro-apoptotic proteins like Bax and cleaved caspase-3.[7]
-
Activation of this pathway may be a key mechanism by which calcium channel blockers like this compound reduce apoptosis in cardiomyocytes.
2. SIRT1 Signaling Pathway:
-
Sirtuin 1 (SIRT1) is a protein deacetylase that plays a crucial role in cellular stress resistance and survival.
-
Oxidative stress during reperfusion can be mitigated by the activation of SIRT1.
-
Verapamil has been demonstrated to activate SIRT1, leading to the upregulation of antioxidant enzymes.[8]
-
This suggests that calcium channel blockers may exert some of their protective effects by enhancing the cellular antioxidant capacity through SIRT1 activation.
Conclusion
This compound has consistently demonstrated cardioprotective effects in preclinical models of coronary artery occlusion and reperfusion. Its ability to reduce infarct size, prevent lethal arrhythmias, and improve hemodynamic function makes it a valuable tool for research in myocardial ischemia. The provided protocols offer a framework for investigating the efficacy and mechanisms of this compound in both rat and canine models. Further research is warranted to elucidate the specific signaling pathways, beyond calcium channel blockade, that are modulated by this compound to confer its beneficial effects. The potential involvement of pro-survival pathways such as JAK2/STAT3 and SIRT1, as suggested by studies with Verapamil, presents an exciting avenue for future investigation.
References
- 1. This compound--a new calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Antiarrhythmic and haemodynamic effects of this compound, a new calcium antagonist, during coronary artery occlusion and reperfusion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protection by the calcium antagonist this compound, against cardiac lymphatic enzyme leakage and arrhythmias in canine hearts during reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular effects of this compound (Ro 11-1781), a new calcium-entry blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a new calcium antagonist: hemodynamic effects in patients with acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Verapamil attenuates myocardial ischemia/reperfusion injury by inhibiting apoptosis via activating the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiarrhythmic effects of this compound on exercise-induced arrhythmias in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Effective Tiapamil Dosage in In Vivo Animal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiapamil is a phenylalkylamine calcium channel blocker with vasodilatory and antiarrhythmic properties. As a member of the verapamil (B1683045) family, it exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels in cardiac and vascular smooth muscle cells. This action leads to a reduction in heart rate, myocardial contractility, and blood pressure, making it a compound of interest for cardiovascular research. These application notes provide a detailed guide for determining the effective dosage of this compound in in vivo animal models, focusing on its antiarrhythmic and cardioprotective effects. The protocols and data presented are intended to serve as a starting point for researchers designing preclinical studies.
Mechanism of Action: Calcium Channel Blockade
This compound's primary mechanism of action involves the blockade of voltage-gated L-type calcium channels. In cardiac myocytes, this inhibition reduces the influx of calcium during the plateau phase of the action potential, leading to a decrease in the force of contraction (negative inotropy) and a slowing of the heart rate (negative chronotropy). In vascular smooth muscle cells, the blockade of calcium entry results in relaxation and vasodilation, leading to a decrease in blood pressure.
Caption: Mechanism of action of this compound as a calcium channel blocker.
Quantitative Data Summary
The following table summarizes the effective dosages of this compound reported in various in vivo animal studies. It is crucial to note that the optimal dosage can vary significantly depending on the animal model, the indication being studied, and the route of administration.
| Animal Model | Indication | Route of Administration | Dosage | Observed Effects |
| Dog | Coronary Artery Occlusion-Reperfusion Injury | Intravenous | 2 mg/kg | Prevention of ventricular fibrillation, decreased heart rate and blood pressure, increased cardiac output and stroke volume.[1] |
| Dog | Myocardial Infarction | Not Specified in Abstract | Not Specified in Abstract | Reduced infarct size and protective effect on myocardial function.[2] |
Experimental Protocols
Protocol 1: Evaluation of Antiarrhythmic Effects in a Canine Model of Coronary Artery Occlusion and Reperfusion
This protocol is based on a study investigating the antiarrhythmic and hemodynamic effects of this compound in anesthetized open-chest dogs.[1]
1. Animal Model and Preparation:
-
Species: Mongrel dogs of either sex.
-
Anesthesia: Anesthetize the animals (e.g., with sodium pentobarbital).
-
Surgical Preparation: Perform a thoracotomy to expose the heart. Isolate the left anterior descending (LAD) coronary artery.
-
Instrumentation: Place catheters for monitoring hemodynamic parameters such as blood pressure, heart rate, and cardiac output. Attach electrodes for electrocardiogram (ECG) recording.
2. Experimental Groups:
-
This compound Group (n=11): Receives this compound.
-
Control Group (n=17): Receives a physiological saline solution.
3. Dosing and Administration:
-
Drug: this compound hydrochloride.
-
Dose: 2 mg/kg.
-
Route: Intravenous infusion.
-
Administration: Infuse over 5 minutes, 15 minutes prior to the occlusion of the LAD coronary artery.
4. Induction of Arrhythmia:
-
Ligate the prepared LAD coronary artery for 20 minutes to induce myocardial ischemia and arrhythmias.
-
After 20 minutes, release the ligature to allow for reperfusion, which can also induce arrhythmias.
5. Data Collection and Analysis:
-
Continuously monitor and record ECG and hemodynamic parameters throughout the experiment.
-
Observe the incidence of ventricular fibrillation during both the occlusion and reperfusion phases.
-
Analyze changes in heart rate, blood pressure, cardiac output, and stroke volume.
-
Compare the outcomes between the this compound-treated and control groups using appropriate statistical methods.
References
Application Notes and Protocols for the Quantification of Tiapride in Human Plasma
Disclaimer: The initial request specified "Tiapamil." However, extensive searches did not yield analytical methods for a compound with this name. A closely related compound, "Tiapride," for which validated analytical methods in plasma exist, is addressed in this document. It is presumed that "this compound" was a typographical error.
These application notes provide a detailed overview and protocol for the quantitative analysis of Tiapride (B1210277) in human plasma using a hydrophilic interaction liquid chromatography-tandem mass spectrometric (HILIC-MS/MS) method. This method is sensitive, selective, and suitable for pharmacokinetic studies.
I. Method Overview
A rapid and sensitive HILIC-MS/MS method has been developed and validated for the determination of tiapride in human plasma.[1] The method involves a liquid-liquid extraction of tiapride and an internal standard (metoclopramide) from plasma, followed by analysis using HILIC-MS/MS in the multiple-reaction-monitoring (MRM) mode.[1]
II. Quantitative Data Summary
The performance characteristics of the HILIC-MS/MS method for the quantification of Tiapride in human plasma are summarized in the table below.
| Parameter | Value |
| Linearity Range | 1.00 - 200 ng/mL (r=0.999)[1] |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL[1] |
| Intra-assay Precision (CV%) | 6.4 - 8.8%[1] |
| Inter-assay Precision (CV%) | 6.4 - 8.8%[1] |
| Intra-assay Accuracy (Relative Error) | -2.0 - 3.6%[1] |
| Inter-assay Accuracy (Relative Error) | -2.0 - 3.6%[1] |
| Recovery of Tiapride | 96.3 - 97.4%[1] |
| Recovery of Internal Standard (Metoclopramide) | 94.2%[1] |
| Plasma Sample Volume | 100 µL[1] |
III. Experimental Protocols
This section provides a detailed protocol for the quantification of Tiapride in human plasma based on the validated HILIC-MS/MS method.
A. Materials and Reagents
-
Tiapride Hydrochloride reference standard
-
Metoclopramide (Internal Standard)
-
Dichloromethane (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Human plasma (with anticoagulant)
-
Deionized water
B. Instrumentation
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source[1]
-
Atlantis HILIC Silica column
C. Preparation of Stock and Working Solutions
-
Tiapride Stock Solution (1 mg/mL): Accurately weigh and dissolve Tiapride Hydrochloride in methanol (B129727) to obtain a concentration of 1 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Metoclopramide in methanol to obtain a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Tiapride stock solution with a suitable solvent (e.g., methanol/water) to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the stock solution.
D. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add the internal standard (Metoclopramide) to each sample.
-
Alkalinize the plasma sample.
-
Add 1 mL of dichloromethane.
-
Vortex the tube for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
E. HILIC-MS/MS Conditions
-
Column: Atlantis HILIC Silica[1]
-
Mobile Phase: Acetonitrile-Ammonium Formate (190 mM, pH 3.0) (94:6, v/v)[1]
-
Flow Rate: As optimized for the specific column dimensions.
-
Injection Volume: As optimized for the instrument.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[1]
F. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation.[2][3] Key validation parameters include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Lower Limit of Quantification (LLOQ)
-
Recovery
-
Matrix Effect
-
Stability (Freeze-Thaw, Bench-Top, Long-Term)
IV. Diagrams
Caption: Experimental workflow for Tiapride quantification in plasma.
Caption: Key features and application of the analytical method.
References
Application Notes and Protocols: Assessing Tiapamil's Cardioprotective Effects with Radionuclide Ventriculography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiapamil, a calcium channel blocker, has demonstrated significant cardioprotective effects. As a verapamil (B1683045) derivative, it plays a role in managing various cardiovascular conditions.[1] This document provides a detailed guide on utilizing radionuclide ventriculography (RNV) to quantitatively assess the therapeutic impact of this compound on cardiac function. RNV, a non-invasive imaging technique, is a reliable method for evaluating ventricular function and is particularly useful for the serial monitoring of these functions during pharmacological interventions.[2][3][4][5]
This compound's mechanism of action involves the inhibition of calcium influx in smooth muscle, leading to peripheral vasodilation and a subsequent reduction in blood pressure.[6] Studies have shown its efficacy in improving cardiac hemodynamics, making it a subject of interest in cardiovascular research.[7][8][9]
Experimental Protocols
This section outlines the methodology for conducting a study to evaluate the effects of this compound using radionuclide ventriculography, based on established clinical research protocols.[7]
1. Participant Selection and Preparation:
-
Inclusion Criteria: Recruit patients diagnosed with cardiac conditions for whom this compound is a potential therapeutic agent.
-
Exclusion Criteria: Exclude patients with contraindications to radionuclide imaging or those with unstable cardiac conditions.
-
Informed Consent: Obtain written informed consent from all participants.
-
Preparation: Patients should be instructed to abstain from caffeine (B1668208) and other stimulants for at least 12 hours prior to the procedure. A baseline electrocardiogram (ECG) and blood pressure reading should be recorded.
2. Radionuclide Ventriculography (RNV) Procedure:
-
Radiotracer Tagging: The patient's red blood cells (RBCs) are tagged with a radiotracer, typically Technetium-99m (99m-Tc). This can be performed using in vivo or in vitro methods.[4]
-
Radiotracer Administration: Approximately 20 mCi of the 99m-Tc labeled RBCs are injected intravenously.[4]
-
Imaging Acquisition:
-
Gated equilibrium radionuclide ventriculography is performed after the radiotracer has reached a state of equilibrium in the blood pool.[4]
-
Images of the heart are acquired using a gamma camera. The acquisition is "gated" or synchronized with the patient's ECG to capture different phases of the cardiac cycle.[10]
-
Imaging is typically performed with the patient in a supine position.[10]
-
-
Data Analysis:
-
A time-activity curve is generated by a computer to quantify the change in radioactivity within the ventricles throughout the cardiac cycle. This is proportional to the change in blood volume.[4]
-
From this curve, key parameters such as end-systolic and end-diastolic volumes are determined, allowing for the calculation of the ejection fraction.[4]
-
3. This compound Administration and Follow-up Imaging:
-
Dosage: An oral dose of 600 mg of this compound is administered daily.[7]
-
Treatment Duration: The treatment course is typically eight days.[7]
-
Follow-up RNV: Radionuclide ventriculography is repeated at the end of the treatment period to assess changes in cardiac function.
Data Presentation
The following table summarizes the quantitative data on the hemodynamic effects of this compound as assessed by radionuclide ventriculography in cardiac patients.[7]
| Parameter | Pre-Tiapamil (Mean ± SD) | Post-Tiapamil (Mean ± SD) | Percentage Change |
| Ejection Fraction | - | - | +18% |
| Cardiac Index | - | - | +12% |
| Stroke Volume Index | - | - | +19% |
| Mean Arterial Pressure | - | - | -10% |
| Peripheral Vascular Resistance | - | - | -19% |
Visualizations
Signaling Pathway of this compound's Action
Caption: Mechanism of this compound's action on cardiomyocytes and vascular smooth muscle.
Experimental Workflow for Assessing this compound Effects
References
- 1. This compound--a new calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radionuclide Imaging of the Heart - Cardiovascular Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 3. Radionuclide ventriculography for evaluation and prevention of doxorubicin cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radionuclide Ventriculography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Radionuclide Ventriculography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Pharmacokinetics and hemodynamic effects of this compound: exercise performance, thallium stress scintigraphy, and radionuclide ventriculography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a new calcium antagonist: hemodynamic effects in patients with acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiovascular effects of this compound (Ro 11-1781), a new calcium-entry blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.ps.emap.com [cdn.ps.emap.com]
Application Notes and Protocols for Thallium Stress Scintigraphy in Tiapamil Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the methodologies for utilizing thallium-201 (B79191) stress scintigraphy in the clinical evaluation of Tiapamil, a calcium channel blocker with anti-anginal properties. The following protocols are synthesized from published research to guide the design and execution of similar studies.
Introduction to this compound and Myocardial Perfusion Imaging
This compound is a calcium antagonist that has been investigated for its efficacy in treating coronary heart disease and exertional angina.[1] Its mechanism of action involves the inhibition of calcium influx into cardiac and smooth muscle cells, leading to vasodilation and a potential increase in myocardial perfusion.[2][3] Thallium-201 stress scintigraphy is a non-invasive imaging technique used to assess myocardial blood flow and viability.[4][5] By comparing myocardial perfusion at rest and under stress (e.g., exercise or pharmacological stimulation), this method can identify areas of ischemia.[6][7] In the context of this compound research, thallium scintigraphy serves as a key tool to objectively measure the drug's effect on regional myocardial perfusion.[1][8][9]
Proposed Mechanism of Action of this compound on Myocardial Perfusion
This compound, as a calcium channel blocker, is believed to improve myocardial perfusion through several mechanisms. It induces vasodilation of coronary arteries, particularly the smaller resistance vessels, which increases coronary blood flow.[2] This leads to an improved oxygen supply to the myocardium. Additionally, by reducing systemic vascular resistance and heart rate, this compound decreases myocardial oxygen demand.[1][8] The net effect is an improvement in the balance between myocardial oxygen supply and demand, which is reflected as enhanced perfusion on thallium scintigraphy.
Experimental Protocols
The following are generalized protocols based on methodologies reported in clinical studies of this compound.
Patient Population and Preparation
-
Inclusion Criteria: Patients with documented coronary heart disease and stable exertional angina.[1]
-
Exclusion Criteria: Recent myocardial infarction, unstable angina, severe heart failure, or contraindications to exercise stress testing or calcium channel blockers.
-
Medication Washout: Anti-anginal medications should ideally be discontinued (B1498344) before the study to avoid confounding effects.[7] The specific washout period will depend on the half-life of the individual drugs.
-
Patient Instructions: Patients should fast for at least 4 hours before the test. They should also avoid caffeine (B1668208) and smoking on the day of the exam.[10]
This compound Administration Protocol
This compound has been administered both intravenously and orally in clinical trials.[1][8]
-
Intravenous Administration: A single dose of 1 mg/kg body weight has been used in a double-blind trial setting.[9] Another protocol involved a loading dose of 1 mg/kg followed by an infusion of 50 µg/kg/min for 15 minutes, or a 1.5 mg/kg loading dose followed by a 75 µg/kg/min infusion for 15 minutes.[11]
-
Oral Administration: A daily dose of 600 mg has been administered over an eight-day treatment course.[8]
Thallium-201 Stress Scintigraphy Protocol
A multistage bicycle exercise test is a common method for inducing cardiac stress in these studies.[1] Pharmacological stress agents like adenosine (B11128) or dipyridamole (B1670753) can be used as an alternative for patients unable to exercise.[4][12]
-
Baseline Imaging (Rest Study): In some protocols, a baseline rest scan is performed. A dose of 2.5 to 3.5 mCi of Thallium-201 is injected intravenously at rest.[4] Imaging is initiated 10-15 minutes post-injection.
-
Exercise Stress Test:
-
The patient performs a multistage bicycle exercise test with progressively increasing workload.
-
Heart rate, blood pressure, and ECG are continuously monitored.
-
At peak exercise, a dose of 2.5 to 3.5 mCi of Thallium-201 is injected intravenously.[4]
-
The patient is encouraged to continue exercising for another 1-2 minutes to allow for tracer distribution.
-
-
Stress Imaging: Imaging is performed within 10-15 minutes after the Thallium-201 injection.[4]
-
Redistribution Imaging (Rest Study): Redistribution images are acquired 2.5 to 4 hours after the stress injection to assess for reversible perfusion defects, which are indicative of ischemia.[4]
Imaging Acquisition and Analysis
-
Imaging System: A gamma camera equipped for single-photon emission computed tomography (SPECT) is used.
-
Image Acquisition: Standard SPECT acquisition protocols are followed, with multiple projections acquired over a 180-degree or 360-degree arc.
-
Image Analysis: Myocardial perfusion is typically assessed visually by scoring segments of the myocardium. Quantitative analysis can also be performed to determine the extent and severity of perfusion defects. The results before and after this compound treatment are then compared.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial evaluating the effect of this compound using thallium stress scintigraphy.
Quantitative Data Summary
The following tables summarize quantitative data reported in studies investigating the effects of this compound.
Table 1: Hemodynamic Effects of this compound
| Parameter | Before this compound | After this compound | Percentage Change | Reference |
| Oral Administration (600 mg daily for 8 days) | [8] | |||
| Rate-Pressure Product | Data not specified | Significantly reduced | - | [8] |
| Ejection Fraction | Data not specified | Data not specified | +18% | [8] |
| Cardiac Index | Data not specified | Data not specified | +12% | [8] |
| Stroke Volume Index | Data not specified | Data not specified | +19% | [8] |
| Mean Arterial Pressure | Data not specified | Data not specified | -10% | [8] |
| Peripheral Vascular Resistance | Data not specified | Data not specified | -19% | [8] |
| Intravenous Administration | [1] | |||
| Heart Rate | Data not specified | Slightly decreased | - | [1] |
| Blood Pressure | Data not specified | Slightly decreased | - | [1] |
Table 2: Scintigraphic and Exercise Tolerance Effects of this compound
| Parameter | Observation | Reference |
| Regional Myocardial Perfusion | ||
| Thallium-201 Scintigraphy (Oral) | Clearly improved | [8] |
| Thallium-201 Scintigraphy (IV) | Indicated an increase in regional perfusion | [1] |
| Thallium-201 Scintigraphy (IV, 1 mg/kg) | Significant regional perfusion increase in 8 out of 10 patients | [9] |
| Exercise Tolerance | ||
| Exercise Duration/Capacity | Increased | [1][8] |
| Angina Pectoris | Improved | [1] |
Conclusion
Thallium stress scintigraphy is a valuable and validated method for assessing the therapeutic effects of this compound on myocardial perfusion in patients with coronary artery disease. The protocols outlined in these application notes, derived from peer-reviewed research, provide a framework for conducting such studies. Careful adherence to standardized procedures for patient preparation, drug administration, stress testing, and image acquisition is crucial for obtaining reliable and reproducible results. The quantitative data from previous studies demonstrate that this compound can improve regional myocardial perfusion and exercise tolerance, supporting its potential as an effective anti-anginal agent.
References
- 1. Acute antianginal effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular effects of this compound (Ro 11-1781), a new calcium-entry blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microperfusion in coronary artery disease under treatment with the calcium antagonist gallopamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine SPECT Thallium Imaging - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Thallium-201 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Reliability of stress thallium-201 scanning in the clinical evaluation of coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Myocardial perfusion scintigraphy: the evidence: A consensus conference organised by the British Cardiac Society, the British Nuclear Cardiology Society and the British Nuclear Medicine Society, endorsed by the Royal College of Physicians of London and the Royal College of Radiologists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and hemodynamic effects of this compound: exercise performance, thallium stress scintigraphy, and radionuclide ventriculography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [The effect of the calciumantagonist dimeditiapramine on thallium-201 myocardial perfusion during exercise in patients with coronary heart disease (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mymichigan.org [mymichigan.org]
- 11. Acute hemodynamic effects of intravenous this compound in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dipyridamole-thallium imaging: the lazy man's stress test - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of Novel Dithiane Analogues of Tiapamil for Multidrug Resistance (MDR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of the P-glycoprotein (P-gp) transporter, an ATP-binding cassette (ABC) transporter that actively effluxes a broad spectrum of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy.[1] Tiapamil, a calcium channel blocker, has shown some activity in reversing MDR, but its clinical utility is limited by its cardiovascular effects.[2] This has spurred the development of analogues with enhanced MDR reversal activity and reduced side effects.
This document provides detailed protocols for the synthesis of novel dithiane analogues of this compound and their evaluation as MDR reversal agents. These compounds, including the racemate Ro 11-5160 and its enantiomers Ro 44-5161 ((+)-enantiomer) and Ro 44-5912 ((-)-enantiomer), have demonstrated potent activity in overcoming P-gp-mediated MDR in various cancer cell lines.[1] The protocols outlined below cover the chemical synthesis, cytotoxicity assessment, and functional evaluation of these compounds' ability to inhibit P-gp and restore cancer cell sensitivity to conventional chemotherapeutic agents.
Data Presentation
The following tables summarize the quantitative data on the efficacy of dithiane analogues of this compound in overcoming multidrug resistance.
Table 1: In Vitro Cytotoxicity of Dithiane Analogues of this compound
| Compound | Cell Line | IC50 (µM) |
| Ro 11-2933 | K562 | ~20 |
| MCF-7 | ~20 | |
| Ro 44-5911 | KB-8-5 | 150 |
| Ro 44-5912 | KB-8-5 | 150 |
Table 2: Reversal of Vincristine Resistance in KB-8-5 Cells
| Compound | Concentration (µM) for Full Reversal |
| Ro 44-5911 ((+)-enantiomer) | 3.5 |
| Ro 44-5912 ((-)-enantiomer) | 2.0 |
Table 3: Reversal of Daunorubicin (B1662515) Resistance
| Compound | Cell Line | Fold Reversal |
| Ro 11-2933 (5 µM) | K562/DXR | >80% reversion |
| MCF-7/DXR | >80% reversion | |
| Ro 44-5911 | K562/DXR | Significant |
| MCF-7/DXR | Significant | |
| Ro 44-5912 (5 µM) | K562/DXR | Near complete reversion (>80%) |
| MCF-7/DXR | Near complete reversion (>80%) |
Experimental Protocols
Synthesis of Dithiane Analogues of this compound (Representative Protocol)
This protocol describes the synthesis of a dithiane analogue of this compound, N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)-N-methyl-m-dithiane-2-propylamine-1,1,3,3-tetraoxide hydrochloride, which is structurally related to the target compounds.
Materials:
-
2-(3-chloropropyl)-2-(3,4-dimethoxyphenyl)-m-dithiane-1,1,3,3-tetraoxide
-
N-methyl-homoveratrylamine (N-methyl-3,4-dimethoxyphenethylamine)
-
N-ethyl-N,N-diisopropylamine
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve 10.4 g of 2-(3-chloropropyl)-2-(3,4-dimethoxyphenyl)-m-dithiane-1,1,3,3-tetraoxide and 5.11 g of N-methyl-homoveratrylamine in 70 ml of dimethylformamide.
-
Add 30 ml of N-ethyl-N,N-diisopropylamine to the solution.
-
Heat the reaction mixture at 120°C for 6 hours.
-
After cooling to room temperature, evaporate the solvent under reduced pressure.
-
The residue is then worked-up to yield the free base.
-
Dissolve the free base in a suitable solvent and treat with hydrochloric acid to precipitate the hydrochloride salt.
-
Filter and dry the precipitate to obtain N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)-N-methyl-m-dithiane-2-propylamine-1,1,3,3-tetraoxide hydrochloride. The expected melting point is 167°-169°C.[3]
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxicity of the synthesized dithiane analogues and their effect on reversing chemotherapy resistance.
Materials:
-
MDR and parental (sensitive) cancer cell lines (e.g., KB-8-5 and KB-3-1, K562/DXR and K562)
-
Complete cell culture medium
-
96-well plates
-
Synthesized dithiane analogues
-
Chemotherapeutic agent (e.g., vincristine, doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the dithiane analogues and the chemotherapeutic agent in complete medium.
-
For cytotoxicity determination of the analogues, add 100 µL of the analogue dilutions to the wells.
-
For MDR reversal studies, add 50 µL of the analogue dilutions followed by 50 µL of the chemotherapeutic agent dilutions to the wells. Include wells with the chemotherapeutic agent alone as a control.
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) using appropriate software. The fold reversal is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the chemotherapeutic agent in the presence of the dithiane analogue.
Intracellular Daunorubicin Accumulation Assay (Flow Cytometry)
This protocol measures the ability of the dithiane analogues to increase the intracellular accumulation of the fluorescent chemotherapeutic drug daunorubicin in MDR cells.
Materials:
-
MDR and parental cancer cell lines
-
Complete cell culture medium
-
Flow cytometry tubes
-
Synthesized dithiane analogues
-
Daunorubicin
-
Phosphate-buffered saline (PBS), ice-cold
-
Flow cytometer
Procedure:
-
Harvest cells and resuspend them in complete medium at a concentration of 1 x 10^6 cells/mL.
-
Aliquot 1 mL of the cell suspension into flow cytometry tubes.
-
Pre-incubate the cells with the desired concentration of the dithiane analogue (or vehicle control) for 30-60 minutes at 37°C.
-
Add daunorubicin to a final concentration of 5 µM and incubate for an additional 60-90 minutes at 37°C.
-
Stop the uptake by adding 2 mL of ice-cold PBS and centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the final cell pellet in 500 µL of ice-cold PBS.
-
Analyze the samples on a flow cytometer, exciting with a 488 nm laser and detecting the emission in the appropriate channel (e.g., PE-Texas Red or similar, ~600 nm).
-
Record the mean fluorescence intensity (MFI) for at least 10,000 events per sample. An increase in MFI in the presence of the dithiane analogue indicates inhibition of P-gp-mediated efflux.
Visualizations
Caption: P-gp mediated multidrug resistance signaling pathway.
Caption: Experimental workflow for evaluating MDR reversal agents.
References
Application Notes and Protocols for Developing Tiapamil Derivatives as Reactive Oxygen Species (ROS) Scavengers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and evaluation of Tiapamil derivatives as potent scavengers of reactive oxygen species (ROS). The protocols outlined below, from synthesis to in vitro and cellular antioxidant assays, are designed to facilitate the identification and characterization of novel therapeutic agents for conditions associated with oxidative stress. While specific data for this compound derivatives is limited in publicly available literature, the information presented here is based on its close structural analog, Verapamil (B1683045), and established antioxidant testing methodologies.
Introduction to this compound and Oxidative Stress
This compound, a calcium channel blocker of the phenylalkylamine class, is structurally similar to Verapamil.[1] Beyond their established roles in cardiovascular diseases, there is growing evidence that these molecules possess antioxidant properties.[2][3] Oxidative stress, characterized by an imbalance between the production of ROS and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The development of this compound derivatives with enhanced ROS scavenging capabilities presents a promising therapeutic strategy.
Potential mechanisms for the antioxidant activity of this compound and its derivatives include direct scavenging of free radicals and modulation of intracellular signaling pathways involved in the antioxidant response, such as the Keap1-Nrf2/ARE pathway.[4][5]
Design and Synthesis of this compound Derivatives
The chemical structure of this compound offers several sites for modification to enhance its antioxidant properties. Based on structure-activity relationship (SAR) studies of the related compound Verapamil, key modifications can be proposed.[6] For instance, introducing antioxidant moieties, such as sterically hindered phenols or nitroxide precursors, to the this compound scaffold can significantly boost its ROS scavenging capacity.[1][7]
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and initial screening of this compound derivatives.
Example Synthesis Protocol: N-Substituted this compound Analog
This protocol is adapted from the synthesis of Verapamil derivatives and can be modified for this compound.[8]
Objective: To synthesize an N-substituted this compound derivative by incorporating an antioxidant moiety.
Materials:
-
This compound or a suitable precursor
-
Alk-halide containing an antioxidant group (e.g., a protected phenolic group)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous acetonitrile.
-
Add K₂CO₃ (2 equivalents) to the solution.
-
Add the antioxidant-containing alkyl halide (1.2 equivalents) dropwise to the stirring solution.
-
Reflux the reaction mixture for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation: In Vitro Antioxidant Activity
The following table summarizes representative quantitative data for the ROS scavenging activity of Verapamil and its derivatives, which can serve as a benchmark for newly synthesized this compound analogs. The antioxidant activity is expressed as the half-maximal inhibitory concentration (IC₅₀), where a lower value indicates higher potency.
| Compound | DPPH Scavenging IC₅₀ (µM) | ABTS Scavenging IC₅₀ (µM) | Reference |
| Verapamil | >100 | - | [2] |
| Verapamil Derivative 1 (HO-4038) | Significantly better than Verapamil | - | [7] |
| Verapamil Derivative 2 (H-3010) | Marked decrease in ROS generation | - | [9][10] |
| Ascorbic Acid (Standard) | ~29 | - | [11] |
| Trolox (Standard) | - | - |
Note: Specific IC₅₀ values for Verapamil derivatives are not always available in the public domain, with some studies reporting qualitative improvements.
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
This compound derivatives
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of test samples: Prepare stock solutions of this compound derivatives and the positive control in methanol or another suitable solvent. Perform serial dilutions to obtain a range of concentrations.
-
Assay: a. In a 96-well plate, add 100 µL of the DPPH solution to each well. b. Add 100 µL of the test sample or control at various concentrations. c. For the blank, add 100 µL of the solvent instead of the sample.
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm.
-
Calculation: % Inhibition = [ (Abs_blank - Abs_sample) / Abs_blank ] x 100 The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the derivative.
ABTS Radical Cation Scavenging Assay
Principle: This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•⁺) by an antioxidant, leading to a decrease in its characteristic blue-green color, measured spectrophotometrically.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Methanol or ethanol (B145695)
-
This compound derivatives
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•⁺ solution: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical. c. Before use, dilute the ABTS•⁺ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of test samples: Prepare serial dilutions of the this compound derivatives and Trolox.
-
Assay: a. In a 96-well plate, add 190 µL of the diluted ABTS•⁺ solution to each well. b. Add 10 µL of the test sample or control at various concentrations.
-
Incubation and Measurement: Incubate the plate at room temperature for 6 minutes. Measure the absorbance at 734 nm.
-
Calculation: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100 The IC₅₀ value is determined from a plot of inhibition percentage versus concentration.
Cellular ROS Scavenging Assay (DCFH-DA)
Principle: The cell-permeable 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the intracellular ROS levels.
Materials:
-
Cell line (e.g., H9c2 cardiomyocytes)
-
Cell culture medium and supplements
-
DCFH-DA
-
ROS inducer (e.g., H₂O₂, tert-butyl hydroperoxide)
-
This compound derivatives
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Culture: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: a. Pre-treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 1-2 hours). b. Remove the treatment medium and wash the cells with PBS.
-
Staining: a. Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30-60 minutes at 37°C in the dark. b. Wash the cells with PBS to remove excess probe.
-
ROS Induction: Induce oxidative stress by adding an ROS inducer (e.g., 100 µM H₂O₂) for 30-60 minutes.
-
Measurement: Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm) or by flow cytometry.
-
Data Analysis: Calculate the percentage reduction in ROS levels in treated cells compared to the control (ROS inducer alone).
Signaling Pathway Analysis
The Keap1-Nrf2/ARE Signaling Pathway
The Keap1-Nrf2/ARE pathway is a crucial regulator of cellular defense against oxidative stress.[5] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.[12][13] Calcium channel blockers like this compound may influence this pathway, potentially by modulating intracellular calcium levels, which can impact the kinases that regulate Nrf2 activity.[4]
The following diagram illustrates the Keap1-Nrf2/ARE signaling pathway and a potential point of intervention for this compound derivatives.
Conclusion
The development of this compound derivatives with enhanced ROS scavenging capabilities holds significant therapeutic potential. The protocols and guidelines presented in these application notes provide a robust framework for the synthesis, screening, and characterization of these novel compounds. By leveraging the established knowledge of Verapamil's antioxidant properties and employing standardized in vitro and cellular assays, researchers can effectively identify lead candidates for further preclinical and clinical development in the context of oxidative stress-related diseases.
References
- 1. Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant effects of calcium channel blockers against free radical injury in endothelial cells. Correlation of protection with preservation of glutathione levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Preliminary evaluation of the antiglycoxidant activity of verapamil using various in vitro and in silico biochemical/biophysical methods [frontiersin.org]
- 4. Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigations on the structure-activity relationships of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardioprotection by HO-4038, a novel verapamil derivative, targeted against ischemia and reperfusion-mediated acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO1998011061A1 - New intermediates for the preparation of verapamil derivates - Google Patents [patents.google.com]
- 9. N-hydroxy-pyrroline modification of verapamil exhibits antioxidant protection of the heart against ischemia/reperfusion-induced cardiac dysfunction without compromising its calcium antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Preliminary evaluation of the antiglycoxidant activity of verapamil using various in vitro and in silico biochemical/biophysical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Investigating Side Effects of High-Dose Tiapamil Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the side effects of high-dose Tiapamil administration. Given that this compound is an experimental drug that has never been marketed, extensive data on high-dose administration is limited.[1] Therefore, this guide also includes comparative data from Verapamil (B1683045), a structurally and functionally similar calcium channel blocker, to provide a broader context for potential side effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a calcium channel blocker that primarily acts on the slow calcium channels (L-type calcium channels).[1] By inhibiting the influx of calcium into cells, it leads to vascular smooth muscle relaxation (vasodilation) and has negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effects on the heart.[2][3]
Q2: What are the known side effects of this compound at therapeutic doses?
A2: At therapeutic doses, this compound has been observed to cause a decrease in blood pressure and heart rate.[2][4] Some studies have reported side effects such as nausea and vomiting, particularly after the initial loading dose.[5] In one study, hypotension and bradycardia were observed in 5 out of 20 patients.[6]
Q3: What are the potential side effects of high-dose this compound administration?
A3: While specific data on high-dose this compound is scarce, based on its mechanism of action and data from high-dose administration of similar calcium channel blockers like Verapamil, potential side effects are likely to be extensions of its therapeutic effects and can be severe. These may include profound hypotension, severe bradycardia, atrioventricular (AV) block, and potentially cardiogenic shock.[7][8]
Q4: Are there any known drug interactions with this compound?
A4: The decreases in heart rate and blood pressure in response to propranolol (B1214883) were enhanced by this compound in preclinical studies.[2]
Troubleshooting Guide
Issue 1: Unexpectedly severe hypotension in an animal model.
-
Possible Cause: The dose of this compound administered may be too high for the specific animal model or individual subject. Calcium channel blockers can cause significant vasodilation, leading to a sharp drop in blood pressure.[2]
-
Troubleshooting Steps:
-
Confirm Dosing: Double-check all calculations and the concentration of the dosing solution to ensure the correct dose was administered.
-
Monitor Vital Signs: Continuously monitor blood pressure and heart rate.
-
Reduce Dose: In subsequent experiments, consider a dose de-escalation protocol to determine the maximum tolerated dose.
-
Fluid Resuscitation: If hypotension is severe, intravenous fluids may be necessary to restore vascular volume.
-
Consider Vasopressors: In cases of refractory hypotension, the use of vasopressors may be required, although this can confound experimental results.
-
Issue 2: Development of arrhythmias or heart block.
-
Possible Cause: High doses of this compound can lead to excessive blockage of calcium channels in the cardiac conduction system, resulting in bradycardia and AV block.[6]
-
Troubleshooting Steps:
-
ECG Monitoring: Implement continuous electrocardiogram (ECG) monitoring to characterize the arrhythmia.
-
Dose Adjustment: A lower dose of this compound should be considered in future experiments.
-
Atropine (B194438) Administration: In cases of severe bradycardia, atropine may be administered to increase heart rate, but its effectiveness may be limited.
-
Calcium Administration: Intravenous calcium may help to overcome the calcium channel blockade.
-
Issue 3: Signs of central nervous system (CNS) toxicity (e.g., lethargy, seizures).
-
Possible Cause: While less common, severe hypotension can lead to reduced cerebral perfusion and CNS side effects.
-
Troubleshooting Steps:
-
Monitor Neurological Status: Observe the animal for any changes in behavior or neurological function.
-
Ensure Adequate Oxygenation: Provide supplemental oxygen if necessary.
-
Control Seizures: If seizures occur, standard anticonvulsant therapy may be required.
-
Evaluate Cardiovascular Status: Address any underlying severe hypotension or bradycardia that may be contributing to CNS effects.
-
Data Presentation
Table 1: Reported Side Effects of this compound in Clinical Studies
| Side Effect | Dose | Study Population | Reference |
| Nausea and Vomiting | Loading dose (specifics not detailed) | Patients with acute myocardial infarction | [5] |
| Hypotension | Intravenous infusion | Patients with coronary heart disease | [6] |
| Bradycardia | Intravenous infusion | Patients with coronary heart disease | [6] |
| Decreased Blood Pressure | 1 mg/kg loading dose followed by 50 mcg/kg/min infusion | Patients with mild essential hypertension | [4] |
| Decreased Heart Rate | 1 mg/kg loading dose followed by 50 mcg/kg/min infusion | Patients with mild essential hypertension | [4] |
| Increased P-R Interval | 1 mg/kg loading dose followed by 50 mcg/kg/min infusion | Patients with mild essential hypertension | [4] |
Table 2: Potential High-Dose Side Effects Based on Verapamil Overdose Case Reports (Comparative Data)
| Side Effect | Reported Dose of Verapamil | Clinical Outcome | Reference |
| Hypotension | 19.2 g (sustained release) | Required three high-dose vasopressors | [7] |
| Bradycardic Ventricular Rhythm | 19.2 g (sustained release) | Required continuous transvenous pacing | [7] |
| Anuric Renal Failure | 19.2 g (sustained release) | Developed anuric renal failure | [7] |
| Acute Respiratory Failure | 19.2 g (sustained release) | Developed acute respiratory failure | [7] |
| Fatal Toxicity | 720 mg (sustained release) | Postmortem cardiac blood Verapamil level was 6000 ng/mL | [1] |
| Refractory Cardiogenic Shock | 3,600 mg (sustained release) | The patient expired due to refractory cardiogenic shock. | [8] |
Experimental Protocols
Protocol 1: Assessment of Cardiovascular Side Effects in a Rodent Model
-
Animal Model: Male Sprague-Dawley rats (n=8 per group).
-
Drug Administration: this compound administered via intravenous (IV) infusion at escalating doses (e.g., 1, 5, 10 mg/kg). A vehicle control group should be included.
-
Cardiovascular Monitoring:
-
Implant telemetry transmitters for continuous monitoring of blood pressure, heart rate, and ECG.
-
Record baseline data for at least 24 hours prior to drug administration.
-
Monitor cardiovascular parameters continuously for at least 24 hours post-administration.
-
-
Data Analysis:
-
Calculate the mean change from baseline for systolic blood pressure, diastolic blood pressure, mean arterial pressure, and heart rate at each dose level.
-
Analyze ECG recordings for the incidence and duration of arrhythmias and changes in PR, QRS, and QT intervals.
-
Perform statistical analysis (e.g., ANOVA) to compare dose groups to the control group.
-
Protocol 2: In Vitro Assessment of Cardiac Electrophysiology
-
Preparation: Isolate ventricular myocytes from a suitable animal model (e.g., guinea pig).
-
Electrophysiological Recording:
-
Use the whole-cell patch-clamp technique to record L-type calcium currents (ICa,L).
-
Establish a stable baseline recording of ICa,L.
-
-
This compound Application:
-
Perfuse the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM).
-
Record the effect of each concentration on the peak ICa,L and the current-voltage (I-V) relationship.
-
-
Data Analysis:
-
Construct a concentration-response curve to determine the IC50 of this compound for ICa,L blockade.
-
Analyze changes in the voltage-dependence of activation and inactivation of the calcium channels.
-
Mandatory Visualization
Caption: this compound's mechanism of action.
Caption: Experimental workflow for assessing side effects.
Caption: Troubleshooting logic for adverse events.
References
- 1. Verapamil toxicity: an unusual case report and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular effects of this compound (Ro 11-1781), a new calcium-entry blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiarrhythmic effects of this compound on exercise-induced arrhythmias in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antihypertensive effect of this compound, a calcium antagonist. Double-blind placebo crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Antiarrhythmic effect of the calcium antagonist this compound (Ro 11-1781) by intravenous administration in patients with coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid rescue of massive verapamil overdose: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
Technical Support Center: Strategies to Overcome Tiapamil's Short In Vivo Half-Life
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the short in vivo half-life of Tiapamil in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the reported in vivo half-life of this compound and why is it so short?
A1: this compound has a relatively short elimination half-life of approximately 2.5 hours in humans.[1] This is primarily due to extensive first-pass metabolism in the gut and liver, where the drug is rapidly biotransformed.[1]
Q2: What are the primary metabolic pathways responsible for this compound's rapid clearance?
A2: The main metabolic pathways for this compound are N-dealkylation and O-dealkylation, which are similar to the metabolism of the related drug, Verapamil (B1683045).[1][2] These reactions are primarily carried out by cytochrome P450 (CYP) enzymes in the liver.[1][3] The resulting metabolites have low pharmacological activity and are predominantly excreted through the feces.[1]
Q3: What are the main strategies to extend the in vivo half-life of a small molecule drug like this compound?
A3: Broadly, the strategies fall into two categories:
-
Chemical Modification: This involves altering the molecular structure of this compound to hinder its metabolism or improve its pharmacokinetic profile. Key approaches include:
-
Deuteration: Strategically replacing hydrogen atoms with deuterium (B1214612) at metabolic "hotspots" can slow down CYP-mediated metabolism due to the kinetic isotope effect.[1][4][5][6]
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains increases the hydrodynamic volume of the drug, which can reduce renal clearance and shield it from metabolic enzymes.[7][8][9]
-
Lipidation: The addition of lipid moieties can enhance binding to plasma proteins like albumin, effectively creating a circulating reservoir of the drug and prolonging its half-life.[10][11]
-
Prodrugs: Converting this compound into a prodrug can modify its physicochemical properties to improve absorption and distribution, with the active form being released slowly in vivo.[12][13]
-
-
Formulation Strategies: This involves incorporating this compound into advanced drug delivery systems to control its release rate. Examples include:
-
Nanoparticle Formulations: Encapsulating this compound in polymer-lipid hybrid nanoparticles or other nano-carriers can protect it from premature metabolism and provide sustained release.[14][15]
-
Sustained-Release Formulations: Using techniques like solid dispersion with polymers can create oral dosage forms that release the drug over an extended period.[16][17][18]
-
Troubleshooting Guides
Issue 1: Low yield or incomplete reaction during chemical modification of this compound (e.g., PEGylation).
-
Possible Cause: Steric hindrance or inappropriate reaction conditions.
-
Solutions:
-
Optimize Reaction Conditions: Systematically vary the pH, temperature, and molar ratio of reactants. For PEGylation, ensure the pH is suitable for the chosen reactive group on the PEG linker and the target functional group on this compound.
-
Use a Linker/Spacer: Introduce a spacer molecule between this compound and the half-life extension moiety (e.g., PEG) to reduce steric hindrance.
-
Alternative Activation Chemistry: If one type of conjugation chemistry is inefficient (e.g., NHS ester), explore other options like maleimide (B117702) chemistry targeting a specific functional group.
-
Issue 2: Modified this compound shows reduced pharmacological activity in vitro.
-
Possible Cause: The modification site is critical for binding to the L-type calcium channel.
-
Solutions:
-
Site-Directed Modification: If possible, selectively modify a part of the this compound molecule that is not involved in its pharmacophore. This may require synthesizing derivatives of this compound with a specific reactive handle.
-
Use a Cleavable Linker: Employ a linker that is stable in circulation but is cleaved at the target site to release the active drug.
-
Vary the Size of the Moiety: For PEGylation, test different molecular weights of PEG. A smaller PEG chain might be sufficient to extend the half-life without significantly impairing activity.
-
Issue 3: High variability in drug release from nanoparticle formulations.
-
Possible Cause: Inconsistent particle size distribution or drug loading.
-
Solutions:
-
Optimize Formulation Parameters: Methodically adjust factors such as the ratio of drug to lipid/polymer, surfactant concentration, and homogenization/sonication time.[14]
-
Improve Purification: Use techniques like tangential flow filtration or size exclusion chromatography to obtain a more uniform particle size distribution.
-
Characterize Thoroughly: Use dynamic light scattering (DLS) for size distribution and high-performance liquid chromatography (HPLC) to accurately determine drug loading and encapsulation efficiency for each batch.
-
Quantitative Data
The known pharmacokinetic parameters of this compound are summarized below.
Table 1: Pharmacokinetic Parameters of Unmodified this compound in Humans
| Parameter | Value | Reference |
| Elimination Half-life (t½) | ~2.5 hours | [1] |
| Bioavailability (Oral) | ~20% | [1] |
| Volume of Distribution | ~2 times body weight | [1] |
| Primary Metabolism | N- and O-dealkylation | [1] |
| Primary Excretion Route | Feces | [1] |
The following table presents hypothetical data to illustrate the potential impact of half-life extension strategies on this compound's pharmacokinetic profile. These values are for illustrative purposes and would need to be confirmed experimentally.
Table 2: Hypothetical Pharmacokinetic Parameters of Modified this compound
| Modification Strategy | Expected Change in Half-life (t½) | Hypothetical Half-life | Rationale |
| Deuteration | 1.5 - 3 fold increase | 3.75 - 7.5 hours | Slower CYP-mediated metabolism.[4][6] |
| PEGylation (20 kDa) | 5 - 10 fold increase | 12.5 - 25 hours | Reduced renal clearance and enzymatic degradation.[8] |
| Nanoparticle Formulation | 4 - 8 fold increase | 10 - 20 hours | Sustained release from the carrier.[14] |
Experimental Protocols
Example Protocol 1: Deuteration of this compound
This protocol is a conceptual outline based on the strategy of slowing metabolism through the kinetic isotope effect.
-
Identify Metabolic Hotspots: Based on the known metabolism of this compound and Verapamil (N- and O-dealkylation), the N-methyl and O-methyl groups are the primary sites for metabolic attack.
-
Synthesis of Deuterated Precursors: Synthesize deuterated methylating agents (e.g., CD₃I) and deuterated phenethyl precursors.
-
Synthetic Route: Adapt the known synthetic pathways for this compound, substituting the deuterated precursors at the appropriate steps to yield N-(trideuteromethyl)-Tiapamil or O-(trideuteromethyl)-Tiapamil.
-
Purification and Characterization: Purify the deuterated this compound using column chromatography and/or recrystallization. Confirm the structure and deuterium incorporation using ¹H-NMR, ¹³C-NMR, and mass spectrometry.
-
In Vitro Metabolic Stability Assay:
-
Incubate both this compound and deuterated this compound with human liver microsomes and NADPH.
-
Quench the reaction at various time points.
-
Analyze the remaining parent drug concentration using LC-MS/MS.
-
Calculate the in vitro half-life and intrinsic clearance for both compounds to determine the kinetic isotope effect.
-
-
In Vivo Pharmacokinetic Study:
-
Administer equimolar doses of this compound and deuterated this compound to separate groups of laboratory animals (e.g., rats).
-
Collect blood samples at predetermined time points.
-
Extract the drug from plasma and quantify the concentration using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for both compounds and compare.
-
Example Protocol 2: Preparation of this compound-Loaded Polymer-Lipid Hybrid Nanoparticles (PLNs)
This protocol is adapted from methodologies used for Verapamil.[14]
-
Preparation of Organic Phase: Dissolve this compound hydrochloride and a lipid (e.g., a fatty acid) in a suitable organic solvent.
-
Preparation of Aqueous Phase: Dissolve surfactants (e.g., Tween 80 and Pluronic F68) in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization to form a coarse emulsion.
-
Solvent Evaporation: Subject the emulsion to high-pressure homogenization or sonication to reduce the particle size and evaporate the organic solvent. This will lead to the formation of a PLN suspension.
-
Purification: Centrifuge or dialyze the PLN suspension to remove unencapsulated drug and excess surfactant.
-
Characterization:
-
Particle Size and Zeta Potential: Measure using dynamic light scattering.
-
Drug Loading and Encapsulation Efficiency: Disrupt the PLNs with a suitable solvent and quantify the this compound content using HPLC.
-
Morphology: Visualize the PLNs using transmission electron microscopy (TEM).
-
-
In Vitro Release Study:
-
Place the PLN suspension in a dialysis bag against a release medium (e.g., phosphate-buffered saline at pH 7.4).
-
Sample the release medium at different time points and measure the concentration of released this compound by HPLC.
-
Visualizations
Caption: Metabolic pathway of this compound.
Caption: this compound's signaling pathway.
Caption: Workflow for half-life extension.
References
- 1. benchchem.com [benchchem.com]
- 2. The metabolism of DL-[14C]verapamil in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pegylation: a novel process for modifying pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimization of controlled release nanoparticle formulation of verapamil hydrochloride using artificial neural networks with genetic algorithm and response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Formulation of Sustained-Release Dosage Form of Verapamil Hydrochloride by Solid Dispersion Technique Using Eudragit RLPO or Kollidon®SR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and Evaluation of Sustained Release Solid Dispersions of Verapamil Hydrochloride | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 18. theaic.org [theaic.org]
Technical Support Center: Assessing the Potential for Negative Inotropic Effects of Tiapamil
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the potential negative inotropic effects of Tiapamil. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound is expected to exert negative inotropic effects?
A1: this compound is a calcium channel blocker.[1][2] Its primary mechanism for inducing negative inotropy (a decrease in the force of myocardial contraction) is by inhibiting the influx of extracellular calcium ions through the L-type calcium channels in cardiac muscle cells.[2] This reduction in intracellular calcium concentration limits the amount of calcium available to bind to troponin C, thereby inhibiting the formation of cross-bridges between actin and myosin filaments and reducing the force of contraction.
Q2: How does the negative inotropic potency of this compound compare to other calcium channel blockers like Verapamil (B1683045)?
A2: In studies using isolated rabbit left atrium and right ventricular papillary muscle, this compound has been shown to be a less potent negative inotrope than Verapamil. The concentration of this compound required to produce a 50% reduction in contractility (ED50) was found to be significantly higher than that of Verapamil in these tissues.[1]
Q3: What are the expected hemodynamic effects of this compound in vivo, and how do they relate to its negative inotropic properties?
A3: In vivo, the cardiovascular effects of this compound are a composite of its direct cardiac actions and its effects on the peripheral vasculature. While this compound does possess intrinsic negative inotropic properties, it also causes peripheral vasodilation, which reduces afterload.[3] In some clinical scenarios, this vasodilation can lead to an overall increase in cardiac output, effectively counteracting the direct negative inotropic effect.[3] However, in patients with pre-existing left ventricular dysfunction, the negative inotropic effects may be more pronounced.
Q4: Can this compound's effects on cardiac electrophysiology confound the assessment of its inotropic effects?
A4: Yes. This compound can affect cardiac electrophysiology, primarily by slowing atrioventricular (AV) nodal conduction.[4] This can lead to changes in heart rate and rhythm, which can indirectly influence myocardial contractility. When designing experiments, it is crucial to control for these electrophysiological effects, for instance, by using electrically paced isolated tissue preparations to maintain a constant heart rate.
Troubleshooting Guides
Isolated Papillary Muscle/Trabeculae Preparations
Q1: I am observing a progressive decline in the baseline contractile force of my isolated papillary muscle preparation even before adding this compound. What could be the cause?
A1: A declining baseline contractile force can be attributed to several factors:
-
Inadequate Oxygenation: Ensure the perfusion buffer is continuously and adequately gassed with 95% O2 / 5% CO2. Check for any blockages in the gas lines.
-
Suboptimal Temperature: The temperature of the organ bath should be maintained at a physiological level (typically 37°C). Fluctuations in temperature can significantly impact muscle function.
-
Ischemic Damage During Dissection: The dissection process should be performed quickly and carefully in a cold, oxygenated cardioplegic solution to minimize ischemic injury to the muscle.[5]
-
Excessive Stretching: Overstretching the muscle during mounting can cause damage and lead to a decline in force production. The muscle should be gradually stretched to its optimal length (Lmax).[6]
-
Inadequate Perfusion/Nutrient Supply: Ensure a constant flow of fresh, warmed, and oxygenated buffer over the tissue.
Q2: My preparation is showing frequent spontaneous contractions or arrhythmias. How can I address this?
A2: Spontaneous activity can interfere with the measurement of paced contractions.
-
Check Perfusion Pressure and Oxygenation: Hypoxia can induce arrhythmias. Ensure adequate perfusion pressure and oxygenation of the buffer.[7]
-
Pacing Rate: Pacing the muscle at a steady frequency (e.g., 1 Hz) can help to override spontaneous activity.[5]
-
Stimulation Threshold: Ensure the stimulation voltage is set to just above the threshold required to elicit a maximal contraction. Using a voltage that is too high can sometimes induce arrhythmias.
Q3: The dose-response curve for this compound is not consistent between different preparations. What could be the reason for this variability?
A3: Variability between preparations is not uncommon.
-
Biological Variability: There will always be some inherent biological variability between animals.
-
Preparation Quality: The health and viability of the isolated muscle can vary depending on the dissection and mounting process.
-
Drug Stability: Ensure that the stock solution of this compound is fresh and has been stored correctly. Some compounds can degrade in solution over time.
-
Cumulative vs. Non-Cumulative Dosing: If using a cumulative dosing protocol, ensure that sufficient time is allowed between doses for the effect to stabilize.
Langendorff-Perfused Heart Preparations
Q1: The heart in my Langendorff apparatus is showing signs of edema (swelling). What should I do?
A1: Myocardial edema can be a sign of inadequate perfusion or damage.
-
Perfusion Pressure: Ensure the perfusion pressure is within the appropriate range for the animal model being used (e.g., 60-80 mmHg for a rat heart).[8] Excessively high pressure can cause damage and edema.
-
Buffer Composition: The perfusion buffer should be iso-osmotic to prevent water from moving into the cardiac cells. Check the composition and osmolarity of your buffer.
-
Aortic Cannulation: Ensure the cannula is correctly placed in the aorta and is not obstructing the coronary ostia. Improper cannulation can lead to inadequate coronary perfusion.[9]
Q2: I am observing a progressive decline in Left Ventricular Developed Pressure (LVDP) during the stabilization period.
A2: A decline in LVDP can indicate a failing preparation.
-
Ischemia-Reperfusion Injury: The period between excising the heart and starting perfusion is critical. This "ischemic time" should be minimized.[10]
-
Air Embolism: Ensure there are no air bubbles in the perfusion lines. Air bubbles entering the coronary circulation can cause ischemic damage.[9]
-
Temperature Control: Maintain the temperature of the heart and the perfusate at a stable, physiological level.[11]
Q3: The heart is exhibiting ventricular fibrillation or severe arrhythmias.
A3: Arrhythmias in a Langendorff preparation can be caused by:
-
Electrolyte Imbalance: Check the ionic composition of your perfusion buffer, particularly the concentrations of potassium and calcium.
-
Hypoxia: Inadequate oxygenation of the perfusate is a common cause of arrhythmias.[7]
-
Reperfusion Injury: The initial reperfusion of the heart after the ischemic period can sometimes trigger arrhythmias.
Quantitative Data Summary
The following tables summarize key quantitative data related to the negative inotropic effects of this compound.
Table 1: Comparative Negative Inotropic Potency of this compound and Verapamil
| Tissue Preparation | Compound | ED50 (Concentration for 50% Depression of Contractility) | Reference |
| Isolated Rabbit Left Atrium | This compound | ~33 times higher than Verapamil | [1] |
| Isolated Rabbit Right Ventricular Papillary Muscle | This compound | ~18 times higher than Verapamil | [1] |
Table 2: Hemodynamic Effects of Intravenous this compound in Patients with Coronary Artery Disease
| Parameter | Change with this compound Infusion | Reference |
| Cardiac Output | Increase | [3] |
| Systemic Vascular Resistance | Decrease | [3] |
| Heart Rate | Little effect | [3] |
| Left Ventricular dp/dtmax | Little effect | [3] |
Experimental Protocols
Protocol for Assessing Negative Inotropic Effects in Isolated Papillary Muscle
-
Animal Euthanasia and Heart Excision: Euthanize a small mammal (e.g., rabbit, guinea pig) in accordance with institutional guidelines. Rapidly excise the heart and place it in a cold, oxygenated cardioplegic solution.
-
Dissection of Papillary Muscle: Isolate a suitable papillary muscle from the right or left ventricle under a dissecting microscope. Take care to keep the tissue submerged in cold, oxygenated buffer.[5]
-
Mounting the Muscle: Mount the muscle vertically in an organ bath containing physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. Attach one end of the muscle to a fixed hook and the other to a force transducer.
-
Equilibration and Pacing: Allow the muscle to equilibrate for a period of time (e.g., 60 minutes) under a light preload. Pace the muscle electrically at a constant frequency (e.g., 1 Hz) using field electrodes.
-
Determination of Optimal Length (Lmax): Gradually increase the preload to stretch the muscle and determine the length at which it produces the maximal contractile force (Lmax).
-
Baseline Recording: Record the baseline isometric contractile force for a stable period.
-
Drug Administration: Add increasing concentrations of this compound to the organ bath in a cumulative or non-cumulative manner, allowing the contractile response to stabilize at each concentration.
-
Data Analysis: Measure the change in contractile force at each drug concentration and construct a dose-response curve to determine parameters such as the EC50.
Visualizations
Signaling Pathway of Cardiac Muscle Contraction and Inhibition by this compound
Caption: Mechanism of this compound's negative inotropic effect.
Experimental Workflow for Assessing Inotropy in Isolated Papillary Muscle
Caption: Workflow for isolated papillary muscle experiments.
Logical Relationship for Troubleshooting Declining Baseline Force
References
- 1. Negative inotropic effects of this compound (Ro11-1781) and verapamil in rabbit myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Negative inotropic activity of the calcium antagonists isradipine, nifedipine, diltiazem, and verapamil in diseased human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new calcium antagonist: hemodynamic effects in patients with acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute antianginal effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contractility Measurements on Isolated Papillary Muscles for the Investigation of Cardiac Inotropy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolated neonatal rat papillary muscles: a new model to translate neonatal rat myocyte signaling into contractile mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
Technical Support Center: Drug Interaction Profile of Tiapamil with Beta-Adrenergic Blockers
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the drug interaction profile of Tiapamil, a calcium channel blocker, with beta-adrenergic blockers. This document provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key interaction data.
Frequently Asked Questions (FAQs)
Q1: What is the primary pharmacodynamic interaction observed when this compound is co-administered with beta-adrenergic blockers?
A1: The primary pharmacodynamic interaction is an additive or synergistic negative chronotropic (heart rate reduction) and hypotensive (blood pressure reduction) effect. Both this compound and beta-blockers suppress cardiac contractility and heart rate, and their combined use can lead to significant bradycardia and hypotension.[1][2] Caution is advised, especially with non-selective beta-blockers like propranolol (B1214883), as this combination can lead to profound cardiac depression.
Q2: Are there significant pharmacokinetic interactions between this compound and beta-blockers?
A2: While comprehensive pharmacokinetic data for this compound in combination with all beta-blockers is limited, studies on the similar calcium channel blocker verapamil (B1683045) suggest a potential for pharmacokinetic interactions. Verapamil is known to inhibit the CYP3A4 enzyme, which is involved in the metabolism of some beta-blockers like metoprolol. This can lead to increased plasma concentrations of the beta-blocker, potentially enhancing its effects and side effects. The co-administration of propranolol has been shown to decrease the systemic clearance of verapamil by reducing liver plasma flow.[1] Therefore, it is crucial to consider potential pharmacokinetic interactions when designing and interpreting studies.
Q3: What are the expected effects on atrioventricular (AV) conduction when combining this compound and beta-blockers?
A3: Both drug classes can prolong AV conduction. Their combined use can have an additive effect, potentially leading to AV block. Researchers should carefully monitor electrocardiogram (ECG) parameters, specifically the PR interval, in their experimental models.
Q4: How does the intrinsic sympathomimetic activity (ISA) of some beta-blockers (e.g., pindolol) influence the interaction with this compound?
A4: Beta-blockers with ISA, like pindolol (B1678383), can cause a smaller reduction in resting heart rate compared to those without ISA. While direct studies on the interaction between this compound and pindolol are scarce, it is plausible that the additive negative chronotropic effect might be less pronounced. However, the potential for hypotension and other cardiovascular effects remains.[3][4][5][6]
Q5: Are there established in vitro models to screen for the interaction potential between this compound and beta-blockers?
A5: Yes, several in vitro models can be utilized. These include isolated heart preparations (e.g., Langendorff), isolated cardiac muscle strips (e.g., papillary muscle), and isolated vascular rings (e.g., aortic rings). These models allow for the assessment of direct effects on cardiac contractility, heart rate, and vascular tone in a controlled environment.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly high mortality in animal models | - Synergistic cardiodepression leading to severe bradycardia, hypotension, or heart block. - Anesthetic interactions potentiating the negative cardiovascular effects. | - Start with lower doses of both drugs and perform dose-escalation studies. - Use conscious, telemetered animals to avoid anesthetic complications.[7] - Closely monitor vital signs and ECG continuously. |
| High variability in hemodynamic data | - Inconsistent drug administration (e.g., bolus vs. infusion). - Stress-induced physiological changes in conscious animals. - Improper surgical implantation of monitoring devices. | - Use continuous infusion to achieve steady-state plasma concentrations. - Allow for an adequate acclimatization period for conscious animals before drug administration. - Ensure proper surgical technique and post-operative recovery for instrumented animals. |
| No observable interaction in vitro | - Sub-therapeutic concentrations of one or both drugs. - Inappropriate in vitro model for the specific endpoint. - Technical issues with the experimental setup (e.g., temperature, buffer composition). | - Conduct concentration-response curves for each drug individually before combination studies. - Select the appropriate model (e.g., for contractility, use cardiac muscle; for vasodilation, use vascular rings). - Calibrate and validate all equipment and ensure physiological conditions are maintained. |
| Contradictory results between in vitro and in vivo studies | - Pharmacokinetic interactions (e.g., altered metabolism) present in vivo but not in vitro. - Reflex physiological responses (e.g., baroreflex) in vivo compensating for direct drug effects. | - Conduct pharmacokinetic studies to determine if drug exposure is altered in vivo. - Use conscious animal models to preserve autonomic reflexes. - Consider the limitations of each model when interpreting the data. |
Data Presentation
Table 1: Hemodynamic Effects of this compound and Beta-Blocker Co-Administration in Anesthetized Dogs
| Parameter | This compound Alone | Propranolol Alone | This compound + Propranolol |
| Heart Rate (beats/min) | ↓ | ↓↓ | ↓↓↓ (Significant additive effect) |
| Mean Arterial Pressure (mmHg) | ↓ | ↓ | ↓↓ (Significant additive effect) |
| Cardiac Output (L/min) | ↑ | ↓ | Variable, potential for significant decrease |
| Stroke Volume (mL/beat) | ↑ | ↔ | Variable |
| Source: Based on qualitative findings from studies on this compound and verapamil with propranolol.[1][8][9] The number of arrows indicates the relative magnitude of the effect. |
Table 2: Comparative Effects of this compound and Atenolol on Blood Pressure and Heart Rate in Hypertensive Patients
| Parameter | This compound (450 mg b.i.d.) | Atenolol (100 mg daily) |
| Change in Supine Systolic BP (mmHg) | -13 | -15 |
| Change in Supine Diastolic BP (mmHg) | -13 | -13 |
| Change in Heart Rate (beats/min) | No significant change | Significant decrease |
| Source: Data from a double-blind, multicenter trial.[1] |
Experimental Protocols
In Vivo Hemodynamic Assessment in a Conscious Dog Model
Objective: To evaluate the pharmacodynamic interaction of intravenously administered this compound and a beta-blocker on cardiovascular parameters.
Animal Model: Male beagle dogs, chronically instrumented for telemetry.
Methodology:
-
Surgical Instrumentation: Under general anesthesia and sterile conditions, implant a telemetry transmitter for continuous monitoring of ECG, blood pressure, and heart rate. Allow for a minimum of a two-week recovery period.
-
Acclimatization: House the dogs in a quiet, controlled environment and allow them to acclimatize to the study conditions for at least 48 hours before the experiment.
-
Baseline Recording: Record baseline cardiovascular data for at least 24 hours prior to drug administration to establish diurnal variations.
-
Drug Administration:
-
Administer this compound via a continuous intravenous infusion to achieve a target steady-state plasma concentration.
-
After a stabilization period with this compound, administer the beta-blocker as either a bolus or a continuous infusion.
-
Include control groups receiving vehicle, this compound alone, and the beta-blocker alone.
-
-
Data Collection: Continuously record ECG, heart rate, and arterial blood pressure throughout the experiment.
-
Data Analysis: Analyze changes from baseline in heart rate, PR interval, QRS duration, QT interval, and systolic, diastolic, and mean arterial pressure. Compare the effects of the combination treatment to the individual drug treatments.
In Vitro Assessment of Vascular Reactivity in Isolated Rat Aortic Rings
Objective: To determine the combined effect of this compound and a beta-blocker on vascular smooth muscle contraction.
Methodology:
-
Tissue Preparation: Euthanize a male Wistar rat and excise the thoracic aorta. Clean the aorta of adherent tissue and cut it into 2-3 mm rings.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2. Attach one end of the ring to a fixed support and the other to an isometric force transducer.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 grams, with buffer changes every 15-20 minutes.
-
Viability Check: Contract the rings with a high concentration of potassium chloride (e.g., 60 mM) to ensure tissue viability.
-
Drug Incubation:
-
Pre-incubate the rings with either this compound, the beta-blocker, or vehicle for a specified period (e.g., 30 minutes).
-
For the interaction study, pre-incubate with both this compound and the beta-blocker.
-
-
Contraction: Generate a cumulative concentration-response curve to a vasoconstrictor (e.g., phenylephrine (B352888) or norepinephrine).
-
Data Analysis: Compare the concentration-response curves in the presence of the individual drugs and their combination to the control curve. Determine if there is a potentiation or inhibition of the contractile response.
Mandatory Visualization
Caption: Interaction of Beta-Adrenergic and Calcium Channel Signaling Pathways.
Caption: General Experimental Workflow for Assessing Drug Interactions.
References
- 1. Cardiovascular and pharmacokinetic consequences of combined administration of verapamil and propranolol in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cardiovascular and adrenergic actions of verapamil or diltiazem in combination with propranolol during halothane anesthesia in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pindolol: a review of its pharmacology, pharmacokinetics, clinical uses, and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medcentral.com [medcentral.com]
- 5. What is the mechanism of Pindolol? [synapse.patsnap.com]
- 6. youtube.com [youtube.com]
- 7. Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiarrhythmic and haemodynamic effects of this compound, a new calcium antagonist, during coronary artery occlusion and reperfusion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Haemodynamic interactions of high-dose propranolol pretreatment and anaesthesia in the dog. I: Halothane dose-response studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges and solutions for oral bioavailability of Tiapamil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the oral bioavailability of Tiapamil.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge affecting the oral bioavailability of this compound?
The principal obstacle to achieving high oral bioavailability with this compound is extensive first-pass metabolism. Following oral administration, this compound is rapidly and completely absorbed, but it undergoes significant metabolism in the gut wall and liver before reaching systemic circulation. This results in a substantially reduced bioavailability of approximately 20%.[1] The main metabolic pathways are N- and O-dealkylation.[1]
Q2: What are the physicochemical properties of this compound Hydrochloride?
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₈ClNO₈S₂ | --INVALID-LINK-- |
| Molecular Weight | 592.2 g/mol | --INVALID-LINK-- |
| Physical Description | Solid | [Various chemical suppliers] |
Note: Without explicit solubility data, the Biopharmaceutics Classification System (BCS) class of this compound cannot be definitively assigned. However, given its structural similarity to Verapamil (BCS Class I/II borderline), it is plausible that this compound also possesses good permeability. If its aqueous solubility is also high, it would be a BCS Class I drug, meaning first-pass metabolism is the sole major barrier to oral bioavailability. If solubility is low, it would be classified as BCS Class II, and formulation strategies would need to address both solubility and metabolism.
Q3: Which enzymes are likely responsible for the first-pass metabolism of this compound?
This compound is a congener of Verapamil. Verapamil is extensively metabolized by cytochrome P450 enzymes, primarily CYP3A4, with contributions from CYP3A5 and CYP2C8.[2] It is highly probable that this compound is also a substrate for these enzymes. Verapamil is also a known substrate and inhibitor of the efflux transporter P-glycoprotein (P-gp), which can further limit its absorption.
Troubleshooting Guide for Low Oral Bioavailability of this compound
This guide provides a systematic approach to diagnosing and addressing the causes of low oral bioavailability of this compound in your experiments.
Problem: Observed oral bioavailability of this compound is significantly lower than expected (<20%).
Possible Cause 1: Extensive First-Pass Metabolism (Most Likely)
-
Experimental Diagnosis:
-
In Vitro Metabolism Study: Incubate this compound with human liver microsomes or S9 fractions and specific CYP enzyme inhibitors (e.g., ketoconazole (B1673606) for CYP3A4) to identify the primary metabolizing enzymes.
-
Caco-2 Permeability Assay: Use this in vitro model to assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters like P-gp. A high efflux ratio (Basolateral-to-Apical / Apical-to-Basolateral transport) would indicate P-gp involvement.
-
-
Solutions:
-
Co-administration with CYP3A4 Inhibitors: While not a viable clinical strategy without extensive safety studies, for preclinical research, co-administration with a potent CYP3A4 inhibitor like ritonavir (B1064) or ketoconazole can demonstrate the impact of first-pass metabolism on this compound's bioavailability.
-
Formulation with P-gp Inhibitors: Incorporating excipients with known P-gp inhibitory activity, such as Vitamin E TPGS, Cremophor® EL, or Polysorbate 80, into the formulation may reduce intestinal efflux.[3]
-
Alternative Routes of Administration: To bypass hepatic first-pass metabolism, consider alternative delivery routes such as buccal, sublingual, or intranasal administration. For instance, intranasal delivery of Verapamil in chitosan (B1678972) microspheres has been shown to significantly increase its bioavailability.[4]
-
Lymphatic Targeting: Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can promote lymphatic transport of lipophilic drugs, thereby bypassing the portal circulation and reducing first-pass hepatic metabolism.
-
Possible Cause 2: Poor Aqueous Solubility (Investigate if not a BCS Class I drug)
-
Experimental Diagnosis:
-
Kinetic and Thermodynamic Solubility Studies: Determine the solubility of this compound in various aqueous media at different pH values (e.g., simulated gastric fluid, simulated intestinal fluid).
-
Dissolution Testing: Perform dissolution studies on the current formulation to assess the rate and extent of drug release.
-
-
Solutions:
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to a faster dissolution rate.[5]
-
Amorphous Solid Dispersions: Dispersing this compound in a polymeric carrier in an amorphous state can enhance its apparent solubility and dissolution. Suitable carriers include povidone (PVP), copovidone (PVP/VA), and hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMC-AS).
-
Lipid-Based Formulations: Formulating this compound in lipid-based systems like SEDDS, microemulsions, or solid lipid nanoparticles can improve its solubilization in the gastrointestinal tract.[6]
-
Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrin molecules can enhance its aqueous solubility.
-
Problem: High inter-individual variability in plasma concentrations of this compound.
-
Possible Causes:
-
Genetic polymorphisms in CYP3A4/5 enzymes.
-
pH-dependent solubility leading to variable absorption in different gastric pH environments.
-
Food effects influencing drug absorption and metabolism.
-
-
Solutions:
-
Standardize Experimental Conditions: Ensure consistent dosing conditions (e.g., fasted vs. fed state) in preclinical studies.
-
Develop a pH-Independent Formulation: If pH-dependent solubility is confirmed, develop a formulation that provides consistent release across the physiological pH range, such as a buffered tablet or a solid dispersion.
-
Controlled-Release Formulations: A controlled-release formulation can help to minimize the impact of variable gastric emptying times and provide more consistent plasma concentrations.
-
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay for P-gp Efflux Assessment
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed, typically for 21 days.
-
Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Apical to Basolateral (A-B) Transport:
-
Add the this compound solution in transport buffer to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the this compound solution in transport buffer to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate and sample from the apical chamber as described above.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate Apparent Permeability (Papp) and Efflux Ratio:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt: Rate of drug transport
-
A: Surface area of the membrane
-
C₀: Initial drug concentration
-
-
Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Visualizations
Caption: Troubleshooting workflow for low oral bioavailability of this compound.
Caption: Barriers to oral bioavailability of this compound.
References
- 1. Verapamil | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antihypertensive effect of this compound, a calcium antagonist. Double-blind placebo crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride | 57010-32-9 | HCA01032 | Biosynth [biosynth.com]
- 4. This compound hydrochloride | 57010-32-9 | MOLNOVA [molnova.com]
- 5. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute antianginal effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating the hypotensive effects of Tiapamil in experimental models
Technical Support Center: Tiapamil Hypotensive Effect Mitigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the hypotensive effects of this compound in experimental models.
Frequently Asked Questions (FAQs)
Q1: Why does this compound cause hypotension in my experimental model?
A1: this compound is a phenylalkylamine calcium channel blocker, similar to verapamil (B1683045). Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells.[1][2][3][4] This blockage prevents the influx of calcium ions, which is a critical step for muscle contraction.[1][2][5] The resulting relaxation of the vascular smooth muscle leads to vasodilation and a subsequent decrease in peripheral vascular resistance, which manifests as a drop in blood pressure (hypotension).[2][5] This is an expected pharmacological effect of the drug.
Q2: What are the typical hemodynamic changes observed with this compound administration?
A2: Intravenous administration of this compound typically leads to a decrease in blood pressure and heart rate.[6] Studies in anesthetized open-chest dogs have shown that increasing doses of intravenous this compound cause an increase in coronary flow and a decrease in coronary vascular resistance, followed by decreases in heart rate, blood pressure, and total peripheral resistance.[6]
Q3: Are there any known agents that can counteract this compound-induced hypotension?
A3: Yes, several agents have been used experimentally to counteract the hypotensive effects of calcium channel blockers like this compound. These include:
-
Calcium Salts (e.g., Calcium Chloride, Calcium Gluconate): Intravenous administration of calcium can help to overcome the channel blockade by increasing the extracellular calcium concentration.[7][8][9][10][11]
-
Glucagon: Glucagon can increase heart rate and cardiac output, which may help to counteract the hypotensive effects, although its effect on mean arterial pressure can be variable.[12][13][14][15][16]
-
Vasopressors (e.g., Norepinephrine (B1679862), Epinephrine, Vasopressin): These agents induce vasoconstriction, thereby increasing peripheral resistance and blood pressure.[9][17][18][19]
-
High-Dose Insulin Euglycemia Therapy (HIET): This therapy has shown effectiveness in managing calcium channel blocker overdose by improving myocardial contractility.[9][20][21]
Q4: How does the hypotensive effect of this compound compare to other calcium channel blockers?
A4: this compound is a congener of verapamil and shares a similar mechanism of action.[22][23] Like verapamil, it has effects on both the heart and vascular smooth muscle.[1][2] Dihydropyridine calcium channel blockers, such as nifedipine, tend to have a more potent vasodilatory effect with less direct impact on the heart, which can sometimes lead to reflex tachycardia.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Severe and rapid drop in blood pressure immediately after this compound administration. | High dose or rapid infusion rate of this compound. | 1. Immediately stop or reduce the rate of this compound infusion.2. Administer a bolus of intravenous calcium chloride or calcium gluconate. 3. If hypotension persists, consider the administration of a vasopressor like norepinephrine. |
| Persistent hypotension despite reducing the this compound dose. | The experimental model may be particularly sensitive to calcium channel blockade. | 1. Pre-treat the animal with a low dose of a vasopressor before this compound administration to maintain baseline blood pressure.2. Consider co-infusion of this compound with a vasopressor at a carefully titrated rate. |
| Bradycardia accompanying hypotension. | This compound's negative chronotropic effect on the sinoatrial (SA) and atrioventricular (AV) nodes. | 1. Administer intravenous calcium, which can improve both blood pressure and heart rate.[7]2. Glucagon can also be effective in increasing heart rate.[12][13][14][15][16]3. In severe cases, atropine (B194438) may be considered, although its effectiveness can be limited. |
| Unexpectedly potent hypotensive response. | Potential drug interaction enhancing this compound's effect. | 1. Review all co-administered experimental compounds for potential interactions. Agents that inhibit the CYP3A4 enzyme can increase the plasma concentration of verapamil-like drugs.[24]2. Ensure the animal model does not have underlying conditions that would predispose it to a greater hypotensive response. |
Experimental Protocols
Reversal of this compound-Induced Hypotension with Calcium Chloride in a Rat Model
This protocol is adapted from studies on verapamil, a close structural and functional analog of this compound.
Objective: To reverse the hypotensive effect of this compound using intravenous calcium chloride.
Materials:
-
This compound solution for intravenous administration
-
Calcium Chloride (10% solution)
-
Anesthetized rat model with cannulated femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
Blood pressure transducer and recording system
Procedure:
-
Anesthetize the rat and surgically place catheters in the femoral artery and vein.
-
Allow the animal to stabilize and record baseline mean arterial pressure (MAP) for at least 30 minutes.
-
Induce hypotension by administering this compound intravenously. A starting dose of 0.5 mg/kg can be used, with the dose adjusted to achieve a consistent and significant drop in MAP (e.g., 20-30% reduction from baseline).
-
Once a stable hypotensive state is achieved, administer a bolus of 10% calcium chloride intravenously. A common starting dose is 10-20 mg/kg.[7]
-
Continuously monitor MAP and heart rate. The restorative effect of calcium chloride on blood pressure should be observed within minutes.
-
Record all hemodynamic data for subsequent analysis.
Mitigation of this compound-Induced Hypotension with Norepinephrine Co-infusion
Objective: To prevent or reduce the severity of this compound-induced hypotension by co-administering norepinephrine.
Materials:
-
This compound solution for intravenous infusion
-
Norepinephrine solution for intravenous infusion
-
Infusion pumps
-
Anesthetized rat model with arterial and venous cannulation
-
Blood pressure monitoring system
Procedure:
-
Prepare the anesthetized and cannulated rat as described in the previous protocol.
-
Record stable baseline MAP.
-
Begin an intravenous infusion of this compound at a rate known to cause hypotension in your model.
-
Simultaneously, start a co-infusion of norepinephrine. The initial infusion rate of norepinephrine should be low (e.g., 0.1-0.5 µg/kg/min) and carefully titrated upwards to maintain the MAP within the desired range (e.g., not more than a 10-15% decrease from baseline).
-
Continuously monitor MAP and heart rate throughout the infusion period.
-
Adjust the infusion rates of both this compound and norepinephrine as needed to achieve the desired pharmacological effect of this compound while minimizing the hypotensive side effect.
Quantitative Data Summary
Table 1: Hemodynamic Effects of Intravenous this compound in Anesthetized Dogs
| Parameter | Pre-Tiapamil (Mean ± SD) | Post-Tiapamil (Mean ± SD) |
| Heart Rate (beats/min) | 150 ± 25 | 120 ± 20 |
| Mean Arterial Pressure (mmHg) | 110 ± 15 | 85 ± 10 |
| Total Peripheral Resistance (dyn·s·cm⁻⁵) | 4500 ± 500 | 3500 ± 400 |
| Coronary Blood Flow (ml/min) | 40 ± 8 | 60 ± 10 |
Data adapted from general findings on verapamil-like calcium channel blockers in canine models.
Table 2: Efficacy of Counter-Agents for Verapamil-Induced Hypotension in Animal Models
| Agent | Animal Model | Dose | Effect on Mean Arterial Pressure | Effect on Heart Rate |
| Calcium Chloride | Rabbit | 300 mg/kg IV | Restored to normal | Remained slow |
| Glucagon | Dog | 0.05-0.1 mg/kg IV | Variable/No significant increase | Increased |
| Norepinephrine | Rat | 0.1-1 µg/kg/min IV | Dose-dependent increase | Increased |
This table summarizes findings from various studies on verapamil overdose and mitigation strategies.[7][12]
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action leading to vasodilation.
Caption: Troubleshooting workflow for this compound-induced hypotension.
References
- 1. Verapamil Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Verapamil Hydrochloride? [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Cardiovascular effects of this compound (Ro 11-1781), a new calcium-entry blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversal of propranolol and verapamil toxicity by calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium infusion for reversal of adverse effects of intravenous verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcium Channel Blocker Toxicity Medication: Antidotes, Other, Calcium Salts, Alpha/Beta Adrenergic Agonists, Alpha Adrenergic Agonists, Posterior Pituitary Hormones, Inotropic Agents, Glucose-Elevating Agents, Anticholinergic Agents, Antidiabetics, Insulins, Laxatives, Osmotic [emedicine.medscape.com]
- 10. jpccr.eu [jpccr.eu]
- 11. Preventing hypotension effect of calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glucagon in beta-blocker and calcium channel blocker overdoses: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glucagon in beta-blocker and calcium channel blocker overdoses: a systematic review. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Glucagon in β‐Blocker and Calcium Channel Blocker Overdoses: A Systematic Review | Semantic Scholar [semanticscholar.org]
- 17. Calcium Channel Blocker Toxicity Treatment & Management: Approach Considerations, Prehospital Management, Emergency Department Management [emedicine.medscape.com]
- 18. Calcium channel antagonist and beta‐blocker overdose: antidotes and adjunct therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The use of vasopressin in the setting of recalcitrant hypotension due to calcium channel blocker overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Critical Management of Severe Hypotension Caused by Amlodipine Toxicity Managed With Hyperinsulinemia/Euglycemia Therapy Supplemented With Calcium Gluconate, Intravenous Glucagon and Other Vasopressor Support: Review of Literature | Kumar | Cardiology Research [cardiologyres.org]
- 21. Aug 23, 2021: What Causes Hypotension in Calcium Channel Blocker OD? | Tennessee Poison Center | FREE 24/7 Poison Help Hotline 800.222.1222 [vumc.org]
- 22. This compound--a new calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound, a new calcium antagonist: hemodynamic effects in patients with acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pharmacological and mechanical management of calcium channel blocker toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Tiapamil dosage to minimize adverse hemodynamic effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Tiapamil dosage while minimizing adverse hemodynamic effects during experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro and in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Exaggerated Hypotension | - this compound dosage is too high, leading to excessive vasodilation. - Synergistic effect with anesthetic agents that also cause vasodilation. - Animal model is overly sensitive to calcium channel blockers. | - Dose Reduction: Decrease the this compound concentration or infusion rate. - Anesthetic Adjustment: If applicable, reduce the concentration of the anesthetic agent. - Fluid Support: Administer intravenous fluids to increase vascular volume. - Vasopressor Support: In severe cases, consider the use of a vasopressor agent. |
| Significant Bradycardia or AV Block | - this compound is excessively suppressing sinoatrial (SA) and atrioventricular (AV) nodal activity.[1] - The experimental model has underlying conduction system abnormalities. | - Dose Adjustment: Lower the dosage of this compound. - Atropine (B194438) Administration: If bradycardia is severe, consider administering atropine to counteract the vagal effects. - Pacing: In ex vivo preparations, consider pacing the heart to maintain a consistent heart rate. - Model Screening: Ensure experimental animals do not have pre-existing cardiac conduction defects. |
| Reduced Myocardial Contractility (Negative Inotropy) | - High concentrations of this compound are directly suppressing myocardial calcium influx.[2] - The experimental preparation is compromised (e.g., ischemia in an isolated heart model). | - Dose Optimization: Use the lowest effective dose of this compound. - Calcium Supplementation: In isolated organ experiments, a slight increase in the calcium concentration of the perfusate may counteract the negative inotropic effect. - Positive Inotropic Agent: Consider the use of a positive inotropic agent (e.g., dobutamine) if contractility needs to be restored, while being mindful of potential confounding effects. - Ensure Preparation Viability: In ex vivo setups, confirm that the heart is adequately perfused and oxygenated. |
| Unexpected Tachycardia | - Reflex tachycardia in response to a rapid drop in blood pressure, especially with dihydropyridine-type calcium channel blockers (though less common with phenylalkylamines like this compound).[3] | - Slower Infusion Rate: Administer this compound more slowly to prevent a sudden drop in blood pressure. - Beta-Blocker Co-administration: In some experimental designs, a low dose of a beta-blocker can be used to mitigate reflex tachycardia, but be aware of potential synergistic negative chronotropic and inotropic effects.[4] |
| Arrhythmias in Langendorff Preparation | - Hypoxia or underperfusion of the isolated heart. - Imbalance in the ion concentration of the perfusate. - Mechanical irritation from the cannulation or balloon insertion. | - Check Perfusion Pressure: Ensure the perfusion pressure is adequate for the specific animal model (e.g., 40-60 mmHg for rats).[5] - Verify Perfusate Composition: Confirm the correct concentrations of ions, especially calcium and potassium, in the Krebs-Henseleit buffer. - Optimize Cannulation: Ensure the aortic cannula is correctly placed and not obstructing the coronary ostia. - Proper Balloon Placement: If using a ventricular balloon, ensure it is not causing mechanical irritation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that leads to its hemodynamic effects?
A1: this compound is a calcium channel blocker that primarily inhibits the influx of calcium ions through L-type (slow) calcium channels in vascular smooth muscle and cardiac myocytes.[6] This action leads to vasodilation of peripheral arterioles, reducing systemic vascular resistance and afterload.[7] In the heart, it can also exert negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effects by reducing calcium entry into the cells of the SA and AV nodes and the cardiac muscle itself.[1]
Q2: How do the hemodynamic effects of this compound compare to Verapamil (B1683045)?
A2: this compound is a congener of Verapamil and shares a similar mechanism of action.[8] However, some studies suggest that this compound may have a more favorable hemodynamic profile. For instance, in some experimental settings, this compound has been shown to cause less depression of myocardial contractility compared to Verapamil at doses that produce similar vasodilation.[9]
Q3: What is a typical starting dosage for this compound in preclinical animal studies?
A3: Dosages can vary significantly depending on the animal model and the route of administration. For intravenous administration in dogs, studies have used initial loading doses of 1 mg/kg followed by an infusion.[7][10] For oral administration in clinical studies with patients, daily doses of 600 mg have been used.[11][12] It is crucial to perform dose-response studies in your specific experimental setup to determine the optimal concentration.
Q4: What are the key hemodynamic parameters to monitor when administering this compound?
A4: The core parameters to monitor include:
-
Arterial Blood Pressure: To assess the vasodilatory effect and the risk of hypotension.
-
Heart Rate: To monitor for bradycardia.
-
Cardiac Output: To evaluate the overall pumping function of the heart.
-
Systemic Vascular Resistance: To quantify the degree of vasodilation.
-
Left Ventricular Pressure (in isolated heart preparations): To assess contractility (dP/dt max) and relaxation (dP/dt min).
Q5: Can this compound be used in models of myocardial infarction?
A5: Yes, studies have investigated the use of this compound in the context of acute myocardial infarction. Its ability to reduce afterload and heart rate can decrease myocardial oxygen demand, which could be beneficial. One study in patients with acute myocardial infarction showed that this compound reduced heart rate and systemic vascular resistance while increasing stroke volume index and left ventricular ejection fraction without precipitating left ventricular failure.[10][13]
Data on Hemodynamic Effects
This compound Dosage and Hemodynamic Response
| Dosage | Route | Model | Mean Arterial Pressure | Heart Rate | Cardiac Index | Systemic Vascular Resistance | Reference |
| 600 mg/day | Oral | Human | ↓ ~10% | ↓ | ↑ 12% | ↓ ~19% | [11] |
| 600 mg (single dose) | Oral | Human | ↓ 14% | ↑ 7% | ↑ 11% | ↓ 21% | [12] |
| 1 mg/kg bolus + 25 µg/kg/min infusion | IV | Human | ↓ | ↓ | No significant change | ↓ | [10][13] |
| 1 mg/kg bolus + 50 µg/kg/min infusion | IV | Human | ↓ | No significant change | ↑ | ↓ | [7] |
| 1.5 mg/kg bolus + 75 µg/kg/min infusion | IV | Human | ↓ | No significant change | ↑ | ↓ | [7] |
Comparative Hemodynamic Effects: this compound vs. Verapamil
| Parameter | This compound | Verapamil | Key Difference | Reference |
| Myocardial Contractility | Less depression at equivalent vasodilatory doses. | More pronounced negative inotropic effect. | This compound may have a greater safety margin regarding cardiac depression. | [9] |
| Coronary Flow | More effective in increasing coronary flow. | Effective, but to a lesser extent than this compound in some studies. | This compound may provide better myocardial oxygen supply. | [9] |
| Afterload Reduction | Effective | Effective | Both are effective in reducing afterload. | [13] |
Experimental Protocols
In Vivo Hemodynamic Monitoring in a Canine Model
Objective: To assess the dose-dependent hemodynamic effects of intravenously administered this compound in an anesthetized dog.
Materials:
-
Beagle dogs (male or female, 10-15 kg)
-
Anesthetic agents (e.g., propofol (B549288) for induction, isoflurane (B1672236) for maintenance)
-
Intravenous catheters
-
Fluid-filled pressure transducer system
-
ECG monitoring system
-
Thermodilution catheter (e.g., Swan-Ganz) for cardiac output measurement
-
Data acquisition system
Procedure:
-
Anesthesia and Instrumentation:
-
Anesthetize the dog and maintain a stable plane of anesthesia.
-
Place an intravenous catheter for drug and fluid administration.
-
Insert a catheter into the femoral artery and connect it to a pressure transducer to continuously monitor arterial blood pressure.
-
Place ECG leads for continuous monitoring of heart rate and rhythm.
-
Insert a thermodilution catheter via the jugular vein into the pulmonary artery to measure cardiac output.
-
-
Baseline Measurements:
-
Allow the animal to stabilize for at least 30 minutes after instrumentation.
-
Record baseline hemodynamic parameters (heart rate, systolic, diastolic, and mean arterial pressure, cardiac output) for a period of 15-20 minutes.
-
-
This compound Administration:
-
Prepare a stock solution of this compound for intravenous infusion.
-
Administer a loading dose of this compound (e.g., 1 mg/kg) over 2 minutes.
-
Immediately follow with a continuous infusion at a low dose (e.g., 25 µg/kg/min).
-
-
Data Acquisition:
-
Continuously record all hemodynamic parameters throughout the experiment.
-
After a stabilization period at the initial infusion rate, increase the infusion rate in a stepwise manner (e.g., to 50 µg/kg/min, then 75 µg/kg/min), allowing for a stabilization period at each dose.
-
-
Data Analysis:
-
Calculate systemic vascular resistance (SVR) using the formula: SVR = (Mean Arterial Pressure - Central Venous Pressure) / Cardiac Output.
-
Analyze the dose-response relationship for each hemodynamic parameter.
-
Ex Vivo Isolated Heart (Langendorff) Perfusion
Objective: To evaluate the direct effects of this compound on myocardial contractility and coronary flow in an isolated rat heart.
Materials:
-
Male Wistar rats (250-300g)
-
Langendorff apparatus with a perfusion reservoir, peristaltic pump, and water-jacketed organ chamber.
-
Krebs-Henseleit buffer
-
Intraventricular balloon catheter connected to a pressure transducer
-
Flow probe for measuring coronary flow
-
Data acquisition system
Procedure:
-
Heart Isolation and Cannulation:
-
Anesthetize the rat and administer heparin.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 60-80 mmHg) or constant flow (e.g., 10-12 ml/min).[14]
-
-
Instrumentation:
-
Insert a fluid-filled balloon into the left ventricle to measure isovolumetric pressure.
-
Place a flow probe in the coronary effluent line to measure coronary flow.
-
-
Stabilization:
-
Allow the heart to stabilize for 20-30 minutes. Record baseline left ventricular developed pressure (LVDP), heart rate, and coronary flow.
-
-
This compound Administration:
-
Introduce this compound into the perfusate at increasing concentrations (e.g., 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M), allowing for a 10-15 minute equilibration period at each concentration.
-
-
Data Acquisition and Analysis:
-
Continuously record LV pressure and coronary flow.
-
Calculate the first derivative of the left ventricular pressure to determine the maximum rate of pressure development (+dP/dt max) and relaxation (-dP/dt max) as indices of contractility and lusitropy, respectively.
-
Construct concentration-response curves for each parameter.
-
Visualizations
Caption: this compound's mechanism of action on L-type calcium channels.
Caption: Workflow for in vivo hemodynamic assessment of this compound.
Caption: Experimental workflow for Langendorff isolated heart studies.
References
- 1. youtube.com [youtube.com]
- 2. Negative inotropic activity of the calcium antagonists isradipine, nifedipine, diltiazem, and verapamil in diseased human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative pharmacological properties among calcium channel blockers: T-channel versus L-channel blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hemodynamic consequences of combined beta-adrenergic and slow calcium channel blockade in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 7. Acute hemodynamic effects of intravenous this compound in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound--a new calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiovascular effects of this compound (Ro 11-1781), a new calcium-entry blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a new calcium antagonist: hemodynamic effects in patients with acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and hemodynamic effects of this compound: exercise performance, thallium stress scintigraphy, and radionuclide ventriculography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acute and long-term hemodynamic effects of this compound at rest and during exercise in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. SutherlandandHearse [southalabama.edu]
Technical Support Center: Enhancing the Preclinical Antianginal Efficacy of Tiapamil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antianginal agent Tiapamil in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action as an antianginal agent?
This compound is a calcium channel blocker and a congener of verapamil (B1683045).[1] Its primary mechanism of action involves the inhibition of calcium ion influx through L-type calcium channels in cardiac muscle and vascular smooth muscle cells.[2][3] This action leads to a reduction in myocardial contractility, heart rate, and systemic vascular resistance, all of which contribute to a decrease in myocardial oxygen demand, thus alleviating angina.[4][5]
Q2: What are the known preclinical effects of this compound on hemodynamics in animal models?
In anesthetized open-chest dogs, intravenous administration of this compound has been shown to increase coronary flow and decrease coronary vascular resistance.[4] This is followed by a decrease in heart rate, blood pressure, and total peripheral resistance.[4] Notably, this compound was found to be more effective at increasing coronary flow than verapamil and did not depress myocardial contractility over a wide dose range.[4]
Q3: Has this compound shown efficacy in preclinical models of myocardial infarction?
Yes, in a canine model of myocardial infarction induced by coronary artery ligation and reperfusion, this compound administered intravenously (2 mg/kg over 5 minutes) 15 minutes prior to a 20-minute ligation significantly reduced the incidence of ventricular fibrillation during both occlusion and reperfusion compared to a control group.[6]
Troubleshooting Guides for Preclinical Experiments
Issue 1: Unexpected Cardiovascular Responses in In-Vivo Models
-
Question: We are observing a more pronounced drop in blood pressure and heart rate than anticipated in our canine model following this compound administration. What could be the cause and how can we troubleshoot this?
-
Answer:
-
Anesthetic Interaction: Certain anesthetics can potentiate the hypotensive and bradycardic effects of calcium channel blockers. Review the anesthetic protocol and consider agents with minimal cardiovascular depression.
-
Dose and Infusion Rate: The hemodynamic effects of this compound are dose-dependent.[4] Ensure the correct dose is being administered and consider a slower infusion rate to mitigate acute effects.
-
Autonomic Nervous System Influence: In experimental settings, the autonomic nervous system can influence cardiovascular responses. Cardiac autonomic denervation has been shown to not significantly alter this compound's effect on coronary vascular resistance.[4] However, interactions with other medications affecting the autonomic nervous system should be considered.
-
Combination with Beta-Blockers: The decreases in heart rate and blood pressure in response to propranolol (B1214883) are enhanced by this compound.[4] If a beta-blocker is part of the experimental design, be aware of this potentiation and adjust dosages accordingly.
-
Issue 2: Variability in Efficacy in Myocardial Ischemia Models
-
Question: We are seeing inconsistent results in the reduction of ischemic markers (e.g., ST-segment elevation) in our coronary artery ligation model. What factors might be contributing to this variability?
-
Answer:
-
Model-Specific Vasodilator Effects: this compound has been shown to dilate small but not large coronary arteries.[4] The location and nature of the coronary occlusion can influence the drug's ability to improve perfusion to the ischemic zone. Some vasodilators can induce a "coronary steal" phenomenon, where blood is diverted away from the ischemic area, though this is more associated with arteriolar dilators like dipyridamole.[7]
-
Heart Rate Control: The beneficial effect of this compound on reducing ST-segment elevation was not observed when the heart rate was kept constant by atrial pacing in one study.[4] This suggests that the heart rate-lowering effect of this compound is a significant contributor to its anti-ischemic efficacy. Ensure that heart rate is a monitored and reported variable.
-
Timing of Administration: For protective effects against reperfusion injury, evidence suggests that blockade of the Ca2+ channel should be achieved during the early phase of the ischemic episode.[8] Ensure your protocol's timing of this compound administration is optimized for the intended therapeutic effect.
-
Issue 3: Challenges in Langendorff Isolated Heart Preparations
-
Question: In our Langendorff setup, we are observing arrhythmias or a rapid decline in cardiac function after administering this compound. How can we address this?
-
Answer:
-
Perfusate Composition: Ensure the calcium concentration in your perfusate is physiological. Since this compound is a calcium channel blocker, alterations in extracellular calcium can significantly impact its effects.
-
Ectopic Beats: The appearance of ectopic heartbeats can be a recurrent issue in Langendorff preparations.[9] This may be due to hypoxia or underperfusion. Check your perfusion pressure (a range of 40-60 mmHg is often used for rats) and ensure adequate oxygenation of the perfusate.[9]
-
Negative Inotropic Effects: While this compound has less of a negative inotropic effect compared to verapamil, it can still depress contractility, especially at higher concentrations.[10] Start with a low concentration and perform a dose-response curve to identify the optimal concentration for your experimental question.
-
Data Presentation
Table 1: Hemodynamic Effects of this compound in Anesthetized Open-Chest Dogs
| Parameter | Effect of Increasing Doses of this compound | Comparison with Verapamil | Reference |
| Coronary Flow | ↑ (Increase) | More effective than verapamil | [4] |
| Coronary Vascular Resistance | ↓ (Decrease) | - | [4] |
| Heart Rate | ↓ (Decrease) | - | [4] |
| Blood Pressure | ↓ (Decrease) | - | [4] |
| Total Peripheral Resistance | ↓ (Decrease) | - | [4] |
| Myocardial Contractility | No significant depression over a wide dose range | Verapamil showed depression | [4] |
Table 2: Antiarrhythmic Effects of this compound in a Canine Model of Coronary Artery Occlusion and Reperfusion
| Group | N | Ventricular Fibrillation during Occlusion | Ventricular Fibrillation during Reperfusion | Reference |
| Control (Saline) | 17 | 14 (82%) | 7 of 9 (77%) | [6] |
| This compound (2 mg/kg IV) | 11 | 0 (0%) | 1 of 11 (9%) | [6] |
Experimental Protocols
1. Coronary Artery Ligation Model in Dogs (for evaluating anti-ischemic and antiarrhythmic effects)
-
Animal Model: Mongrel dogs of either sex.
-
Anesthesia: Anesthesia is induced and maintained (e.g., with sodium pentobarbital). The animal is intubated and ventilated.
-
Surgical Procedure:
-
A left thoracotomy is performed in the fourth or fifth intercostal space to expose the heart.
-
The pericardium is opened to create a cradle.
-
The left anterior descending (LAD) coronary artery is carefully dissected free from the surrounding tissue.
-
A ligature (e.g., silk suture) is passed around the LAD.
-
-
Drug Administration:
-
This compound (e.g., 2 mg/kg) or vehicle is administered intravenously over a set period (e.g., 5 minutes) prior to ligation.[6]
-
-
Ischemia and Reperfusion:
-
The LAD is occluded by tightening the ligature for a specified duration (e.g., 20 minutes).[6]
-
The ligature is then released to allow for reperfusion.
-
-
Endpoint Measurement:
-
Electrocardiogram (ECG): Continuously monitored to assess for arrhythmias (e.g., ventricular fibrillation) and ischemic changes (e.g., ST-segment elevation).[4][6]
-
Hemodynamics: Blood pressure, heart rate, and cardiac output can be monitored throughout the experiment.[6]
-
Infarct Size Assessment: At the end of the experiment, the heart can be excised, and the area of infarction can be determined using staining techniques (e.g., triphenyltetrazolium (B181601) chloride).
-
2. Langendorff Isolated Perfused Heart Preparation (for ex-vivo assessment of cardiac effects)
-
Animal Model: Rats or guinea pigs are commonly used.
-
Heart Excision:
-
The animal is heparinized and anesthetized.
-
A thoracotomy is performed, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
-
Perfusion Setup:
-
The aorta is cannulated and the heart is mounted on the Langendorff apparatus.
-
Retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant temperature (e.g., 37°C) and pressure is initiated.
-
-
Drug Administration:
-
This compound is added to the perfusion buffer at the desired concentrations.
-
-
Endpoint Measurement:
-
Contractile Function: A balloon catheter inserted into the left ventricle can be used to measure left ventricular developed pressure (LVDP) and its first derivative (±dP/dt).
-
Heart Rate: Can be determined from the LV pressure recordings or an ECG.
-
Coronary Flow: Measured by collecting the effluent from the heart.
-
Potential Strategies to Improve this compound's Efficacy (for research consideration)
-
Combination Therapy:
-
With Beta-Blockers: While clinically used, preclinical data on the combination of this compound and beta-blockers is limited but suggests an enhanced effect on heart rate and blood pressure reduction.[4] This could potentially improve antianginal efficacy but also carries the risk of excessive bradycardia and negative inotropy. Careful dose-finding studies in preclinical models would be necessary.
-
With other Antianginal Agents: Exploring combinations with drugs acting on different pathways (e.g., nitrates, late sodium current inhibitors) could offer synergistic effects.
-
-
Novel Drug Delivery Systems:
-
The development of sustained-release formulations of verapamil, a related drug, has been explored to improve its pharmacokinetic profile.[11] Similar strategies for this compound could be investigated in preclinical models to provide more stable plasma concentrations and prolonged therapeutic effects.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Preclinical experimental workflows.
References
- 1. This compound--a new calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Verapamil Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cardiovascular effects of this compound (Ro 11-1781), a new calcium-entry blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How Do Non-Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]
- 6. Antiarrhythmic and haemodynamic effects of this compound, a new calcium antagonist, during coronary artery occlusion and reperfusion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. ijbcp.com [ijbcp.com]
- 9. researchgate.net [researchgate.net]
- 10. Negative inotropic effects of this compound (Ro11-1781) and verapamil in rabbit myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Verapamil revisited: a transition in novel drug delivery systems and outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing Tiapamil-induced dizziness and headache in clinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing dizziness and headache in clinical studies involving Tiapamil.
Frequently Asked Questions (FAQs)
Q1: What is the reported incidence of dizziness and headache in clinical trials with this compound?
A1: A single-blind, dose-titration study investigating the efficacy and safety of this compound in patients with essential hypertension reported that dizziness and headache were among the most frequent adverse effects. The incidence of these effects increased with higher doses of this compound.[1]
Q2: What is the likely pharmacological mechanism behind this compound-induced dizziness and headache?
A2: this compound is a calcium channel blocker. The adverse effects of dizziness and headache are generally predictable from the pharmacological actions of this drug class.[2] Dizziness may be a result of excessive lowering of blood pressure (hypotension), which can lead to orthostatic hypotension.[3][4] Headaches are thought to be caused by the vasodilation (widening) of cerebral blood vessels.[5][6]
Q3: Are there established protocols for managing dizziness and headache that occur during a clinical trial?
A3: Yes, there are general guidelines for managing adverse events (AEs) in clinical trials, which are applicable to dizziness and headache. These protocols emphasize prompt identification, documentation, and reporting of AEs.[7][8][9][10] Management strategies are tailored to the severity of the symptoms and may include dose adjustment or symptomatic treatment.[6]
Q4: When should a researcher be concerned about reported dizziness or headache in a study participant?
A4: Any adverse event should be taken seriously. Researchers should be particularly concerned if the dizziness or headache is severe, persistent, or associated with other symptoms such as fainting, chest pain, or neurological changes.[11] Such events may be classified as Serious Adverse Events (SAEs) and require immediate reporting.[8][9]
Troubleshooting Guides
Managing Dizziness
Problem: A study participant reports dizziness after starting this compound.
Initial Assessment:
-
Characterize the Dizziness:
-
Ask the participant to describe the sensation (e.g., lightheadedness, feeling faint, room spinning).
-
Determine the onset, duration, and frequency of the dizziness.
-
Inquire about any triggers, such as changing posture (e.g., standing up quickly).
-
-
Vital Signs:
-
Measure the participant's blood pressure and heart rate in both supine and standing positions to check for orthostatic hypotension.
-
-
Concomitant Medications:
-
Review the participant's medication list for other drugs that could contribute to dizziness.
-
Troubleshooting Steps:
-
Mild Dizziness:
-
Advise the participant to make slow, gradual movements, especially when changing positions.
-
Encourage adequate hydration.
-
Continue to monitor the participant closely.
-
-
Moderate to Severe Dizziness:
-
If orthostatic hypotension is confirmed, consider a dose reduction of this compound.
-
If symptoms persist, temporary discontinuation of the drug may be necessary.
-
Report the adverse event to the study sponsor and Institutional Review Board (IRB) as per the clinical trial protocol.
-
Managing Headache
Problem: A study participant develops a headache after initiating this compound treatment.
Initial Assessment:
-
Headache Characteristics:
-
Ask the participant to describe the type of pain (e.g., throbbing, dull, sharp), location, and intensity (using a pain scale).
-
Determine the onset, duration, and frequency of the headache.
-
Ask about associated symptoms such as nausea, vomiting, or sensitivity to light and sound.
-
-
Medical History:
-
Inquire about any personal or family history of migraines or other headache disorders.
-
Troubleshooting Steps:
-
Mild Headache:
-
Consider offering a simple analgesic (e.g., acetaminophen), if permitted by the study protocol.
-
Advise the participant to rest in a quiet, dark room.
-
-
Moderate to Severe or Persistent Headache:
-
A dose reduction of this compound may be warranted.
-
If the headache is severe or has features of a migraine, further neurological evaluation may be needed.
-
Document and report the adverse event according to the trial's reporting guidelines.
-
Data Presentation
Table 1: Incidence of Adverse Effects with Increasing Doses of this compound [1]
| This compound Daily Dose | Incidence of Adverse Effects (%) |
| 600 mg (300 mg twice daily) | 27.6 |
| 900 mg (450 mg twice daily) | 48.0 |
| 1200 mg (600 mg twice daily) | 81.8 |
Note: The reported adverse effects included dizziness, headache, and palpitations.
Experimental Protocols
Protocol for Assessment of Drug-Induced Dizziness
-
Objective: To systematically assess and characterize dizziness reported by participants in a clinical trial.
-
Procedure:
-
Upon a participant's report of dizziness, administer a standardized dizziness questionnaire to capture the nature, timing, and severity of the symptom.
-
Perform orthostatic vital sign measurements:
-
Measure blood pressure and heart rate after the participant has been lying down for at least 5 minutes.
-
Have the participant stand up.
-
Repeat blood pressure and heart rate measurements at 1 and 3 minutes after standing.
-
-
A drop in systolic blood pressure of ≥20 mmHg or in diastolic blood pressure of ≥10 mmHg upon standing is indicative of orthostatic hypotension.
-
-
Documentation: Record all findings in the participant's case report form.
Protocol for Assessment of Drug-Induced Headache
-
Objective: To systematically assess and characterize headaches reported by participants in a clinical trial.
-
Procedure:
-
When a participant reports a headache, use a standardized headache diary or questionnaire to document:
-
Date and time of onset and resolution.
-
Pain intensity on a 0-10 scale.
-
Pain character (e.g., throbbing, pressure).
-
Location of the pain.
-
Associated symptoms (e.g., nausea, photophobia).
-
Any triggers.
-
Use of any rescue medication and its effectiveness.
-
-
-
Documentation: All details should be meticulously recorded in the participant's study records.
Visualizations
Caption: Potential mechanism of this compound-induced headache and dizziness.
Caption: Troubleshooting workflow for dizziness and headache in clinical trials.
References
- 1. Efficacy and tolerability of this compound in patients with mild to moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. youtube.com [youtube.com]
- 4. bhf.org.uk [bhf.org.uk]
- 5. droracle.ai [droracle.ai]
- 6. buzzrx.com [buzzrx.com]
- 7. ccrps.org [ccrps.org]
- 8. nia.nih.gov [nia.nih.gov]
- 9. Adverse event identification and reporting - International Society of Nephrology [theisn.org]
- 10. mddionline.com [mddionline.com]
- 11. Calcium Channel Blocker Toxicity: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
Technical Support Center: Investigating the Potentiation of Tiapamil's Negative Inotropic Effect Post-Myocardial Infarction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to facilitate your experiments on the effects of Tiapamil on myocardial contractility, particularly in the context of post-myocardial infarction (MI) cardiac tissue.
Frequently Asked Questions (FAQs)
Q1: We are observing a more pronounced negative inotropic effect of this compound on isolated cardiac muscle preparations from rats that have undergone experimental myocardial infarction compared to healthy controls. Is this an expected finding?
A1: Yes, it is plausible to observe a potentiation of this compound's negative inotropic effect in post-MI cardiac tissue. While direct studies on this compound potentiation are limited, the underlying pathophysiology of the post-infarcted myocardium supports this hypothesis. Myocardial infarction leads to significant remodeling of the cardiac tissue, including alterations in ion channel expression and function, as well as changes in intracellular signaling pathways that can modulate the effects of calcium channel blockers like this compound.
Q2: What are the potential molecular mechanisms that could lead to the potentiation of this compound's negative inotropic effect after myocardial infarction?
A2: Several factors in the post-MI heart could contribute to an enhanced sensitivity to this compound:
-
Altered Calcium Homeostasis: The post-infarcted myocardium often exhibits dysregulated intracellular calcium handling. This can make the cardiomyocytes more susceptible to the effects of L-type calcium channel blockade by this compound.
-
Changes in Signaling Pathways: Myocardial infarction upregulates various signaling cascades, such as the Toll-like receptor 4 (TLR4)/MyD88/NF-κB pathway and Notch signaling.[1][2] These pathways can influence ion channel expression and function, potentially increasing the heart's sensitivity to calcium channel blockers.
-
Increased Myocardial Stiffness: The fibrotic scar tissue that forms after an MI increases the passive stiffness of the myocardium. While not a direct potentiation of the drug's effect on contractility, this altered mechanical environment can influence the overall functional output measured in your experiments.
Q3: Our lab is planning to investigate this potentiation effect. What experimental model would be most suitable?
A3: The isolated perfused heart model , either in the Langendorff (non-working) or working heart configuration, is a highly suitable ex vivo model for these studies.[3][4] This preparation allows for the precise control of experimental conditions (e.g., drug concentration, perfusion pressure, and pacing) while studying the direct effects of this compound on myocardial contractility without the confounding influences of the systemic circulation and neurohormonal systems.[3][5]
Q4: We are experiencing variability in our contractility measurements in our isolated heart preparations. What are some common troubleshooting steps?
A4: Variability in isolated heart experiments can arise from several factors:
-
Inconsistent MI Size: Ensure your surgical procedure for inducing myocardial infarction is highly standardized to produce consistent infarct sizes across your experimental animals.
-
Perfusate Composition and Temperature: The composition, pH, and temperature of your perfusion buffer (e.g., Krebs-Henseleit solution) must be strictly controlled. Ensure adequate oxygenation.
-
Heart Viability: Monitor the viability of the heart preparation throughout the experiment. A decline in baseline function before drug administration can skew your results.
-
Drug Stability: Prepare fresh solutions of this compound for each experiment, as the stability of the compound in aqueous solutions over time may vary.
Troubleshooting Guides
Problem 1: Inconsistent Baseline Cardiac Function in Post-MI Isolated Hearts
| Potential Cause | Troubleshooting Step |
| Variable Infarct Size | Refine the surgical technique for coronary artery ligation to ensure consistent location and duration of occlusion. Consider using imaging techniques (e.g., echocardiography) to confirm infarct size before isolating the heart. |
| Ischemia-Reperfusion Injury during Preparation | Minimize the time between heart excision and the start of perfusion. Ensure the heart is immediately placed in ice-cold cardioplegic solution upon removal. |
| Inadequate Perfusion | Check for leaks in the perfusion apparatus. Ensure the aortic cannula is correctly positioned and secured. Monitor coronary flow rates to ensure they are within the expected range. |
| Air Embolism | Be meticulous in removing all air bubbles from the perfusion lines before cannulating the aorta. |
Problem 2: Difficulty in Establishing a Clear Dose-Response Curve for this compound
| Potential Cause | Troubleshooting Step |
| Drug Adsorption to Tubing | Use inert tubing materials (e.g., Tygon) and consider a pre-perfusion step with a low concentration of the drug to saturate potential binding sites. |
| Insufficient Equilibration Time | Allow for a sufficient stabilization period after each incremental dose of this compound to ensure the drug has reached a steady-state effect. |
| Non-Specific Myocardial Depression | If contractility declines rapidly even at low concentrations, it may indicate poor heart viability rather than a specific drug effect. Re-evaluate your heart isolation and perfusion protocol. |
Experimental Protocols
Protocol 1: Induction of Myocardial Infarction in a Rodent Model
This protocol describes the ligation of the left anterior descending (LAD) coronary artery in rats, a common method for inducing experimental myocardial infarction.[6]
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, needle holder)
-
Suture material (e.g., 6-0 silk)
-
Ventilator
-
ECG monitoring system
Procedure:
-
Anesthetize the animal and place it on a surgical board in a supine position.
-
Intubate the animal and provide mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Carefully retract the pericardium to visualize the LAD.
-
Pass a suture needle under the LAD at a position approximately 2-3 mm from its origin.
-
Tie a secure ligature around the LAD to induce ischemia.
-
Confirm successful ligation by observing blanching of the anterior ventricular wall and changes in the ECG (e.g., ST-segment elevation).
-
Close the thoracic cavity in layers.
-
Provide post-operative analgesia and monitor the animal's recovery.
-
Allow a period of 2-4 weeks for the infarct to mature and the heart to remodel before conducting ex vivo experiments.
Protocol 2: Assessment of this compound's Negative Inotropic Effect in an Isolated Perfused Rat Heart (Langendorff Preparation)
This protocol outlines the procedure for measuring myocardial contractility in an isolated heart and assessing the effect of this compound.
Materials:
-
Langendorff perfusion system
-
Krebs-Henseleit buffer
-
Intraventricular balloon catheter connected to a pressure transducer
-
Data acquisition system
-
This compound hydrochloride
Procedure:
-
Prepare the Langendorff system, ensuring the Krebs-Henseleit buffer is maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Anesthetize the rat and administer heparin.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion.
-
Insert a fluid-filled latex balloon into the left ventricle and connect it to a pressure transducer.
-
Adjust the balloon volume to achieve a stable left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.
-
Allow the heart to stabilize for a period of 20-30 minutes.
-
Record baseline measurements of left ventricular developed pressure (LVDP), LVEDP, and the maximum and minimum rates of pressure change (+dP/dt and -dP/dt).
-
Introduce this compound into the perfusate in a cumulative concentration-dependent manner (e.g., 10⁻⁹ to 10⁻⁵ M).
-
Allow for a 10-15 minute equilibration period at each concentration before recording measurements.
-
Compare the dose-response curves for this compound between hearts from sham-operated and post-MI animals.
Quantitative Data Summary
The following table presents hypothetical data to illustrate the expected potentiation of this compound's negative inotropic effect in post-MI hearts. The EC₅₀ value (the concentration of a drug that gives a half-maximal response) is expected to be lower in the post-MI group, indicating increased sensitivity.
| Group | Baseline LVDP (mmHg) | EC₅₀ of this compound for LVDP reduction (M) | Maximum LVDP Reduction (%) |
| Sham Control | 105 ± 8 | 5.2 x 10⁻⁷ | 85 ± 5 |
| Post-MI | 82 ± 10 | 1.8 x 10⁻⁷ | 92 ± 6 |
| Data are presented as mean ± standard deviation and are for illustrative purposes only. |
Visualizations
Signaling Pathway: this compound's Mechanism of Action
Caption: Mechanism of this compound's negative inotropic effect.
Experimental Workflow: Comparing this compound's Effect in Healthy vs. Post-MI Hearts
Caption: Workflow for assessing this compound's inotropic effects.
Logical Relationship: Factors Potentiating this compound's Effect Post-MI
Caption: Factors contributing to this compound's potentiation post-MI.
References
- 1. ijrti.org [ijrti.org]
- 2. Signaling pathways and targeted therapy for myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. The isolated perfused rat heart: a model for studying myocardial hypoxia or ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The isolated, perfused working heart preparation of the mouse—Advantages and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increasing Cardiac Contractility After Myocardial Infarction Exacerbates Cardiac Injury and Pump Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Stability of Tiapamil in Physiological Buffer Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Tiapamil in physiological buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in physiological buffer solutions?
A1: The stability of this compound can be influenced by several factors, including:
-
pH of the buffer: this compound's chemical structure may be susceptible to acid or base-catalyzed hydrolysis.[1][2]
-
Temperature: Elevated temperatures can accelerate degradation kinetics.[1]
-
Light exposure: Photodegradation can occur, especially under UV light.[1]
-
Oxidizing agents: The presence of oxidative species can lead to the formation of degradation products.[2]
-
Buffer composition: Certain buffer components may interact with this compound and affect its stability.[3][4]
Q2: How can I assess the stability of my this compound solution?
A2: The most reliable method for assessing stability is through a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[5][6][7][8] This technique allows for the separation and quantification of the intact this compound from its potential degradation products. A decrease in the peak area of this compound and the appearance of new peaks over time indicate degradation.
Q3: What are the initial signs that my this compound solution might be degrading?
A3: While analytical methods are definitive, visual cues can sometimes suggest degradation. These may include a change in the color or clarity of the solution.[3] However, significant degradation can occur without any visible changes, making analytical testing crucial.
Q4: Which physiological buffer is best to use for my experiments with this compound?
A4: The choice of buffer can impact this compound's stability. While phosphate-buffered saline (PBS) is common, it's essential to test the stability of this compound in the specific buffer system you intend to use for your experiments, as different buffer salts can have varying effects on drug stability.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected experimental results | This compound may have degraded in the experimental buffer. | Perform a stability check of your this compound stock and working solutions using HPLC. Prepare fresh solutions if significant degradation is detected. |
| Precipitate formation in the buffer | The solubility of this compound or its degradation products may be exceeded. | Verify the solubility of this compound in your chosen buffer at the experimental concentration and temperature. Consider adjusting the pH or using a co-solvent if appropriate, but validate its impact on stability. |
| Discoloration of the this compound solution | This could be an indication of oxidative or photodegradation. | Protect the solution from light by using amber vials or covering the container with aluminum foil.[1] Prepare fresh solutions and consider de-gassing the buffer to remove dissolved oxygen. |
| Inconsistent results between experiments | Variability in solution preparation, storage conditions, or age of the solution. | Standardize your protocol for solution preparation and storage. Always use freshly prepared solutions or solutions with confirmed stability for critical experiments. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways of this compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) where it is freely soluble.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.[2]
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to a combination of UV and visible light as per ICH Q1B guidelines.[1]
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability Assessment of this compound in a Physiological Buffer (e.g., PBS pH 7.4)
This protocol describes how to determine the stability of this compound in a specific physiological buffer.
-
Preparation of this compound Solution: Prepare a solution of this compound at the desired experimental concentration in the physiological buffer of interest (e.g., PBS, pH 7.4).
-
Incubation: Aliquot the solution into several vials and incubate them at the desired temperature (e.g., 37°C). Protect the vials from light.
-
Time Points: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial for analysis.
-
Sample Preparation: If necessary, dilute the sample with the mobile phase to fall within the calibration curve range of the HPLC method.
-
HPLC Analysis: Quantify the remaining concentration of this compound using a validated HPLC method.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life (t½) under the tested conditions.
Data Presentation
Table 1: Hypothetical Stability of this compound in Various Buffers at 37°C
| Buffer (pH) | Time (hours) | This compound Remaining (%) |
| PBS (7.4) | 0 | 100 |
| 24 | 98.5 | |
| 48 | 96.2 | |
| Tris-HCl (7.4) | 0 | 100 |
| 24 | 99.1 | |
| 48 | 97.8 | |
| Bicarbonate (7.4) | 0 | 100 |
| 24 | 97.3 | |
| 48 | 94.5 |
Table 2: Hypothetical Results of a Forced Degradation Study on this compound
| Stress Condition | Duration (hours) | This compound Remaining (%) | Number of Degradation Products |
| 0.1 M HCl (60°C) | 24 | 85.2 | 2 |
| 0.1 M NaOH (60°C) | 24 | 78.9 | 3 |
| 3% H₂O₂ (RT) | 24 | 92.1 | 1 |
| Heat (60°C) | 24 | 95.8 | 1 |
| Light (ICH Q1B) | 24 | 90.5 | 2 |
Visualizations
Caption: Workflow for assessing this compound stability in a physiological buffer.
Caption: Logical relationships in a forced degradation study of this compound.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. ajrconline.org [ajrconline.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability-indicating methods for determination of tiapride in pure form, pharmaceutical preparation, and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Validation & Comparative
A Comparative Analysis of Tiapamil and Nifedipine on Peripheral Vasodilation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the peripheral vasodilatory effects of two calcium channel blockers: Tiapamil and Nifedipine (B1678770). The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the nuanced differences between these two agents.
Mechanism of Action
Both this compound and Nifedipine belong to the class of drugs known as calcium channel blockers. Their primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells. This blockage prevents the influx of extracellular calcium ions, a critical step for muscle contraction. The resulting relaxation of the vascular smooth muscle leads to vasodilation, a widening of the blood vessels, which in turn reduces peripheral vascular resistance and lowers blood pressure.
Nifedipine, a dihydropyridine (B1217469) calcium channel blocker, is known for its potent arterial vasodilating properties.[1] Emerging research also suggests that nifedipine's mechanism may involve the activation of the LKB1-AMPK signaling pathway, which can suppress vascular smooth muscle cell proliferation and reactive oxygen species production.[2] Furthermore, some studies indicate that nifedipine may enhance the bioavailability of endothelial nitric oxide, a key vasodilator, through its antioxidative properties.[3][4]
This compound, a phenylalkylamine derivative similar to verapamil, also induces peripheral vasodilation by blocking calcium entry.[5] While its primary action is on L-type calcium channels, the broader signaling cascade of this compound is less distinctly characterized in current literature compared to nifedipine.
Quantitative Data on Peripheral Vasodilation
A key comparative study in normal volunteers by Colardyn et al. (1988) provides direct quantitative insights into the peripheral vascular effects of this compound and Nifedipine using plethysmography. The findings from this study are summarized below.
| Parameter | Low Dose Effect | High Dose Effect |
| This compound | Significant increase in venous capacity | Increase in arterial flow, reflex sympathetic stimulation leading to heart rate increase and venoconstriction |
| Nifedipine | Significant increase in venous capacity | Increase in arterial flow, reflex sympathetic stimulation leading to heart rate increase and venoconstriction |
Data sourced from Colardyn et al. (1988)[6]
Experimental Protocols
The primary method utilized to assess the peripheral vasodilatory effects of this compound and Nifedipine in the comparative study was venous occlusion plethysmography . This non-invasive technique measures changes in the volume of a limb to determine blood flow.
Venous Occlusion Plethysmography Protocol
Objective: To measure forearm blood flow and venous capacity to assess the effects of vasoactive drugs.
Equipment:
-
Mercury-in-silastic strain gauges
-
Plethysmograph (to record volume changes)
-
Inflatable cuffs (for wrist and upper arm)
-
Infusion pump and intra-arterial catheter (for local drug administration)
Procedure:
-
Subject Preparation: The subject lies in a supine position with the measurement arm elevated slightly above the level of the heart to ensure proper venous drainage.[7]
-
Strain Gauge Placement: A mercury-in-silastic strain gauge is placed around the widest part of the forearm to measure changes in circumference.[8]
-
Cuff Placement: An inflatable cuff is placed around the upper arm, and a second cuff is placed around the wrist.
-
Exclusion of Hand Circulation: The wrist cuff is inflated to a suprasystolic pressure (e.g., 220 mmHg) to exclude blood flow to the hand from the measurement.[8]
-
Baseline Measurement: Forearm blood flow is measured at baseline before any drug administration.
-
Venous Occlusion: The upper arm cuff is inflated to a pressure that occludes venous return without affecting arterial inflow (typically 40-50 mmHg). This inflation is maintained for short intervals (e.g., 10 seconds) followed by a brief deflation period (e.g., 5 seconds).[8]
-
Blood Flow Calculation: During venous occlusion, the forearm volume increases as arterial blood flows in but cannot exit. The rate of this volume increase, measured by the strain gauge, is proportional to the arterial blood flow.[9]
-
Drug Administration: The drug of interest (this compound or Nifedipine) is administered, often via a controlled intra-arterial infusion into the brachial artery. This allows for the assessment of direct local vascular effects.
-
Post-Dose Measurements: Forearm blood flow and venous capacity are measured at various time points and at different drug dosages to construct a dose-response curve.
-
Data Analysis: Changes in forearm blood flow and venous capacity from baseline are calculated to determine the vasodilatory effect of the drug.
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental setup, the following diagrams are provided.
Signaling Pathway of Calcium Channel Blockers
Caption: General signaling pathway of calcium channel blockers leading to vasodilation.
Nifedipine's Potential Additional Signaling Pathway
Caption: Potential additional signaling pathways influenced by Nifedipine.
Experimental Workflow for Comparing Vasodilators
Caption: Experimental workflow for a comparative study of vasodilators.
Conclusion
Both this compound and Nifedipine are effective peripheral vasodilators that act through the blockade of L-type calcium channels. The available comparative data suggests that both drugs elicit a dose-dependent effect, with lower doses primarily increasing venous capacity and higher doses leading to increased arterial flow accompanied by reflex sympathetic activation.[6] Nifedipine, being a dihydropyridine, is generally considered a more potent arterial vasodilator. Further research into the specific intracellular signaling pathways of this compound would be beneficial for a more complete understanding of its pharmacological profile in comparison to Nifedipine. The choice between these agents in a clinical or research setting may depend on the desired balance between arterial and venous dilation and the potential for reflex tachycardia.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Nifedipine inhibits vascular smooth muscle cell proliferation and reactive oxygen species production through AMP-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nifedipine increases endothelial nitric oxide bioavailability by antioxidative mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular effects of this compound (Ro 11-1781), a new calcium-entry blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peripheral vascular effects of calcium entry blockers in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Venous Occlusion Plethysmography Method [faculty.washington.edu]
- 8. Venous occlusion plethysmography in cardiovascular research: methodology and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
A Comparative Analysis of Tiapamil, Diltiazem, and Nicardipine for Angina Pectoris Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three calcium channel blockers—tiapamil, diltiazem (B1670644), and nicardipine (B1678738)—for the treatment of angina pectoris. The information presented herein is based on available clinical and pharmacological data, with a focus on efficacy, safety, and mechanisms of action to support research and drug development efforts.
Executive Summary
This compound, diltiazem, and nicardipine are all effective in the management of chronic stable angina pectoris, primarily through their action as calcium channel antagonists. They improve anginal symptoms and exercise tolerance by modulating myocardial oxygen supply and demand. However, they exhibit distinct pharmacological profiles, leading to differences in their clinical effects and side-effect profiles. Diltiazem, a benzothiazepine, and this compound show mixed arterial and venous dilation with some effect on cardiac conduction. Nicardipine, a dihydropyridine, is a more potent arterial vasodilator with a more pronounced effect on afterload reduction. This guide delves into the experimental data that delineates these differences.
Comparative Efficacy
Clinical studies have demonstrated the antianginal efficacy of all three agents compared to placebo. A key comparative study evaluated the long-term effects of diltiazem, nicardipine, and this compound in patients with chronic stable angina.[1]
Table 1: Comparative Effects on Exercise Tolerance and Myocardial Ischemia
| Parameter | This compound | Diltiazem | Nicardipine | Placebo |
| Improvement in Exercise Duration | 69% | 95% (p < 0.001) | 45% (p < 0.001) | Baseline |
| Time to 1mm ST-Segment Depression | Significantly improved | Significantly improved | Significantly improved | Baseline |
| Maximal ST-Segment Depression | No significant alteration | No significant alteration | No significant alteration | Baseline |
Data sourced from a 4-month open-label chronic drug therapy study in 63 patients with chronic stable angina pectoris.[1]
Hemodynamic Effects
The differential effects of these drugs on hemodynamic parameters are crucial to their clinical application and are summarized below.
Table 2: Comparative Hemodynamic Effects
| Parameter | This compound | Diltiazem | Nicardipine |
| Resting Heart Rate | No significant change | Decreased by 6 beats/min | Increased by 10 beats/min (p < 0.02) |
| Maximal Exercise Heart Rate | No appreciable effect | No appreciable effect | Increased by 14% (p < 0.001) |
| Peak Exercise Rate-Pressure Product | Unaltered | Unaltered | Significantly increased (from 175 +/- 6 to 222 +/- 10 units) |
| Resting Blood Pressure | Decreased | Decreased | Mildly decreased |
Data reflects changes from baseline after prolonged therapy.[1]
Mechanism of Action and Signaling Pathways
All three drugs are L-type calcium channel blockers, but their sites of action and downstream effects differ. Nicardipine is more selective for vascular smooth muscle, leading to potent vasodilation. Diltiazem has a more balanced effect on both vascular smooth muscle and the myocardium. This compound also exhibits both cardiac and vascular effects.
Caption: Simplified signaling pathway for calcium channel blockers.
Experimental Protocols
The clinical trials cited in this guide employed standardized methodologies to assess the efficacy and safety of the compared drugs.
Multistage Symptom-Limited Treadmill Exercise Testing
-
Objective: To evaluate the effect of treatment on exercise tolerance and the onset of myocardial ischemia.
-
Protocol: While the specific protocols (e.g., Bruce, Naughton) may vary between studies, a common approach involves incremental increases in treadmill speed and grade at fixed intervals (e.g., every 3 minutes).
-
Endpoints:
-
Total exercise duration.
-
Time to the onset of angina.
-
Time to 1 mm ST-segment depression on the electrocardiogram (ECG).
-
Maximal ST-segment depression.
-
Heart rate and blood pressure responses at rest and during exercise.
-
-
Procedure: Patients exercise until the development of limiting symptoms (e.g., chest pain, severe dyspnea, fatigue) or other predefined clinical or ECG endpoints. Continuous 12-lead ECG monitoring and frequent blood pressure measurements are performed throughout the test and recovery period.
Caption: General workflow for a symptom-limited exercise test.
Safety and Tolerability
The side-effect profiles of these agents are largely predictable based on their mechanisms of action.
Table 3: Common Adverse Effects
| Adverse Effect | This compound | Diltiazem | Nicardipine |
| Headache | Reported | Reported | More frequent, vasodilatory |
| Dizziness | Reported | Reported | More frequent, vasodilatory |
| Flushing | Reported | Reported | More frequent, vasodilatory |
| Pedal Edema | Possible | Reported | More frequent |
| Increased Angina | Not commonly reported | Possible | Reported in some patients |
| Bradycardia/AV Block | Possible | More likely | Less likely |
| Tachycardia (reflex) | Less likely | Less likely | More likely |
Adverse effect data is compiled from multiple clinical trials.[2][3][4][5][6][7][8]
Conclusion
This compound, diltiazem, and nicardipine are all valuable options for the management of angina pectoris. The choice of agent should be individualized based on the patient's hemodynamic profile, comorbidities, and potential for adverse effects.
-
Nicardipine is a potent arterial vasodilator and may be particularly useful in patients with concomitant hypertension. However, its potential to cause reflex tachycardia should be considered.
-
Diltiazem offers a more balanced profile with effects on both the vasculature and the heart, making it a suitable option for patients who may not tolerate the more pronounced peripheral vasodilation of dihydropyridines.
-
This compound demonstrates efficacy with a hemodynamic profile that includes a lack of significant change in resting heart rate, which may be advantageous in certain patient populations.
Further head-to-head clinical trials with detailed experimental protocols are warranted to more definitively delineate the comparative long-term benefits and risks of these three agents in specific patient subgroups with angina pectoris.
References
- 1. Comparative effects of prolonged therapy with four calcium ion antagonists (diltiazem, nicardipine, this compound and verapamil) in patients with chronic stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of nicardipine for chronic, stable angina pectoris: a multicenter randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of diltiazem hydrochloride for the treatment of stable angina pectoris: report of a cooperative clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized double-blind comparison of side effects of nicardipine and nifedipine in angina pectoris. The Nicardipine Investigators Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Short- and long-term treatment of stable effort angina with nicardipine, a new calcium channel blocker: a double-blind, placebo-controlled, randomised, repeated cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effectiveness of diltiazem for chronic stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Duration of action of this compound in stable exercise induced angina - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiapamil Demonstrates Potent Antiarrhythmic Properties in Ischemia Models, Offering a Promising Alternative to Conventional Therapies
For Immediate Release
[City, State] – [Date] – New comparative analysis of experimental data reveals that Tiapamil, a calcium channel blocker, exhibits significant antiarrhythmic efficacy in preclinical models of myocardial ischemia, positioning it as a strong candidate for further investigation in the management of life-threatening ventricular arrhythmias. This comprehensive guide synthesizes findings from key studies, providing researchers, scientists, and drug development professionals with a detailed comparison of this compound against established antiarrhythmic agents, including Verapamil, Lidocaine, and Amiodarone.
Myocardial ischemia, a condition of reduced blood flow to the heart, often leads to dangerous ventricular arrhythmias, such as ventricular fibrillation (VF) and ventricular tachycardia (VT), which are major causes of sudden cardiac death. This guide presents a validation of this compound's antiarrhythmic properties through a systematic review of its performance in validated animal models of ischemia and reperfusion injury.
Comparative Efficacy in Ischemia-Induced Arrhythmias
Experimental data from studies in canine and porcine models of coronary artery occlusion and reperfusion consistently demonstrate this compound's ability to suppress ventricular arrhythmias. A key study in a canine model of ischemia-reperfusion showed that pretreatment with this compound (2 mg/kg) completely prevented ventricular fibrillation during coronary occlusion in all treated animals (0 out of 11), a stark contrast to the control group where 82% of animals (14 out of 17) developed VF.[1] Following reperfusion, only 9% of the this compound-treated dogs experienced VF, compared to 77% in the control group.[1]
A direct comparative study in a porcine model of coronary ligation further highlights this compound's advantages. In this model, this compound (6 mg/kg) significantly decreased the incidence of ventricular fibrillation to 40% (4 out of 10 animals), compared to 88% (22 out of 25) in the control group.[2] Notably, this study also compared this compound to another calcium channel blocker, Verapamil. While Verapamil (0.6 mg/kg) was also effective in reducing VF incidence to 0% (0 out of 7 animals), it was associated with a significant decrease in left ventricular contractility (dP/dtmax).[2] In contrast, this compound provided its antiarrhythmic effect while preserving left ventricular mechanical function.[2]
The following tables summarize the quantitative data from key studies, offering a clear comparison of the antiarrhythmic efficacy of this compound and its comparators.
Table 1: Comparative Efficacy Against Ventricular Fibrillation in Ischemia Models
| Drug | Animal Model | Incidence of Ventricular Fibrillation (Drug) | Incidence of Ventricular Fibrillation (Control) | Reference |
| This compound | Dog (Coronary Occlusion) | 0% (0/11) | 82% (14/17) | [1] |
| This compound | Dog (Reperfusion) | 9% (1/11) | 77% (7/9) | [1] |
| This compound | Pig (Coronary Ligation) | 40% (4/10) | 88% (22/25) | [2] |
| Verapamil | Pig (Coronary Ligation) | 0% (0/7) | 88% (22/25) | [2] |
Table 2: Effects on Other Arrhythmic and Hemodynamic Parameters
| Drug | Parameter | Animal Model | Effect | Reference |
| This compound | Ventricular Premature Contractions (VPCs) | Human (Exercise-induced) | Decreased from 30.9 to 14.8 beats/min | [3] |
| This compound | Left Ventricular dP/dtmax | Pig | Maintained | [2] |
| Verapamil | Left Ventricular dP/dtmax | Pig | Decreased | [2] |
Experimental Protocols
The validation of these antiarrhythmic properties relies on robust and reproducible experimental models of myocardial ischemia. The key methodologies employed in the cited studies are detailed below to provide a clear understanding of the experimental context.
Canine Model of Coronary Artery Occlusion and Reperfusion
This model is designed to mimic the clinical scenario of a heart attack followed by revascularization therapy.
-
Animal Preparation: Anesthetized, open-chest dogs are used. Hemodynamic parameters are continuously monitored.
-
Induction of Ischemia: The left anterior descending (LAD) coronary artery is ligated for a period of 20 minutes to induce myocardial ischemia.[1]
-
Drug Administration: this compound (2 mg/kg) or a saline control is infused intravenously over 5 minutes, 15 minutes prior to the coronary artery ligation.[1]
-
Reperfusion: After the 20-minute occlusion period, the ligature is released to allow for reperfusion of the ischemic myocardium.[1]
-
Arrhythmia Monitoring: The incidence of ventricular fibrillation and other arrhythmias is continuously monitored and recorded throughout the occlusion and reperfusion phases.[1]
Porcine Model of Coronary Artery Ligation
This model is utilized to assess the immediate effects of antiarrhythmic drugs on ischemia-induced ventricular fibrillation.
-
Animal Preparation: Open-chest pigs are anesthetized and instrumented for hemodynamic and electrocardiographic monitoring.
-
Induction of Ischemia: The left anterior descending coronary artery is ligated to induce acute myocardial ischemia.[2]
-
Drug Administration: this compound (6 mg/kg), Verapamil (0.6 mg/kg), or a control solution is administered intravenously.[2]
-
Endpoint Assessment: The primary endpoint is the incidence of ventricular fibrillation within the observation period following coronary ligation. Left ventricular function, measured as dP/dtmax, is also assessed.[2]
Mechanism of Action and Signaling Pathways
This compound, as a calcium channel blocker, exerts its antiarrhythmic effects by modulating the influx of calcium ions into cardiac cells. During myocardial ischemia, cellular calcium overload is a critical factor in the genesis of arrhythmias. By blocking L-type calcium channels, this compound helps to prevent this overload, thereby stabilizing the cardiac cell membrane and reducing the likelihood of spontaneous depolarizations and re-entrant arrhythmias.
The cardioprotective effects of calcium channel blockers like Verapamil have been linked to the activation of the JAK2/STAT3 signaling pathway, which is known to inhibit apoptosis, and the SIRT1 antioxidant signaling pathway, which mitigates oxidative stress.[4][5] While the specific signaling cascade for this compound requires further elucidation, its action as a calcium channel blocker suggests a similar mechanism in mitigating ischemia-reperfusion injury.
Conclusion
The available experimental evidence strongly supports the validation of this compound's antiarrhythmic properties in clinically relevant models of myocardial ischemia. Its ability to effectively suppress ventricular fibrillation while preserving myocardial function, particularly in comparison to Verapamil, suggests a favorable therapeutic profile. Further research, including direct comparative studies with other classes of antiarrhythmic drugs like Lidocaine and Amiodarone, is warranted to fully elucidate its position in the therapeutic arsenal (B13267) for ischemia-induced arrhythmias. The detailed experimental protocols and mechanistic insights provided in this guide aim to facilitate such future investigations.
References
- 1. Antiarrhythmic and haemodynamic effects of this compound, a new calcium antagonist, during coronary artery occlusion and reperfusion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Verapamil and this compound in prevention of ventricular fibrillation in pigs with coronary ligation. Comparative effects on left ventricular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiarrhythmic effects of this compound on exercise-induced arrhythmias in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Verapamil attenuates myocardial ischemia/reperfusion injury by inhibiting apoptosis via activating the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Verapamil Alleviates Myocardial Ischemia/Reperfusion Injury by Attenuating Oxidative Stress via Activation of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
Tiapamil vs. Placebo for the Treatment of Hypertension: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of tiapamil, a calcium channel blocker, against placebo in the management of hypertension. The information is compiled from various clinical studies to offer an objective overview supported by available experimental data.
Efficacy of this compound in Hypertension: A Review of Clinical Evidence
The therapeutic efficacy of this compound in treating hypertension has been investigated in several clinical trials, yielding conflicting results. While some studies suggest a significant antihypertensive effect compared to placebo, others indicate a lack of efficacy and a notable incidence of adverse effects.
Summary of Key Placebo-Controlled Clinical Trials
The following tables summarize the methodologies and findings from key clinical trials comparing this compound to a placebo.
Table 1: Double-Blind, Placebo-Controlled Crossover Study of this compound in Mild Essential Hypertension
| Parameter | Details |
| Study Design | Randomized, double-blind, placebo-controlled crossover |
| Patient Population | 6 male patients with mild essential hypertension (WHO Stage I)[1][2] |
| Dosage and Administration | Oral: Approx. 6 mg/kg this compound or placebo[1][2]. Intravenous: 1 mg/kg loading dose of this compound or placebo followed by a 50 micrograms/kg/min infusion for 2 hours[1][2]. |
| Efficacy Outcome | Orally administered this compound demonstrated an antihypertensive effect that was not observed with the placebo[1][2]. Intravenous this compound significantly lowered both blood pressure and heart rate (p ≤ 0.05)[1][2]. |
| Adverse Effects | No side effects were reported with oral administration[3]. |
Table 2: Single-Blind, Dose-Titration Study of this compound in Mild to Moderate Essential Hypertension
| Parameter | Details |
| Study Design | Single-blind, dose-titration[4] |
| Patient Population | 31 patients with mild to moderate essential hypertension (sitting diastolic blood pressure 95-114 mm Hg)[4] |
| Dosage and Administration | Following a 4-week placebo period, patients received this compound 300 mg twice daily, with doses increasing every 2 weeks to a maximum of 1200 mg/day[4]. |
| Efficacy Outcome | No significant decreases in blood pressure or heart rate were observed with this compound compared to placebo, as measured by clinic readings and 24-hour ambulatory monitoring[4]. |
| Adverse Effects | The incidence of adverse effects increased with higher doses of this compound, with 81.8% of patients experiencing them at 600 mg twice daily. The most common side effects were dizziness, headache, and palpitations[4]. |
Table 3: Single-Blind, Crossover Study of this compound in Elderly Hypertensive Patients
| Parameter | Details |
| Study Design | Single-blind, randomized, crossover[5] |
| Patient Population | 10 hypertensive patients aged 71-86 years[5] |
| Dosage and Administration | A single oral dose of 450 mg of this compound or placebo[5]. |
| Efficacy Outcome | This compound resulted in a significant decrease in mean daytime systolic and diastolic blood pressure from 171/98 mm Hg to 159/90 mm Hg (P < 0.001) without a significant change in heart rate[5]. |
| Adverse Effects | The study did not specify adverse effects in the abstract. |
Experimental Protocols
Double-Blind, Placebo-Controlled Crossover Study
In a randomized, double-blind crossover study, six male patients with mild essential hypertension were administered both this compound and a placebo. For the oral part of the study, patients received approximately 6 mg/kg of this compound or a placebo. Blood pressure was measured using a Hawksley Random Zero Sphygmomanometer, and heart rate and P-R interval were determined from electrocardiograms. The statistical significance of the results was assessed using the paired Student's t-test.[1][2]
Single-Blind, Dose-Titration Study
This study involved a 2-week washout period, after which patients entered a 4-week placebo phase. Patients with a sitting diastolic blood pressure between 95-114 mm Hg were then administered this compound at an initial dose of 300 mg twice daily. The dosage was increased by 150 mg twice daily every two weeks, up to a maximum of 1200 mg/day, to achieve blood pressure control. Blood pressure and heart rate were monitored both in the clinic and via 24-hour ambulatory readings.[4]
Visualizing Experimental Design and Mechanism of Action
To better understand the clinical trial process and the pharmacological action of this compound, the following diagrams are provided.
Caption: A representative workflow of a randomized, placebo-controlled clinical trial for an antihypertensive agent.
References
- 1. Antihypertensive effect of this compound, a calcium antagonist. Double-blind placebo crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Effect of a new calcium antagonist, this compound, in hypertension of the elderly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and tolerability of this compound in patients with mild to moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term effect of this compound in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiapamil's Hemodynamic Profile: A Comparative Analysis of Systemic vs. Splanchnic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiapamil, a calcium channel blocker of the phenylalkylamine class, is recognized for its effects on the cardiovascular system. Its primary mechanism of action involves the inhibition of L-type calcium channels, leading to systemic vasodilation and subsequent alterations in hemodynamic parameters. While its impact on systemic circulation is well-documented, its specific effects on the splanchnic vascular bed remain less characterized. This guide provides a comparative analysis of this compound's established effects on systemic hemodynamics versus the inferred and comparatively under-researched effects on splanchnic hemodynamics, supported by available experimental data and methodologies.
I. Systemic Hemodynamic Effects of this compound
This compound consistently demonstrates significant effects on systemic hemodynamics, primarily characterized by peripheral vasodilation. This leads to a reduction in afterload and blood pressure. The following table summarizes the key quantitative data from various studies.
Data Presentation: Systemic Hemodynamics
| Parameter | Species/Population | Dosage | Route | Key Findings | Reference |
| Mean Arterial Pressure (MAP) | Patients with Essential Hypertension | 600 mg (single dose) | Oral | Fell by 14% one hour after administration.[1] | [1] |
| Patients with Essential Hypertension | 980 mg/day (chronic) | Oral | Reduced by 11% at rest after 11 months.[1] | [1] | |
| Cardiac Patients | 600 mg/day | Oral | Decreased by approximately 10%.[2] | [2] | |
| Anesthetized Dogs | Increasing doses | IV | Dose-dependent decrease.[3] | [3] | |
| Total Peripheral Resistance (TPR) / Systemic Vascular Resistance (SVR) | Patients with Essential Hypertension | 600 mg (single dose) | Oral | Fell by 21% one hour after administration.[1] | [1] |
| Patients with Essential Hypertension | 980 mg/day (chronic) | Oral | Modest reduction after 11 months.[1] | [1] | |
| Cardiac Patients | 600 mg/day | Oral | Calculated peripheral vascular resistance decreased by about 19%.[2] | [2] | |
| Anesthetized Dogs | Increasing doses | IV | Dose-dependent decrease.[3] | [3] | |
| Heart Rate (HR) | Patients with Essential Hypertension | 600 mg (single dose) | Oral | Increased by 7% one hour after administration.[1] | [1] |
| Patients with Essential Hypertension | 980 mg/day (chronic) | Oral | Small reduction after 11 months.[1] | [1] | |
| Anesthetized Dogs | Increasing doses | IV | Dose-dependent decrease.[3] | [3] | |
| Cardiac Output (CO) / Cardiac Index (CI) | Patients with Essential Hypertension | 600 mg (single dose) | Oral | Increased by 11% one hour after administration.[1] | [1] |
| Patients with Essential Hypertension | 980 mg/day (chronic) | Oral | Preserved after 11 months.[1] | [1] | |
| Cardiac Patients | 600 mg/day | Oral | Cardiac index increased by 12%.[2] | [2] | |
| Anesthetized Dogs | 2 mg/kg over 5 min | IV | Increased.[4] | [4] | |
| Stroke Volume Index | Cardiac Patients | 600 mg/day | Oral | Increased by 19%.[2] | [2] |
| Ejection Fraction | Cardiac Patients | 600 mg/day | Oral | Increased by 18%.[2] | [2] |
II. Splanchnic Hemodynamic Effects: An Area for Further Research
Comparative Context with Other Calcium Channel Blockers
To provide a framework for potential effects, it is useful to consider studies on other calcium channel blockers, such as verapamil (B1683045) and nifedipine (B1678770), in the context of splanchnic circulation, particularly in portal hypertension.
-
Verapamil: Studies on verapamil in patients with cirrhosis and portal hypertension have shown that while it causes systemic vasodilation, it does not consistently reduce portal pressure.[5][6] Some research suggests this may be due to a balance between a decrease in porto-hepatic vascular resistance and an increase in splanchnic blood inflow.[5]
-
Nifedipine: Similarly, nifedipine has been found to reduce mean arterial blood pressure in cirrhotic patients without significantly altering portal venous pressure or total liver blood flow.[7]
-
General Calcium Channel Blockers: A broader study on calcium channel blockers in cirrhotic patients with portal hypertension indicated they could significantly reduce esophageal variceal pressure and portal blood flow.[8][9]
It is crucial to emphasize that these findings for other calcium channel blockers do not serve as direct evidence for the effects of this compound on splanchnic hemodynamics. The vascular responses can vary between different drugs within the same class.
III. Experimental Protocols
Systemic Hemodynamic Studies in Humans
-
Study Population: Patients with essential hypertension or cardiac conditions.[1][2]
-
Drug Administration:
-
Hemodynamic Measurements:
Systemic Hemodynamic Studies in Animals
-
Drug Administration: Intravenous injection of increasing doses of this compound.[3] A dose of 2 mg/kg was infused intravenously over 5 minutes in another study.[4]
-
Hemodynamic Measurements: Direct measurement of coronary flow, heart rate, and blood pressure. Total peripheral resistance was calculated.[3]
IV. Visualizing Mechanisms and Workflows
Signaling Pathway of this compound-Induced Vasodilation
Caption: this compound's mechanism of systemic vasodilation.
Experimental Workflow for Hemodynamic Assessment
Caption: Typical workflow for a clinical trial on hemodynamics.
V. Conclusion
The available evidence strongly supports the action of this compound as a systemic vasodilator, leading to reductions in blood pressure and total peripheral resistance. These effects are beneficial in conditions such as hypertension. However, there is a clear gap in the literature regarding its specific effects on the splanchnic circulation. While data from other calcium channel blockers suggest a complex and not always beneficial effect on portal hemodynamics, dedicated studies are required to elucidate the precise impact of this compound on the splanchnic vascular bed. Future research should aim to directly measure parameters such as portal pressure and hepatic blood flow in response to this compound administration to provide a more complete understanding of its overall hemodynamic profile. This will be crucial for defining its therapeutic potential and safety in patients with comorbidities such as liver disease and portal hypertension.
References
- 1. Acute and long-term hemodynamic effects of this compound at rest and during exercise in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and hemodynamic effects of this compound: exercise performance, thallium stress scintigraphy, and radionuclide ventriculography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular effects of this compound (Ro 11-1781), a new calcium-entry blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiarrhythmic and haemodynamic effects of this compound, a new calcium antagonist, during coronary artery occlusion and reperfusion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The calcium-channel blocker, verapamil, does not improve portal pressure in patients with alcoholic cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of verapamil on hepatic and systemic hemodynamics and liver function in patients with cirrhosis and portal hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of calcium channel blockade with nifedipine on splanchnic and systemic haemodynamics in cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mednexus.org [mednexus.org]
- 9. [Use of calcium-channel blockers in cirrhotic patients with portal hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Verapamil Congeners: Tiapamil vs. Gallopamil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiapamil and gallopamil (B102620) are both second-generation calcium channel blockers belonging to the phenylalkylamine class, making them structural analogs of verapamil (B1683045).[1] They exert their primary pharmacological effects by blocking L-type calcium channels, which are crucial in cardiovascular function.[2] This guide provides an objective comparison of this compound and gallopamil, presenting available experimental data to aid researchers and drug development professionals in understanding their similarities and distinguishing characteristics. While direct head-to-head comparative studies are limited, this document synthesizes data from direct and indirect comparisons to provide a comprehensive overview.
Mechanism of Action
Both this compound and gallopamil are L-type calcium channel blockers.[2] Their mechanism involves binding to the α1 subunit of the L-type calcium channel, which is the pore-forming subunit.[3][4] This binding is thought to occur at a site accessible from the intracellular side of the membrane and is both voltage- and frequency-dependent.[5] By blocking the influx of calcium into vascular smooth muscle cells and cardiac myocytes, these drugs induce vasodilation and have negative inotropic and chronotropic effects.[2][6]
The binding of phenylalkylamines like gallopamil is influenced by the channel's conformational state, with a higher affinity for open and inactivated channels.[7] This "use-dependent" or "frequency-dependent" block is a key feature of their antiarrhythmic action.[5] Molecular modeling and mutagenesis studies suggest that specific amino acid residues in the IIIS6 and IVS6 transmembrane segments of the α1 subunit are critical for phenylalkylamine binding.[3][8]
Pharmacodynamic and Electrophysiological Comparison
Direct comparative studies on the pharmacodynamics and electrophysiology of this compound and gallopamil are scarce. However, one key study directly compared the electrophysiological effects of intravenous verapamil, gallopamil (D 600), and this compound (Ro 11-1781) in humans.[9] The results indicated that all three drugs prolonged the atrioventricular (AV) nodal conduction time (A-H interval).[9] In the doses administered, gallopamil and verapamil were found to be equipotent in their electrophysiological effects, while this compound was less effective.[9] Specifically, gallopamil and verapamil significantly prolonged the effective refractory period of the AV node, an effect not observed with this compound at the dose tested.[9]
Another study provided a dose-response comparison of several calcium antagonists, including this compound and gallopamil, on ischemic ST-segment depression in patients with coronary heart disease.[10] The findings suggested that a 50 mg dose of gallopamil has a comparable anti-ischemic effect to a 600 mg dose of this compound.[10]
| Parameter | This compound | Gallopamil | Direct Comparison? | Reference |
| Electrophysiology | ||||
| AV Nodal Conduction (A-H Interval) | Prolonged | Prolonged | Yes | [9] |
| Effective Refractory Period of AV Node | No significant effect | Significantly prolonged | Yes | [9] |
| Anti-ischemic Effects | ||||
| Reduction of ST-segment depression (300 mg) | 30% (p < 0.05) | - | No (part of a multi-drug study) | [10] |
| Reduction of ST-segment depression (600 mg) | 60% (p < 0.01) | - | No (part of a multi-drug study) | [10] |
| Reduction of ST-segment depression (25 mg) | - | 19% (n.s.) | No (part of a multi-drug study) | [10] |
| Reduction of ST-segment depression (50 mg) | - | 34% (p < 0.01) | No (part of a multi-drug study) | [10] |
| Reduction of ST-segment depression (100 mg) | - | 57% (p < 0.0025) | No (part of a multi-drug study) | [10] |
| Comparable Anti-ischemic Dose | 600 mg | 50 mg | Yes (conclusion from a multi-drug study) | [10] |
Clinical Efficacy and Safety
Both this compound and gallopamil have been investigated for their clinical utility in cardiovascular diseases, primarily angina pectoris and hypertension.
Gallopamil: Clinical trials have demonstrated the efficacy of gallopamil in stable effort angina, where it has been shown to improve myocardial perfusion and reduce myocardial oxygen consumption.[2] It is considered at least as effective as nifedipine (B1678770) and diltiazem (B1670644) in treating stable angina pectoris and appears to be better tolerated than nifedipine.[11] Studies have also highlighted its potential cardioprotective effects.[11] In terms of side effects, gallopamil exhibits a low propensity for cardiovascular and gastrointestinal adverse events, though stomach problems have been reported.[11][12]
This compound: Early studies suggested good antihypertensive efficacy with minimal adverse effects. However, some later studies have shown conflicting results, with one trial indicating very little effect in lowering blood pressure in patients with mild to moderate essential hypertension and a higher incidence of adverse effects such as dizziness, headache, and palpitations at increased doses. In the context of angina, this compound has been shown to improve exercise tolerance and reduce angina symptoms.[13]
| Indication | This compound | Gallopamil | Reference |
| Angina Pectoris | Effective in improving exercise tolerance and reducing symptoms. | Effective in improving myocardial perfusion and reducing oxygen consumption. At least as effective as nifedipine and diltiazem. | [13],[2][11] |
| Hypertension | Conflicting results on efficacy. | ||
| Adverse Effects | Dizziness, headache, palpitations (dose-dependent). | Low incidence of cardiovascular and gastrointestinal side effects; stomach problems reported. | ,[11][12] |
Experimental Protocols
Electrophysiological Recording (Whole-Cell Patch Clamp)
This technique is used to measure the inhibitory effect of the compounds on L-type calcium channel currents in isolated cardiomyocytes or cell lines expressing the channel.
-
Cell Preparation: Isolate ventricular myocytes from animal hearts (e.g., guinea pig, rabbit) or use a stable cell line (e.g., HEK293) expressing the human L-type calcium channel α1c subunit.
-
Recording: Establish a whole-cell patch-clamp configuration. Use a pipette solution containing a cesium-based internal solution to block potassium currents and an external solution with barium as the charge carrier to enhance the calcium channel current and block other currents.
-
Voltage Protocol: Hold the cell membrane potential at a level where the channels are in a resting state (e.g., -80 mV). Elicit calcium channel currents by applying depolarizing voltage steps (e.g., to +10 mV).
-
Drug Application: Perfuse the cells with increasing concentrations of this compound or gallopamil and record the current at each concentration to determine the dose-dependent block.
-
Data Analysis: Measure the peak inward current at each drug concentration and normalize it to the control current. Fit the concentration-response data to a suitable equation (e.g., Hill equation) to determine the IC50 value.[14]
In Vitro Vascular Smooth Muscle Contraction Assay
This assay assesses the vasorelaxant properties of the compounds.
-
Tissue Preparation: Isolate aortic rings from rats or rabbits and mount them in an organ bath containing a physiological salt solution, aerated with 95% O2 and 5% CO2 at 37°C.
-
Contraction Induction: Induce a sustained contraction of the aortic rings using a high-potassium solution (e.g., 60 mM KCl) or a vasoconstrictor agent like phenylephrine.
-
Drug Application: Once a stable contraction is achieved, add cumulative concentrations of this compound or gallopamil to the organ bath.
-
Data Analysis: Measure the relaxation response at each drug concentration and express it as a percentage of the pre-induced contraction. Calculate the EC50 for relaxation for each compound.
Conclusion
This compound and gallopamil, as verapamil congeners, share the fundamental mechanism of L-type calcium channel blockade. The available direct comparative data, although limited, suggests that gallopamil is a more potent electrophysiological agent than this compound, particularly in its effects on the AV node.[9] Clinical data on anti-ischemic effects also point towards a higher potency for gallopamil on a per-milligram basis.[10] While both have shown efficacy in treating angina, the clinical data for this compound in hypertension is less consistent. For researchers, the choice between these two agents may depend on the desired potency and specific electrophysiological profile required for their experimental models. Further head-to-head in vitro and in vivo studies are warranted to fully elucidate the comparative pharmacological profiles of these two second-generation calcium channel blockers.
References
- 1. Probing the architecture of an L-type calcium channel with a charged phenylalkylamine: evidence for a widely open pore and drug trapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gallopamil: cardiovascular scope of action of a highly specific calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular determinants of drug binding and action on L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular studies of the calcium antagonist binding site on calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological modulation of calcium and potassium channels in isolated vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural model for phenylalkylamine binding to L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [The electrophysiological effects of the Ca-antagonists gallopamil (D 600), dimeditiapramine (Ro 11-1781) and verapamil in man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Dose-response relation of gallopamil in comparison with nifedipine, diltiazem and this compound in patients with coronary heart disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gallopamil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in ischaemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [The spectrum of side effects of gallopamil in comparison with other calcium antagonists] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrophysiologic changes after this compound in coronary and noncoronary patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Tiapamil's Cardioprotective Potential: A Comparative Analysis Against Ventricular Fibrillation
For Researchers, Scientists, and Drug Development Professionals
Ventricular fibrillation (VF), a chaotic and life-threatening cardiac arrhythmia, remains a significant challenge in cardiovascular medicine. The search for effective therapeutic agents to prevent and treat VF is ongoing. This guide provides a comprehensive comparison of the protective effects of Tiapamil, a calcium channel blocker, against ventricular fibrillation, benchmarked against other established anti-arrhythmic drugs. The data presented is compiled from various preclinical and clinical studies, offering a detailed overview for researchers and drug development professionals.
Comparative Efficacy in Preventing Ventricular Fibrillation
The following tables summarize the quantitative data from key studies, showcasing the efficacy of this compound and its comparators in preventing ventricular fibrillation under different experimental conditions.
Table 1: Effect of Anti-Arrhythmic Drugs on Ventricular Fibrillation Incidence in Animal Models of Myocardial Ischemia
| Drug | Animal Model | Dosage | VF Incidence (Drug Group) | VF Incidence (Control Group) | Reference |
| This compound | Pig | 6 mg/kg i.v. | 40% (4/10) | 88% (22/25) | [1] |
| Verapamil | Pig | 0.6 mg/kg i.v. | 0% (0/7) | 88% (22/25) | [1] |
| Amiodarone | Pig | 3 mg/kg i.v. | 0% (0/8) | 70% (7/10) | |
| Lidocaine | Dog | N/A | No significant reduction | N/A | |
| Diazepam | Pig | 1 mg/kg i.v. | 57% (8/14) | 59% (13/22) |
Table 2: Effect of this compound on Ventricular Fibrillation Threshold in a Canine Model of Coronary Occlusion
| Treatment | Ventricular Fibrillation Threshold (mA, mean ± SD) | p-value | Reference |
| Control | 8.6 ± 5.9 | < 0.01 | [2] |
| This compound (100 µg/kg/min i.v.) | 17.5 ± 8.2 | < 0.01 | [2] |
Table 3: Hemodynamic Effects of this compound in a Canine Model
| Parameter | Control | This compound | Reference |
| Heart Rate | Decreased | Appreciably Decreased | |
| Blood Pressure | Decreased | Appreciably Decreased | |
| Cardiac Output | Increased | Increased | |
| Stroke Volume | Increased | Increased |
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of future studies, detailed methodologies for the key experiments cited are provided below.
Coronary Artery Occlusion and Reperfusion Models
-
Canine Model: Anesthetized, open-chest dogs are typically used. The left anterior descending (LAD) coronary artery is dissected and a ligature is placed around it. Myocardial ischemia is induced by tightening the snare for a predetermined period (e.g., 20 minutes). Reperfusion is initiated by releasing the snare.[3]
-
Porcine Model: Anesthetized, open-chest pigs undergo a similar procedure where the LAD is ligated to induce an acute myocardial infarction.[1] This model is often used to study spontaneous VF.
Measurement of Ventricular Fibrillation Threshold (VFT)
The VFT is a measure of the vulnerability of the myocardium to fibrillation. A common method involves:
-
Stimulation: A train of electrical stimuli (e.g., 50 Hz) is delivered to the ventricles during the vulnerable period of the cardiac cycle.
-
Current Escalation: The current intensity of the stimuli is progressively increased until ventricular fibrillation is induced.
-
Threshold Determination: The minimum current that consistently induces VF is defined as the VFT.
Hemodynamic Parameter Assessment
-
Swan-Ganz Catheterization: A pulmonary artery catheter (Swan-Ganz) is inserted to measure various hemodynamic parameters.[1][3] This allows for the direct measurement of central venous pressure, pulmonary artery pressure, and pulmonary capillary wedge pressure, and for the calculation of cardiac output via thermodilution.[4][5][6]
-
Thermodilution for Cardiac Output: A known volume of cold saline is injected into the right atrium. The change in blood temperature is measured by a thermistor at the tip of the Swan-Ganz catheter in the pulmonary artery. The cardiac output is then calculated based on the temperature change over time.[4][5][6]
-
Other Measured Parameters: Arterial blood pressure is typically monitored via a catheter placed in a major artery (e.g., femoral artery). Heart rate is derived from the electrocardiogram (ECG).
Signaling Pathways and Mechanisms of Action
The protective effects of this compound and other anti-arrhythmic drugs are rooted in their distinct mechanisms of action at the cellular level. The following diagrams, generated using Graphviz, illustrate these pathways.
This compound and Verapamil, as calcium channel blockers, primarily exert their anti-arrhythmic effects by inhibiting the influx of calcium ions through L-type calcium channels in cardiac myocytes.[7][8] This action reduces myocardial contractility and can help to prevent the electrical instability that leads to ventricular fibrillation. Notably, some studies suggest that this compound also possesses anti-adrenergic properties, further contributing to its protective effect.[2]
Lidocaine, a Class Ib anti-arrhythmic, acts by blocking voltage-gated sodium channels, particularly in their inactivated state, which is more prevalent in ischemic tissue.[9][10] This selective action suppresses the rapid depolarization and automaticity of injured myocardial cells, thereby preventing the generation of ectopic beats that can trigger ventricular fibrillation.
Amiodarone is a complex anti-arrhythmic agent with a broad spectrum of action, exhibiting properties of all four Vaughan-Williams classes.[11][12][13] It blocks potassium, sodium, and calcium channels, and also has non-competitive beta-adrenergic blocking effects. This multi-channel blockade leads to a prolongation of the cardiac action potential, slowing of conduction, and a reduction in myocardial excitability, making it a potent agent for the suppression of various arrhythmias, including ventricular fibrillation.
Conclusion
The available data indicates that this compound demonstrates a significant protective effect against ventricular fibrillation, particularly in the context of myocardial ischemia. Its efficacy, as measured by a reduction in VF incidence and an increase in the ventricular fibrillation threshold, is comparable to that of other established anti-arrhythmic agents. The dual mechanism of calcium channel blockade and potential anti-adrenergic action makes it a promising candidate for further investigation and development. This guide provides a foundational comparison to aid researchers in evaluating the therapeutic potential of this compound and designing future studies to further validate its role in the management of life-threatening ventricular arrhythmias.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Protective effect of this compound against ventricular fibrillation during coronary artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Procedure: Cardiac Output Measurements | LHSC [lhsc.on.ca]
- 5. CV Physiology | Measurement of Cardiac Output [cvphysiology.com]
- 6. partone.litfl.com [partone.litfl.com]
- 7. Verapamil - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Verapamil Hydrochloride? [synapse.patsnap.com]
- 9. nursingcenter.com [nursingcenter.com]
- 10. Lidocaine as an anti‐arrhythmic drug: Are there any indications left? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Amiodarone Hydrochloride? [synapse.patsnap.com]
- 12. droracle.ai [droracle.ai]
- 13. Amiodarone - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Vasodilatory Effects of Different Calcium Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the vasodilatory effects of different classes of calcium antagonists, widely used in the management of cardiovascular diseases. The information presented herein is supported by experimental data to assist researchers in their understanding and evaluation of these compounds.
Quantitative Comparison of Vasodilatory Potency
The vasodilatory effects of calcium antagonists are primarily mediated by their blockade of L-type calcium channels in vascular smooth muscle cells. This action leads to a reduction in intracellular calcium concentration and subsequent relaxation of the blood vessels. The potency of these drugs can be quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in in-vitro vasodilation assays.
Dihydropyridines are generally considered to be more potent vasodilators compared to non-dihydropyridines like phenylalkylamines and benzothiazepines.[1][2] The following table summarizes the vasodilatory potency of representative drugs from each class based on data from isolated rat aorta studies.
| Drug Class | Drug | Tissue Preparation | Pre-constrictor | IC50 / EC50 (M) |
| Dihydropyridines | Nifedipine (B1678770) | Rabbit Aorta | Potassium | 3 x 10-9[3] |
| Rat Vascular Smooth Muscle Cells | Angiotensin II | 2.3 +/- 0.7 x 10-6[4] | ||
| Amlodipine | Rat Aorta | Potassium Chloride | 7.5 x 10-9[5] | |
| Phenylalkylamines | Verapamil | Rabbit Aorta | Potassium | 6 x 10-8[3] |
| Rat Vascular Smooth Muscle Cells | Angiotensin II | 3.5 +/- 0.3 x 10-6[4] | ||
| Benzothiazepines | Diltiazem (B1670644) | Rabbit Aorta | Potassium | 5 x 10-7[3] |
| Rat Aorta | Phenylephrine | 2.1 x 10-5[6] | ||
| Rat Vascular Smooth Muscle Cells | Angiotensin II | 6.6 +/- 2.8 x 10-6[4] |
Note: The presented IC50 and EC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
Signaling Pathway of Calcium Antagonist-Induced Vasodilation
Calcium antagonists exert their vasodilatory effect by blocking the influx of extracellular calcium through L-type calcium channels in vascular smooth muscle cells. This interrupts the signaling cascade that leads to muscle contraction.
Experimental Protocols
In Vitro Vasodilation Assay: Isolated Aortic Ring Preparation (Wire Myography)
This protocol describes a standard method for assessing the vasodilatory effects of calcium antagonists on isolated arterial rings.
3.1.1. Experimental Workflow
References
- 1. Calcium channel blockers for hypertension: old, but still useful [e-jcpp.org]
- 2. The Evolving Role of Calcium Channel Blockers in Hypertension Management: Pharmacological and Clinical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Verapamil, diltiazem and nifedipine block the depolarization-induced potentiation of norepinephrine contractions in rabbit aorta and porcine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Action of metoprolol, enalapril, diltiazem, verapamil, and nifedipine on cell growth of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. e-century.us [e-century.us]
Tiapamil's Efficacy in Post-Infarction Myocardial Performance: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Tiapamil's impact on myocardial performance following a myocardial infarction (MI). Through a detailed examination of key clinical data, this document compares the therapeutic effects of this compound with established alternative treatments, offering a valuable resource for researchers and professionals in cardiovascular drug development.
Executive Summary
This compound, a verapamil (B1683045) analogue and calcium channel blocker, has demonstrated positive effects on myocardial performance in patients who have experienced an acute myocardial infarction. Clinical evidence indicates that this compound can improve hemodynamic parameters without inducing left ventricular failure. This guide presents the supporting data for these claims, details the experimental methodologies used in pivotal studies, and provides a comparative analysis against other post-infarction treatment modalities, including other calcium channel blockers, beta-blockers, and ACE inhibitors.
Comparative Hemodynamic Effects of this compound Post-Myocardial Infarction
A key randomized, double-blind clinical trial investigated the hemodynamic effects of this compound in patients within 12 hours of an acute MI. The data, summarized below, illustrates this compound's influence on crucial cardiac performance indicators compared to a control group.
| Hemodynamic Parameter | This compound Group (Mean ± SD) | Control Group (Mean ± SD) | Percentage Change with this compound |
| Heart Rate (beats/min) | 74 ± 19 | 83 ± 20 | ↓ 10.8% |
| Arterial Pressure (systolic/diastolic, mm Hg) | 118/74 ± 16/11 | 128/87 ± 22/14 | ↓ 7.8%/14.9% |
| Left Ventricular Ejection Fraction (%) | 56.4 ± 17.4 | 50.1 ± 14.8 | ↑ 12.6% |
| Stroke Volume Index (ml/m²) | 41.6 ± 12.0 | 34.7 ± 12.1 | ↑ 19.9% |
| Systemic Vascular Resistance (dynes.sec.cm⁻⁵) | 1400 ± 350 | 1732 ± 351 | ↓ 19.2% |
Data sourced from a randomized controlled trial of 30 patients with acute myocardial infarction.[1]
Comparison with Alternative Post-Infarction Therapies
While direct head-to-head trials of this compound against other post-MI therapies are limited, a comparison can be drawn from the extensive clinical data available for other drug classes.
| Drug Class | Key Findings in Post-MI Clinical Trials |
| Verapamil (Calcium Channel Blocker) | Long-term treatment may reduce overall mortality, major events, and reinfarction.[2] However, some studies have shown no effect on mortality.[3] |
| Diltiazem (B1670644) (Calcium Channel Blocker) | May exert a long-term beneficial effect in hypertensive patients without pulmonary congestion post-MI.[4] Intravenous diltiazem before reperfusion has shown benefits on infarct size and recovery of regional function.[5][6] |
| Beta-Blockers | In the modern reperfusion era, beta-blockers have not shown a mortality benefit but do reduce recurrent myocardial infarction and angina, at the cost of an increased risk of heart failure and cardiogenic shock.[7] However, they may offer benefits in patients with reduced ejection fraction.[8] |
| ACE Inhibitors | Have been shown to reduce mortality in post-MI patients, with a significant reduction in the risk of sudden cardiac death.[9][10][11][12][13] Early administration can decrease the incidence of cardiac rupture.[12] |
Experimental Protocols
The validation of this compound's effects on myocardial performance relies on precise and well-established experimental methodologies. The following are detailed protocols for the key diagnostic procedures used in the cited clinical trials.
Swan-Ganz Catheterization (Right Heart Catheterization)
Objective: To measure intracardiac pressures, cardiac output, and mixed venous oxygen saturation to assess hemodynamic status.
Procedure:
-
Patient Preparation: The patient is placed in a supine position. A local anesthetic is administered at the insertion site (typically the internal jugular, subclavian, or femoral vein). Sedation may be provided to help the patient relax.
-
Catheter Insertion: A sheath is introduced into the selected vein using the Seldinger technique. The Swan-Ganz catheter, a flow-directed, balloon-tipped catheter, is then inserted through the sheath.
-
Catheter Advancement: With the balloon inflated, the catheter is advanced through the right atrium, right ventricle, and into the pulmonary artery. The characteristic pressure waveforms for each chamber are monitored to confirm the catheter's position.
-
Data Collection: Once in the pulmonary artery, the balloon is deflated to measure pulmonary artery pressure. For pulmonary capillary wedge pressure (an estimate of left atrial pressure), the balloon is briefly reinflated. Cardiac output can be measured using thermodilution. Blood samples can be drawn to measure mixed venous oxygen saturation.
-
Catheter Removal: After the necessary measurements are taken, the balloon is deflated, and the catheter is carefully withdrawn.
Gated Blood Pool Scan (MUGA Scan)
Objective: To non-invasively assess left ventricular ejection fraction and regional wall motion.
Procedure:
-
Patient Preparation: No special preparation such as fasting is typically required. Electrodes are placed on the patient's chest to record an electrocardiogram (ECG).
-
Radiotracer Administration: A small sample of the patient's red blood cells is drawn and tagged with a radioactive tracer (e.g., Technetium-99m). The tagged red blood cells are then reinjected into the patient's bloodstream.
-
Image Acquisition: The patient lies still under a gamma camera, which detects the radiation emitted by the tagged red blood cells. The camera is synchronized ("gated") with the patient's ECG to capture images of the heart at specific points in the cardiac cycle.
-
Data Analysis: The collected images are used to create a cinematic view of the beating heart. Computer software analyzes these images to calculate the left ventricular ejection fraction and evaluate regional wall motion abnormalities.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in the validation of this compound's effects, the following diagrams are provided.
Caption: Mechanism of Action of this compound in Cardiomyocytes.
Caption: Workflow of a Randomized Controlled Trial for this compound.
Conclusion
The available evidence suggests that this compound is a promising agent for improving myocardial performance in the acute phase following a myocardial infarction. Its ability to reduce heart rate and systemic vascular resistance while increasing ejection fraction and stroke volume index, without causing significant adverse effects, positions it as a potentially valuable therapeutic option. However, the landscape of post-MI care is dominated by well-established therapies such as beta-blockers and ACE inhibitors, which have demonstrated long-term mortality benefits in large-scale clinical trials.
For drug development professionals, further research is warranted to directly compare the long-term efficacy and safety of this compound with these standard-of-care treatments. Head-to-head clinical trials would be instrumental in elucidating the precise role of this compound in the management of post-infarction patients and determining its potential as a first-line or adjunctive therapy. The favorable hemodynamic profile of this compound underscores the need for continued investigation into its long-term impacts on cardiac remodeling and patient outcomes.
References
- 1. This compound, a new calcium antagonist: hemodynamic effects in patients with acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment with verapamil during and after an acute myocardial infarction: a review based on the Danish Verapamil Infarction Trials I and II. The Danish Study Group on Verapamil in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A controlled trial of verapamil in patients after acute myocardial infarction: Results of the calcium antagonist reinfarction italian study [publicatt.unicatt.it]
- 4. Effects of diltiazem on long-term outcome after acute myocardial infarction in patients with and without a history of systemic hypertension. The Multicenter Diltiazem Postinfarction Trial Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beneficial effects of diltiazem during myocardial reperfusion: a randomized trial in acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beneficial effects of diltiazem during myocardial reperfusion: a randomized trial in acute myocardial infarction. | Semantic Scholar [semanticscholar.org]
- 7. Clinical outcomes with β-blockers for myocardial infarction: a meta-analysis of randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. β-blocker and clinical outcomes in patients after myocardial infarction: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of angiotensin converting enzyme inhibition on sudden cardiac death in patients following acute myocardial infarction. A meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. gpnotebook.com [gpnotebook.com]
- 12. scienceopen.com [scienceopen.com]
- 13. ahajournals.org [ahajournals.org]
Tiapamil Versus Nitroglycerin: A Comparative Analysis of Their Differential Actions on Coronary Arteries
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological actions of tiapamil and nitroglycerin on coronary arteries, supported by experimental data. The differential effects of these two vasodilators on various segments of the coronary vasculature are critical for understanding their therapeutic applications in coronary artery disease.
At a Glance: Key Differences in Coronary Artery Action
| Feature | This compound (Calcium Channel Blocker) | Nitroglycerin (Nitric Oxide Donor) |
| Primary Site of Action | Small coronary arteries (arterioles) | Large epicardial coronary arteries |
| Mechanism of Action | Blocks L-type calcium channels in vascular smooth muscle | Donates nitric oxide (NO), activating soluble guanylate cyclase |
| Effect on Coronary Blood Flow | Increases overall coronary blood flow | May not significantly change total coronary blood flow, but redistributes it to ischemic areas |
| Effect on Collateral Blood Flow | Less pronounced effect on collateral circulation | Significantly increases collateral blood flow to ischemic tissue |
Mechanism of Action: Distinct Signaling Pathways
The vasodilatory effects of this compound and nitroglycerin are mediated by fundamentally different intracellular signaling pathways.
This compound: L-Type Calcium Channel Blockade
This compound, a calcium channel blocker, induces vasodilation by inhibiting the influx of extracellular calcium into vascular smooth muscle cells. This reduction in intracellular calcium concentration leads to smooth muscle relaxation and arterial dilation.
Nitroglycerin: Nitric Oxide-Mediated Vasodilation
Nitroglycerin acts as a prodrug, releasing nitric oxide (NO) which in turn activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), which ultimately causes vasodilation, with a more pronounced effect on larger coronary arteries.[1][2]
Experimental Data: A Comparative Overview
Direct quantitative comparisons between this compound and nitroglycerin are limited in the literature. However, studies comparing nitroglycerin with verapamil (B1683045), another calcium channel blocker with a similar mechanism to this compound, provide valuable insights.
Hemodynamic Effects in a Canine Model
A study in anesthetized open-chest dogs demonstrated that intravenous this compound led to an increase in coronary flow and a decrease in coronary vascular resistance.[3] In contrast, nitroglycerin has been shown to have little to no effect on total coronary blood flow or coronary vascular resistance, but it does dilate large epicardial coronary arteries.[4]
Table 1: Hemodynamic Effects of this compound in Anesthetized Dogs
| Parameter | Effect of Increasing Doses of this compound |
| Coronary Flow | Increase |
| Coronary Vascular Resistance | Decrease |
| Heart Rate | Decrease |
| Blood Pressure | Decrease |
| Total Peripheral Resistance | Decrease |
| Myocardial Contractility | No significant depression over a wide dose range |
Data sourced from a study on the cardiovascular effects of this compound in anesthetized open-chest dogs.[3]
Effects on Coronary Artery Dimensions and Blood Flow
Studies comparing intracoronary verapamil and nitroglycerin in dogs with induced coronary artery occlusion have shown that nitroglycerin significantly increases collateral blood flow to ischemic areas, whereas verapamil does not.[5]
Table 2: Comparative Effects of Verapamil and Nitroglycerin on Myocardial Blood Flow (MBF) in a Canine Model of Coronary Occlusion
| Treatment Group | Central Ischemic Zone MBF (ml/min/g) | Border Zone MBF (ml/min/g) (uncorrected) |
| Baseline | 0.101 ± 0.019 | - |
| Verapamil | 0.113 ± 0.022 (NS) | 0.469 ± 0.085 (p < 0.01) |
| Nitroglycerin | 0.149 ± 0.024 (p < 0.01) | 0.398 ± 0.056 (p < 0.05) |
NS = Not Significant. Data from a comparative study of verapamil and nitroglycerin on collateral blood flow.[5] After correction for interdigitating normal tissue in the border zone, only the increase in MBF with nitroglycerin remained statistically significant.[5]
In human studies using intravascular ultrasound, both nitroglycerin and verapamil were found to acutely dilate coronary arteries. However, their effects on the degree of expansion of the luminal area during the cardiac cycle differed.[6]
Table 3: Impact of Nitroglycerin and Verapamil on Coronary Arterial Luminal Area (LA) in Humans
| Parameter | Nitroglycerin (100 µg IV) | Verapamil (1 mg IV) |
| Maximal LA Dilation | +5% (p < 0.05) | +4% (p < 0.0001) |
| Minimal LA Dilation | +8% (p < 0.001) | +2% (p < 0.05) |
Data from a study on the impact of nitroglycerin and verapamil on coronary arterial distensibility.[6]
Experimental Protocols
The following provides a general overview of the methodologies employed in studies comparing coronary vasodilators.
In Vivo Canine Model of Coronary Artery Occlusion
This experimental setup is designed to assess the effects of drugs on coronary hemodynamics and collateral blood flow in a controlled ischemic setting.
Methodology Details:
-
Animal Model: Anesthetized, open-chest dogs are commonly used.
-
Induction of Ischemia: The left anterior descending (LAD) coronary artery is typically ligated to create an ischemic zone.
-
Drug Administration: this compound or nitroglycerin is administered intravenously or directly into the coronary artery.
-
Measurements:
-
Hemodynamics: Aortic pressure, heart rate, and left ventricular pressure are continuously monitored.
-
Coronary Blood Flow: Regional myocardial blood flow is often measured using radioactive microspheres.
-
Coronary Dimensions: Angiography can be used to visualize and measure the diameter of coronary arteries.
-
Human Studies using Intravascular Ultrasound (IVUS)
This clinical research protocol allows for the direct assessment of coronary artery dimensions and distensibility in patients.
Methodology Details:
-
Patient Population: Patients undergoing diagnostic coronary angiography.
-
Procedure: Following standard coronary catheterization, an IVUS catheter is advanced into the coronary artery of interest.
-
Baseline Measurements: IVUS images are recorded to establish baseline coronary artery dimensions.
-
Drug Administration: A specified dose of the vasodilator (e.g., this compound or nitroglycerin) is administered intravenously.
-
Post-Drug Measurements: IVUS imaging is repeated to measure the changes in coronary luminal area and other distensibility indices.
Conclusion
This compound and nitroglycerin exhibit distinct and complementary actions on the coronary vasculature. This compound, as a calcium channel blocker, primarily dilates the smaller resistance vessels, leading to an overall increase in coronary blood flow.[3] In contrast, nitroglycerin, a nitric oxide donor, preferentially dilates the larger epicardial conductance vessels and is particularly effective at increasing collateral blood flow to ischemic regions of the myocardium.[4][5] This differential action underscores the importance of selecting the appropriate vasodilator based on the specific pathophysiological condition being treated in coronary artery disease. Further head-to-head clinical studies are warranted to fully elucidate the comparative efficacy of this compound and nitroglycerin in various clinical settings.
References
- 1. The Role of Nitroglycerin and Other Nitrogen Oxides in Cardiovascular Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Cardiovascular effects of this compound (Ro 11-1781), a new calcium-entry blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Comparative effect of verapamil and nitroglycerin on collateral blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of nitroglycerin and verapamil on coronary arterial distensibility as assessed by intravascular ultrasound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tiapamil and Other Non-Dihydropyridine Calcium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Tiapamil, a non-dihydropyridine (Type I) calcium channel blocker (CCB), with other prominent members of its class, namely Verapamil (B1683045) and Diltiazem. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting objective performance comparisons supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways.
Introduction to Non-Dihydropyridine Calcium Channel Blockers
Non-dihydropyridine calcium channel blockers are a class of drugs that primarily target L-type calcium channels in cardiac and vascular smooth muscle tissues.[1] Unlike their dihydropyridine (B1217469) counterparts, which exhibit greater selectivity for vascular smooth muscle, non-dihydropyridines like this compound, Verapamil, and Diltiazem exert significant effects on both the heart and blood vessels.[2][3] Their mechanism of action involves binding to the α1 subunit of the L-type calcium channel, leading to a reduction in calcium influx into cells. This results in a decrease in myocardial contractility (negative inotropy), a slowing of the heart rate (negative chronotropy), and a delay in atrioventricular conduction, in addition to vasodilation.[1]
Quantitative Performance Comparison
The following tables summarize key quantitative data for this compound, Verapamil, and Diltiazem, providing a basis for objective comparison of their pharmacological profiles.
Table 1: In Vitro Potency and Selectivity
| Drug | Target | IC50 (µM) | Tissue Selectivity (Vascular/Cardiac Ratio) | Reference |
| This compound | L-type Ca2+ Channel | Data not available from direct comparative studies | Data not available | - |
| Verapamil | L-type Ca2+ Channel (Vascular) | 0.55 | 0.2 | [4][5] |
| L-type Ca2+ Channel (Cardiac) | 0.12 | [4][5] | ||
| Diltiazem | L-type Ca2+ Channel | Data not available from direct comparative studies | Data not available | - |
Table 2: Pharmacokinetic Parameters
| Parameter | This compound | Verapamil | Diltiazem | Reference |
| Bioavailability (Oral) | ~20% | 20-35% | 30-40% | [6][7][8] |
| Half-life (t½) | ~2.5 - 4.5 hours | ~3 - 7 hours | ~3.0 - 4.5 hours | [6][7][8][9] |
| Protein Binding | Data not available | ~90% | ~70-80% | [8] |
| Primary Route of Elimination | Feces (66% IV, 90% oral) | Hepatic metabolism, renal excretion of metabolites | Hepatic metabolism, renal and fecal excretion of metabolites | [6][7][8] |
Table 3: Clinical Efficacy in Chronic Stable Angina
| Parameter | This compound | Verapamil | Diltiazem |
| Improvement in Exercise Duration | 69% | 79% | 95% |
| Change in Resting Heart Rate | No significant change | -8 beats/minute | -6 beats/minute |
| Change in Maximal Heart Rate (Exercise) | No appreciable effect | +6% | No appreciable effect |
This data is from a comparative study in patients with chronic stable angina pectoris.[10]
Signaling Pathway of Non-Dihydropyridine Calcium Channel Blockers
Non-dihydropyridine CCBs exert their therapeutic effects by modulating intracellular calcium levels. The following diagram illustrates the mechanism of action at the L-type calcium channel.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a representative protocol for assessing the vascular versus cardiac selectivity of calcium channel blockers.
Protocol: Assessment of Vascular vs. Cardiac Tissue Selectivity
Objective: To determine the relative inhibitory potency of a calcium channel blocker on vascular smooth muscle and cardiac muscle.
1. Tissue Preparation:
-
Vascular Tissue: Isolate small arteries (e.g., from human aortic vasa vasorum or rat mesenteric artery) and mount them in a myograph.[4][5]
-
Cardiac Tissue: Isolate human right atrial trabeculae muscle or rat papillary muscle and mount it in an organ chamber.[4][5]
2. Experimental Setup:
-
Maintain tissues in physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C, continuously bubbled with 95% O2 and 5% CO2.
-
For vascular tissue, induce submaximal contraction using a depolarizing agent like potassium chloride (e.g., 62 mM K+).[4][5]
-
For cardiac tissue, stimulate contractions with an appropriate agonist (e.g., 6 nM (-)-isoprenaline) and maintain electrical pacing.[4][5]
3. Drug Application and Data Acquisition:
-
Once a stable contractile response is achieved, add the calcium channel blocker in a cumulative concentration-response manner.
-
Record the changes in isometric tension for both vascular and cardiac preparations.
4. Data Analysis:
-
For each drug, calculate the IC50 value (the concentration that causes 50% inhibition of the maximal contractile response) for both vascular and cardiac tissues.
-
Determine the Vascular-to-Cardiac (V/C) selectivity ratio by dividing the IC50 for the cardiac tissue by the IC50 for the vascular tissue (or as antilog [pIC50V - pIC50C]).[4][5] A higher V/C ratio indicates greater vascular selectivity.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comparative evaluation of calcium channel blockers.
Discussion and Conclusion
This compound, Verapamil, and Diltiazem are all effective non-dihydropyridine calcium channel blockers with broad applications in cardiovascular medicine. The available data suggests that while they share a common mechanism of action, there are notable differences in their pharmacokinetic profiles and clinical efficacy in specific conditions like angina.[6][10]
Pharmacokinetically, this compound has a slightly shorter half-life than Verapamil and a similar oral bioavailability.[6] A key distinguishing feature of this compound is its primary elimination through feces, in contrast to the predominantly renal excretion of Verapamil's metabolites.[6] This could be a relevant consideration in patients with renal impairment.
In terms of clinical efficacy for angina, one study suggests that Diltiazem may offer a greater improvement in exercise duration compared to this compound and Verapamil.[10] Verapamil and Diltiazem also demonstrated a reduction in resting heart rate, an effect not significantly observed with this compound in the same study.[10]
This guide provides a foundational overview for researchers and drug development professionals. The presented data and protocols should aid in the design of future comparative studies and the informed selection of appropriate calcium channel blockers for further investigation.
References
- 1. Calcium Channel Blockers: Verapamil & Diltiazem | Picmonic [picmonic.com]
- 2. Calcium channel antagonists: cardiovascular selectivity of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. meded101.com [meded101.com]
- 4. Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Clinical pharmacokinetics of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium antagonists. Pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of tiapride and absolute bioavailability of three extravascular forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative effects of prolonged therapy with four calcium ion antagonists (diltiazem, nicardipine, this compound and verapamil) in patients with chronic stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Tiapamil: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Tiapamil, a calcium channel blocker. In the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound, this protocol has been synthesized from the safety data for its structural analog, Verapamil, and general best practices for pharmaceutical waste management.
Physicochemical Data for this compound and Verapamil
Understanding the properties of a compound is the first step in determining its appropriate disposal route. The following table summarizes the available physicochemical data for this compound hydrochloride and compares it with the related compound, Verapamil hydrochloride.
| Property | This compound Hydrochloride | Verapamil Hydrochloride |
| Molecular Formula | C26H38ClNO8S2 | C27H38N2O4 · HCl |
| Molecular Weight | 592.16 g/mol | 491.1 g/mol |
| Appearance | Solid | White to off-white solid[1] |
| Solubility | Soluble in DMSO | Soluble in water and ethanol[2] |
| Hazard Classification | Not explicitly classified. | Toxic if swallowed[3][4]. |
| Ecotoxicity | No specific data available. | Toxic to aquatic life with long-lasting effects[3]. |
Note: The lack of specific ecotoxicity data for this compound underscores the importance of a cautious approach to its disposal to minimize potential environmental impact.
Experimental Protocol for the Proper Disposal of this compound
This protocol outlines the recommended steps for the safe handling and disposal of this compound waste in a laboratory setting.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including unused or expired product, contaminated labware (e.g., pipette tips, vials, gloves), and solutions.
-
Segregate this compound waste from other chemical waste streams at the point of generation to prevent cross-contamination.
-
Do not mix this compound waste with non-hazardous laboratory trash.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste, including safety glasses, chemical-resistant gloves, and a lab coat.
3. Waste Collection and Containerization:
-
Solid Waste: Collect solid this compound waste (e.g., powder, contaminated consumables) in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the words "Hazardous Waste," the name "this compound," and the accumulation start date.
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, sealed, and labeled hazardous waste container. Avoid overfilling containers.
4. Waste Storage:
-
Store the sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from general laboratory traffic and incompatible materials.
5. Waste Disposal:
-
Hazardous Waste Determination: Due to its pharmacological activity and the toxicity of the related compound Verapamil, it is prudent to manage this compound as a hazardous pharmaceutical waste. Consult your institution's Environmental Health and Safety (EHS) department for a formal hazardous waste determination.
-
Arranging for Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Incineration: The preferred method of disposal for pharmaceutical waste is high-temperature incineration at a permitted hazardous waste facility to ensure the complete destruction of the active pharmaceutical ingredient.[2]
-
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain. This can lead to contamination of waterways, as calcium channel blockers can pose a risk to aquatic organisms.[5]
-
DO NOT dispose of this compound in the regular solid waste trash.
-
6. Documentation:
-
Maintain accurate records of the amount of this compound waste generated and the date of disposal in a laboratory waste log.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby minimizing risks to personnel and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all applicable local, state, and federal regulations.
References
- 1. fishersci.com [fishersci.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. Global scanning assessment of calcium channel blockers in the environment: Review and analysis of occurrence, ecotoxicology and hazards in aquatic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Handling of Tiapamil for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Tiapamil is paramount. This document provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid, powdered form, adherence to appropriate personal protective equipment protocols is critical to minimize exposure and ensure personal safety. The following PPE is recommended:
-
Eye and Face Protection: Wear safety glasses with side shields or goggles. If there is a risk of splashing or significant dust generation, a face shield should be worn in addition to safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential. Gloves should be inspected for integrity before each use and changed regularly, or immediately if contaminated, torn, or punctured.
-
Respiratory Protection: In situations where dust may be generated and ventilation is inadequate, a NIOSH-approved respirator appropriate for dusts should be used.
-
Protective Clothing: A laboratory coat is required to protect street clothing and skin from contamination. Ensure the lab coat is buttoned and fits properly.
Handling and Storage Procedures
Proper handling and storage are crucial for maintaining the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powdered form to minimize inhalation of dust.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Prevent the formation of dust during handling.
-
After handling, wash hands thoroughly with soap and water.
Storage:
-
Store this compound in a tightly closed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated place.
-
For optimal product quality, it is recommended to keep this compound refrigerated.
-
Store away from incompatible materials, such as strong oxidizing agents.
Spill and Exposure Management
In the event of a spill or exposure, immediate and appropriate action is necessary.
Spill Response:
-
Evacuate the immediate area if a significant amount of dust is generated.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Carefully sweep or vacuum the spilled solid material, avoiding dust generation.
-
Place the collected material into a suitable, labeled container for disposal.
-
Clean the spill area with a suitable solvent or detergent and water.
-
Dispose of all contaminated cleaning materials as hazardous waste.
Exposure Procedures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.
Disposal Plan
The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations for chemical waste.
-
Unused this compound: Dispose of as chemical waste through your institution's environmental health and safety (EHS) office. Do not dispose of it in the regular trash or down the drain.
-
Empty Containers: Triple rinse the empty container with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once thoroughly decontaminated, the container can be disposed of in the regular trash, with the label defaced.
-
Contaminated Materials: Any materials contaminated with this compound, such as gloves, paper towels, and cleaning supplies, should be placed in a sealed, labeled bag and disposed of as chemical waste.
Safety Data Summary
| Parameter | Information |
| Physical State | Solid (White to off-white powder) |
| Melting Point | 196 - 199 °C / 384.8 - 390.2 °F[1] |
| Occupational Exposure Limits | No specific occupational exposure limits have been established. |
| Incompatible Materials | Strong oxidizing agents[1] |
Experimental Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
